molecular formula C28H44O3 B15596509 6-Dehydrocerevisterol

6-Dehydrocerevisterol

货号: B15596509
分子量: 428.6 g/mol
InChI 键: KAIVGEVOBNIWLR-GYTXUWGBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

6-Dehydrocerevisterol is a useful research compound. Its molecular formula is C28H44O3 and its molecular weight is 428.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C28H44O3

分子量

428.6 g/mol

IUPAC 名称

(3S,5R,9S,10R,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-24,29,31H,9-14,16H2,1-6H3/t18-,19+,20-,22+,23-,24-,26+,27+,28-/m0/s1

InChI 键

KAIVGEVOBNIWLR-GYTXUWGBSA-N

产品来源

United States

Foundational & Exploratory

The Uncharted Path: A Technical Guide to the 6-Dehydrocerevisterol Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydrocerevisterol, a hydroxylated ergosterol (B1671047) derivative, has garnered interest within the scientific community for its potential biological activities. While its presence has been identified in various fungal species, the precise biosynthetic pathway leading to its formation remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, drawing from the established ergosterol biosynthesis route and related enzymatic and non-enzymatic transformations. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge, experimental protocols, and visual aids necessary to explore this intriguing metabolic branch.

Core Biosynthetic Hypothesis: A Branch from the Ergosterol Pathway

The biosynthesis of this compound is intrinsically linked to the well-characterized ergosterol biosynthesis pathway, a vital process in fungi. Ergosterol and its precursors serve as the foundational molecules for a diverse array of sterol derivatives. The prevailing hypothesis suggests that this compound arises from ergosterol through a series of enzymatic modifications, primarily involving desaturation and hydroxylation reactions.

The key enzymes implicated in this transformation are members of the established ergosterol biosynthesis pathway, namely Sterol C-5 desaturase (ERG3) and Sterol C-22 desaturase (ERG5/CYP61) , a cytochrome P450 enzyme. It is proposed that these enzymes, potentially in concert with other uncharacterized hydroxylases, act on ergosterol or a closely related intermediate to introduce the characteristic features of this compound.

An alternative, non-enzymatic route involving the photooxidation of ergosterol has also been proposed, which can lead to the formation of ergosterol peroxide, a potential precursor to cerevisterol (B30100) and its derivatives.

The Proposed Biosynthetic Pathway

Based on the available evidence, a putative pathway for the biosynthesis of this compound from ergosterol is presented below. This pathway highlights the key enzymatic steps and intermediates.

This compound Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Peroxide Ergosterol Peroxide Ergosterol->Ergosterol_Peroxide Photooxidation (non-enzymatic) or Enzymatic Oxidation Cerevisterol Cerevisterol (5,6-dihydroxy-ergosta-7,22-diene) Ergosterol->Cerevisterol Hydroxylation (Cytochrome P450?) Ergosterol_Peroxide->Cerevisterol Putative Enzymatic Reduction/Rearrangement This compound This compound Cerevisterol->this compound ERG3 (C-5 Desaturase)

A proposed biosynthetic pathway for this compound from ergosterol.

Key Enzymes and Their Putative Roles

EnzymeGeneSubstrate (Putative)Product (Putative)Function
Sterol C-5 Desaturase ERG3CerevisterolThis compoundIntroduction of a double bond at the C-5 position.
Sterol C-22 Desaturase ERG5 (CYP61)Ergosta-5,7-dien-3β-olErgosterolWhile its primary role is in ergosterol synthesis, it may exhibit promiscuous activity on related sterols.
Cytochrome P450s VariousErgosterol/Ergosterol PeroxideHydroxylated intermediatesMay be involved in the initial hydroxylation steps leading to cerevisterol.

Quantitative Data

Currently, there is a notable absence of specific quantitative data, such as enzyme kinetic parameters (Km, Vmax, kcat) and in vivo or in vitro product yields, for the direct enzymatic conversion of ergosterol or its derivatives to this compound. The majority of available data pertains to the broader ergosterol biosynthesis pathway. Future research efforts are critically needed to quantify the efficiency and regulation of this specific metabolic branch.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Fungal Strain Cultivation and Sterol Extraction

Objective: To cultivate fungal strains and extract total sterols for analysis.

Materials:

  • Fungal strain of interest (e.g., Saccharomyces cerevisiae)

  • YPD medium (1% yeast extract, 2% peptone, 2% glucose)

  • Glass beads (0.5 mm diameter)

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Saponification solution (60% w/v KOH in distilled water)

  • n-Hexane

  • Nitrogen gas supply

  • Centrifuge

  • Vortex mixer

  • Water bath

Procedure:

  • Inoculate a single colony of the fungal strain into 50 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).

  • Inoculate the overnight culture into 1 L of YPD medium to an initial OD600 of 0.1 and grow to the desired growth phase (e.g., mid-log or stationary).

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with sterile distilled water.

  • Resuspend the cell pellet in 5 mL of 0.9% NaCl.

  • Transfer the cell suspension to a glass tube and add an equal volume of glass beads.

  • Disrupt the cells by vortexing vigorously for 5 minutes in 1-minute intervals, with 1 minute of cooling on ice between each interval.

  • Add 2 mL of saponification solution to the cell lysate.

  • Incubate the mixture in a water bath at 80°C for 1 hour.

  • Cool the mixture to room temperature and add 3 mL of n-hexane.

  • Vortex vigorously for 3 minutes and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper n-hexane layer containing the non-saponifiable lipids (sterols) to a new glass tube.

  • Repeat the n-hexane extraction (steps 10-12) two more times and pool the extracts.

  • Evaporate the pooled n-hexane extract to dryness under a stream of nitrogen gas.

  • Resuspend the dried sterol extract in a known volume of a suitable solvent (e.g., methanol or chloroform) for analysis.

Analysis of Sterols by HPLC

Objective: To separate and quantify sterols, including this compound, from a total sterol extract.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sterol standards (ergosterol, cerevisterol, and if available, this compound)

Procedure:

  • Prepare a mobile phase of methanol:acetonitrile:water in a suitable ratio (e.g., 90:5:5 v/v/v). The optimal ratio may need to be determined empirically.

  • Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the UV detector to monitor at 282 nm, the characteristic absorbance maximum for the conjugated diene system in ergosterol and related compounds.

  • Inject 20 µL of the resuspended sterol extract onto the column.

  • Run the chromatogram for a sufficient time to allow for the elution of all sterols of interest.

  • Identify the peaks corresponding to different sterols by comparing their retention times with those of the injected standards.

  • Quantify the amount of each sterol by integrating the peak area and comparing it to a standard curve generated from known concentrations of the respective standards.

Heterologous Expression and Purification of ERG3 and ERG5

Objective: To produce and purify the ERG3 and ERG5 enzymes for in vitro assays.

Materials:

  • Escherichia coli expression strain (e.g., BL21(DE3))

  • Expression vector with a suitable tag for purification (e.g., pET vector with a His-tag)

  • Yeast genomic DNA or cDNA library

  • Restriction enzymes and T4 DNA ligase

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, protease inhibitors)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • SDS-PAGE materials

Procedure:

  • Amplify the open reading frames of ERG3 and ERG5 from yeast genomic DNA or cDNA using PCR with primers containing appropriate restriction sites.

  • Clone the PCR products into the expression vector.

  • Transform the recombinant plasmids into the E. coli expression strain.

  • Grow a 50 mL overnight culture of the transformed cells in LB medium with the appropriate antibiotic.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 4-16 hours.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column extensively with wash buffer.

  • Elute the tagged protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE to assess purity and concentration.

Heterologous_Expression_Workflow cluster_0 Gene Cloning cluster_1 Protein Expression cluster_2 Protein Purification PCR PCR Amplification of ERG3/ERG5 Ligation Ligation PCR->Ligation Vector Expression Vector Vector->Ligation Transformation_Ecoli Transformation into E. coli Ligation->Transformation_Ecoli Culture Cell Culture Transformation_Ecoli->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Lysate Clarification Lysis->Clarification Affinity_Chrom Ni-NTA Affinity Chromatography Clarification->Affinity_Chrom Elution Elution Affinity_Chrom->Elution SDS_PAGE SDS-PAGE Analysis Elution->SDS_PAGE Ergosterol_Regulation cluster_0 Cellular State cluster_1 Regulatory Factors cluster_2 Gene Expression Low_Ergosterol Low Ergosterol Levels Upc2_Ecm22_active Active Upc2/Ecm22 Low_Ergosterol->Upc2_Ecm22_active activates High_Ergosterol High Ergosterol Levels Upc2_Ecm22_inactive Inactive Upc2/Ecm22 High_Ergosterol->Upc2_Ecm22_inactive inactivates ERG_Genes ERG Genes (including ERG3, ERG5) Upc2_Ecm22_inactive->ERG_Genes no activation Upc2_Ecm22_active->ERG_Genes upregulates transcription Ergosterol_Biosynthesis Ergosterol Biosynthesis ERG_Genes->Ergosterol_Biosynthesis 6-Dehydro_Biosynthesis This compound Biosynthesis ERG_Genes->6-Dehydro_Biosynthesis Ergosterol_Biosynthesis->High_Ergosterol feedback

The Fungal Steroid 6-Dehydrocerevisterol: A Technical Guide to Its Natural Sources and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydrocerevisterol is a steroid molecule that has been identified as a natural product isolated from the fruit body of the medicinal mushroom Ganoderma lucidum[1][2][3]. As a derivative of the more widely studied fungal sterol, cerevisterol (B30100), it belongs to a class of compounds that are of increasing interest to the scientific community due to their potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound and related compounds, details on extraction and isolation methodologies, and an exploration of relevant signaling pathways, drawing inferences from structurally similar molecules.

Natural Sources of this compound and Related Steroids

CompoundNatural Source(s)Reported Concentration/YieldReference(s)
This compound Ganoderma lucidum (fruit body)Not specified in literature[1][2][3]
Cerevisterol Saccharomyces cerevisiae, Fusarium solani, various fungi and deep water coralNot specified in literature[4][5]
Ergosterol (B1671047) Peroxide Various fungi, yeast, lichens, spongesNot specified in literature

Experimental Protocols: Extraction and Isolation

While a specific, optimized protocol for the extraction of this compound has not been detailed in the reviewed literature, a general methodology can be derived from protocols used for the extraction of sterols from Ganoderma lucidum and other fungi. The following is a generalized workflow for the extraction and isolation of this compound.

Experimental Workflow for Sterol Extraction from Ganoderma lucidum

Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Fruiting bodies of Ganoderma lucidum B Drying (e.g., 50°C) A->B C Grinding to a fine powder B->C D Solvent Extraction (e.g., 75-90% Ethanol) C->D E Centrifugation/Filtration D->E F Concentration under vacuum E->F G Crude Extract F->G H Chromatographic Separation (e.g., Silica Gel Column Chromatography) G->H I Fraction Collection H->I J Further Purification (e.g., HPLC) I->J K Isolated this compound J->K L Structural Elucidation (NMR, Mass Spectrometry) K->L

A generalized workflow for the extraction and isolation of this compound.

Methodology Details:

  • Sample Preparation: The fruiting bodies of Ganoderma lucidum are first dried to remove moisture, often in an oven at a controlled temperature (e.g., 50°C) to prevent degradation of thermolabile compounds[6]. The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Extraction: The powdered fungal material is subjected to solvent extraction. Ethanol, often in a concentration range of 75% to 90%, is a common solvent for extracting sterols and other secondary metabolites from Ganoderma lucidum[6][7]. The mixture is typically agitated for a prolonged period (e.g., 72 hours) at room temperature[7].

  • Purification:

    • Initial Separation: The resulting extract is separated from the solid fungal material by centrifugation or filtration. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract[7].

    • Chromatography: The crude extract is then subjected to chromatographic techniques for the separation of its components. Silica gel column chromatography is a standard method for the initial fractionation of the extract.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are often further purified using HPLC to isolate this compound in a pure form.

  • Analysis: The structure of the isolated compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Potential Signaling Pathways

Direct research on the signaling pathways modulated by this compound is currently lacking. However, the biological activities and mechanisms of action of the structurally similar and co-isolated compounds, cerevisterol and ergosterol peroxide, have been investigated. These findings provide a strong basis for hypothesizing the potential biological effects of this compound.

Cerevisterol Signaling Pathways

Cerevisterol has been shown to possess anti-inflammatory properties by suppressing key inflammatory signaling cascades.[4][8] It has been demonstrated to inhibit the activation of NF-κB, a critical transcription factor in the inflammatory response.[4][5][8]

Cerevisterol_Signaling cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cerevisterol Intervention cluster_2 Signaling Cascade cluster_3 Cellular Response LPS LPS MAPK MAPK (p38, JNK, ERK) LPS->MAPK Cerevisterol Cerevisterol Cerevisterol->MAPK IκBα IκBα Cerevisterol->IκBα Inhibits Phosphorylation AP1 AP-1 Cerevisterol->AP1 Keap1 Keap1 Cerevisterol->Keap1 IKK IKK MAPK->IKK MAPK->AP1 IKK->IκBα NFκB NF-κB IκBα->NFκB Inflammation Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6, IL-1β) NFκB->Inflammation AP1->Inflammation Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Keap1->Nrf2 Antioxidant Antioxidant Response HO1->Antioxidant

Inferred signaling pathways modulated by Cerevisterol.

Cerevisterol has been shown to alleviate inflammation by suppressing the MAPK/NF-κB/AP-1 signaling cascade and activating the Nrf2/HO-1 pathway.[4][8] It inhibits the phosphorylation of MAPKs (p38, JNK, and ERK) and IκBα, thereby preventing the nuclear translocation of NF-κB.[4][8] Furthermore, it activates the Nrf2-mediated antioxidant response by down-regulating Keap1 and up-regulating heme oxygenase-1 (HO-1) expression.[4][8]

Ergosterol Peroxide Signaling Pathways

Ergosterol peroxide has demonstrated antitumor and antiviral activities through the modulation of multiple signaling pathways.[9][10][11][12]

Ergosterol_Peroxide_Signaling cluster_0 Ergosterol Peroxide Action cluster_1 Signaling Pathways cluster_2 Downstream Effects EP Ergosterol Peroxide β_catenin β-catenin EP->β_catenin STAT3 STAT3 EP->STAT3 NFκB NF-κB EP->NFκB p38_MAPK p38/MAPK EP->p38_MAPK RIG_I RIG-I EP->RIG_I Tumor_Growth Inhibition of Tumor Cell Growth β_catenin->Tumor_Growth STAT3->Tumor_Growth Inflammation Suppression of Pro-inflammatory Response NFκB->Inflammation p38_MAPK->Inflammation RIG_I->Inflammation Apoptosis Inhibition of Virus-induced Apoptosis RIG_I->Apoptosis

Signaling pathways modulated by Ergosterol Peroxide.

In the context of cancer, ergosterol peroxide has been found to inhibit the growth of ovarian cancer cells by down-regulating the β-catenin and STAT3 signaling pathways.[9][10] In viral infections, it has been shown to suppress the pro-inflammatory response and apoptosis induced by influenza A virus by blocking the RIG-I signaling pathway and inhibiting the activation of p38 MAP kinase and NF-κB.[11] Furthermore, it exhibits antiviral activity against porcine deltacoronavirus by suppressing the NF-κB and p38/MAPK signaling pathways.[12]

Conclusion and Future Directions

This compound is a fungal steroid with a confirmed natural source in Ganoderma lucidum. While research specifically on this compound is in its early stages, the well-documented biological activities of the closely related compounds, cerevisterol and ergosterol peroxide, suggest that this compound may hold significant therapeutic potential. Future research should focus on the targeted isolation and quantification of this compound from various natural sources. Elucidating its specific interactions with cellular signaling pathways will be crucial in determining its potential as a lead compound for the development of novel anti-inflammatory, anticancer, or antiviral agents. The experimental frameworks and signaling pathway insights provided in this guide offer a solid foundation for researchers to build upon in their exploration of this promising natural product.

References

An In-Depth Technical Guide to the Isolation and Purification of 6-Dehydrocerevisterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 6-Dehydrocerevisterol, a bioactive sterol found in various medicinal fungi. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and a putative signaling pathway.

Introduction

This compound is a naturally occurring sterol that has garnered interest within the scientific community for its potential therapeutic properties. As a derivative of ergosterol (B1671047), it is found in various fungi, notably in species of Ganoderma and Cordyceps, which have a long history of use in traditional medicine. The isolation and purification of this compound are critical steps for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent. This guide aims to provide researchers with the necessary technical details to successfully isolate and purify this compound.

Sources and Extraction of this compound

The primary natural sources of this compound are medicinal mushrooms. Ganoderma lucidum (Reishi) and various Cordyceps species are well-documented producers of a diverse array of sterols, including this compound.[1] The initial step in obtaining this compound is the efficient extraction from the fungal biomass.

Extraction Methodologies

Several extraction techniques can be employed to isolate sterols from fungal matrices. The choice of method depends on factors such as the desired yield, purity of the initial extract, and the available laboratory equipment.

Table 1: Comparison of Extraction Methods for Fungal Sterols

Extraction MethodPrincipleTypical SolventsAdvantagesDisadvantages
Solvent Extraction Differential solubility of compounds in a selected solvent.Methanol (B129727), Ethanol, Ethyl Acetate (B1210297), Chloroform (B151607)Simple, scalable, and widely applicable.Can co-extract a wide range of compounds, requiring extensive downstream purification.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO2) as the solvent.Supercritical CO2, often with a co-solvent like ethanol.High selectivity, environmentally friendly, and yields a clean extract.[2]Requires specialized high-pressure equipment.
Detailed Experimental Protocol: Solvent Extraction

This protocol describes a standard laboratory-scale solvent extraction procedure for obtaining a crude sterol-rich extract from dried fungal material.

Materials:

  • Dried and powdered fungal biomass (Ganoderma lucidum or Cordyceps sinensis)

  • Methanol (reagent grade)

  • Ethyl acetate (reagent grade)

  • Rotary evaporator

  • Filter paper and funnel

  • Extraction thimbles (for Soxhlet)

  • Soxhlet apparatus (optional)

Procedure:

  • Sample Preparation: The fungal material is oven-dried at 40-50°C to a constant weight and then finely powdered to increase the surface area for extraction.

  • Methanol Extraction:

    • The powdered biomass is macerated in methanol (1:10 w/v) at room temperature for 24-48 hours with occasional stirring.

    • Alternatively, for a more exhaustive extraction, a Soxhlet apparatus can be used with methanol for 8-12 hours.

  • Filtration and Concentration: The methanolic extract is filtered to remove solid residues. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude methanol extract.

  • Solvent Partitioning:

    • The crude methanol extract is suspended in water and partitioned successively with ethyl acetate.

    • The ethyl acetate fractions, which will contain the less polar sterols, are combined.

  • Final Concentration: The combined ethyl acetate fractions are concentrated to dryness using a rotary evaporator to yield the crude sterol-rich extract.

Purification of this compound

The crude extract obtained from the initial extraction contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the purification of this compound.

Chromatographic Techniques

Column chromatography is the most common method for the purification of natural products like sterols. A combination of different stationary and mobile phases allows for the separation of compounds based on their polarity and size.

Table 2: Chromatographic Methods for Sterol Purification

Chromatographic MethodStationary PhasePrinciple of SeparationTypical Mobile Phase
Silica (B1680970) Gel Column Chromatography Silica Gel (60-120 or 200-300 mesh)Adsorption chromatography based on polarity.Gradients of n-hexane and ethyl acetate.
Reversed-Phase Chromatography (ODS) Octadecyl-silylated (ODS) silica gelPartition chromatography based on hydrophobicity.Gradients of methanol and water.
Detailed Experimental Protocol: Column Chromatography Purification

This protocol outlines a two-step column chromatography process for the purification of this compound from the crude sterol-rich extract.

Materials:

  • Crude sterol-rich extract

  • Silica gel (200-300 mesh)

  • Octadecyl-silylated (ODS) silica gel

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Glass chromatography columns

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Silica Gel Column Chromatography (First Step):

    • A glass column is packed with silica gel in n-hexane.

    • The crude extract is dissolved in a minimal amount of chloroform or ethyl acetate and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.

    • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate.

    • Fractions are collected and monitored by TLC. The TLC plates are developed in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under a UV lamp.

    • Fractions containing compounds with similar Rf values to known sterol standards are pooled together.

  • Reversed-Phase (ODS) Column Chromatography (Second Step):

    • The pooled fractions from the silica gel column are concentrated.

    • The semi-purified sample is then subjected to a second round of column chromatography using an ODS stationary phase.

    • The column is eluted with a gradient of methanol and water, starting with a higher concentration of water and gradually increasing the methanol concentration.

    • Fractions are again collected and analyzed by TLC or HPLC to determine the purity of this compound.

    • Fractions containing the pure compound are combined and the solvent is evaporated to yield purified this compound.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Dried Fungal Biomass (Ganoderma lucidum or Cordyceps sp.) powder Powdering start->powder extraction Solvent Extraction (Methanol) powder->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 partition Solvent Partitioning (Ethyl Acetate/Water) concentration1->partition concentration2 Concentration of Ethyl Acetate Fraction partition->concentration2 crude_extract Crude Sterol-Rich Extract concentration2->crude_extract silica_gel Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate Gradient) crude_extract->silica_gel fractions1 Fraction Collection & TLC Analysis silica_gel->fractions1 pooled1 Pooling of Sterol Fractions fractions1->pooled1 ods_column Reversed-Phase (ODS) Column (Methanol:Water Gradient) pooled1->ods_column fractions2 Fraction Collection & Purity Analysis ods_column->fractions2 pure_compound Pure this compound fractions2->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Putative Signaling Pathway of this compound's Antitumor Activity

While the specific signaling pathways modulated by this compound are still under investigation, studies on similar sterols isolated from Cordyceps species have demonstrated cytotoxic and apoptosis-inducing effects on cancer cell lines.[3][4][5] A plausible mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway. The following diagram illustrates a putative signaling cascade.

signaling_pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion compound This compound bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mito_membrane Mitochondrial Membrane Permeabilization bax->mito_membrane bcl2->mito_membrane cytochrome_c Cytochrome c Release caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis mito_membrane->cytochrome_c

Caption: Putative signaling pathway for this compound-induced apoptosis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be expected during the isolation and purification process. It is important to note that actual yields and purity will vary depending on the source material, extraction method, and the efficiency of the chromatographic separation.

Table 3: Extraction Yields from Ganoderma lucidum

Extraction StepStarting Material (g)Yield (g)Yield (%)
Dried Fungal Powder1000--
Crude Methanol Extract1000808.0
Crude Sterol-Rich Extract (Ethyl Acetate)80151.5 (from initial)

Table 4: Purity Assessment during Purification

Purification StageSamplePurity (%) by HPLC
Post-ExtractionCrude Sterol-Rich Extract< 5
After Silica Gel ChromatographyPooled Sterol Fractions40-60
After Reversed-Phase ChromatographyFinal Product> 95

Conclusion

This technical guide provides a detailed framework for the successful isolation and purification of this compound from fungal sources. The outlined protocols for solvent extraction and multi-step column chromatography are robust and adaptable to standard laboratory settings. The provided workflow and putative signaling pathway diagrams offer a clear visual representation of the experimental process and a potential mechanism of action for this promising bioactive compound. Further research is warranted to fully elucidate the pharmacological properties and specific molecular targets of this compound, which may pave the way for its development as a novel therapeutic agent.

References

The Structural Elucidation of 6-Dehydrocerevisterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydrocerevisterol is a naturally occurring steroid derivative isolated from the medicinal mushroom Ganoderma lucidum. As a member of the ergostane (B1235598) family of sterols, it shares a common structural framework with compounds of significant biological importance. The precise determination of its chemical structure is paramount for understanding its biosynthetic pathways, pharmacological activities, and potential as a lead compound in drug discovery. This technical guide provides an in-depth overview of the methodologies and data integral to the structural elucidation of this compound, tailored for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Isolation from Ganoderma lucidum

The initial step in the structural elucidation of a natural product is its isolation and purification from the source organism. The following protocol details a general method for the extraction and isolation of sterols, including this compound, from the fruiting bodies of Ganoderma lucidum.

Experimental Protocol: Isolation and Purification
  • Preparation of Fungal Material : Dried and powdered fruiting bodies of Ganoderma lucidum are subjected to extraction.

  • Extraction : The powdered material is extracted with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours). This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration : The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning : The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate. Sterols are typically enriched in the less polar fractions (n-hexane and chloroform).

  • Chromatographic Separation : The chloroform and n-hexane fractions are subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Further Purification : Fractions containing sterols, as identified by thin-layer chromatography (TLC) analysis, are combined and further purified by repeated column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

G cluster_0 Experimental Workflow: Isolation of this compound A Dried & Powdered Ganoderma lucidum B Solvent Extraction (Methanol/Ethanol) A->B C Concentration (Rotary Evaporation) B->C D Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) C->D E Column Chromatography (Silica Gel) D->E F Preparative HPLC E->F G Pure this compound F->G

Fig. 1: Experimental workflow for the isolation of this compound.

Spectroscopic Analysis for Structural Elucidation

The definitive structure of this compound is established through a combination of modern spectroscopic techniques. Due to the limited availability of specific spectral data for this compound in the public domain, the data for its close structural analog, cerevisterol (B30100), is presented here as a reference. The key difference lies in the C6 position, where this compound possesses a carbonyl group, leading to expected downfield shifts for adjacent carbons and protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assemble the molecular structure.

Table 1: ¹H NMR Spectroscopic Data of Cerevisterol (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
33.98m
64.08br s
75.58d5.5
225.23dd15.3, 7.8
235.17dd15.3, 8.5
18-CH₃0.64s
19-CH₃1.08s
21-CH₃1.03d6.8
26-CH₃0.84d6.8
27-CH₃0.82d6.8
28-CH₃0.92d6.8

Table 2: ¹³C NMR Spectroscopic Data of Cerevisterol (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)PositionChemical Shift (δ, ppm)
138.31523.4
230.21628.5
367.51756.1
440.81812.4
576.41918.2
674.02040.4
7119.82121.1
8141.522135.5
951.223132.1
1037.12442.8
1121.62533.1
1239.52619.6
1343.92719.9
1455.12817.6
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS) : HRMS is used to determine the precise molecular formula of this compound.

  • Electron Ionization Mass Spectrometry (EI-MS) : EI-MS provides a characteristic fragmentation pattern. For sterols, common fragmentations include the loss of water from hydroxyl groups and cleavage of the side chain. The presence of a carbonyl group in this compound would also lead to characteristic α-cleavages.

Table 3: Expected Mass Spectrometry Data for this compound

TechniqueIonExpected m/zInformation Provided
HREI-MS[M]⁺C₂₈H₄₄O₃Molecular Formula
EI-MS[M-H₂O]⁺VariesLoss of hydroxyl group
EI-MS[M-Side Chain]⁺VariesCleavage of the C17 side chain
EI-MSα-cleavage fragmentsVariesFragmentation adjacent to the C6-carbonyl
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the presence of chromophores, particularly conjugated systems, within a molecule. The α,β-unsaturated ketone moiety in this compound is expected to show a characteristic absorption maximum in the UV region.

Biological Activity and Signaling Pathway

While the specific biological activities of this compound are still under extensive investigation, its close analog, cerevisterol, has been shown to possess significant anti-inflammatory properties. Cerevisterol alleviates inflammation by suppressing the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1) signaling pathways, while activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[1][2] Given the structural similarity, it is plausible that this compound exhibits similar or related biological activities.

G cluster_0 Inhibition of Pro-inflammatory Pathways by Cerevisterol cluster_1 Activation of Anti-inflammatory Pathway by Cerevisterol LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IkB IκBα TLR4->IkB Phosphorylation Degradation AP1 AP-1 (c-Fos/c-Jun) MAPK->AP1 Nucleus_pro Nucleus AP1->Nucleus_pro Translocation NFkB NF-κB (p65/p50) NFkB->Nucleus_pro Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus_pro->Inflammatory_Genes Cerevisterol_inhibits Cerevisterol Cerevisterol_inhibits->MAPK Inhibits Cerevisterol_inhibits->IkB Inhibits Degradation Nrf2 Nrf2 Nucleus_anti Nucleus Nrf2->Nucleus_anti Translocation Keap1 Keap1 HO1 HO-1 Expression (Anti-inflammatory) Nucleus_anti->HO1 Cerevisterol_activates Cerevisterol Cerevisterol_activates->Keap1 Inhibits

Fig. 2: Proposed signaling pathway for the anti-inflammatory action of Cerevisterol.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of isolation techniques and advanced spectroscopic methods. While specific published data for this compound is scarce, analysis of its close analog, cerevisterol, provides a robust framework for its characterization. The elucidation of its precise chemical structure is a critical prerequisite for further investigation into its biological activities and therapeutic potential. The anti-inflammatory pathways modulated by the structurally similar cerevisterol suggest that this compound may also be a valuable candidate for the development of novel anti-inflammatory agents. Further research is warranted to fully characterize this compound and unlock its potential in medicine.

References

physical and chemical properties of 6-Dehydrocerevisterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydrocerevisterol, systematically known as (22E,24R)-3β,5α-Dihydroxyergosta-7,22-dien-6-one, is a naturally occurring steroid belonging to the ergosterol (B1671047) family.[1] This polycyclic compound is primarily found in various fungi, including species such as Aspergillus ochraceus, Grifola frondosa, Grifola gargal, and notably, the medicinal mushroom Ganoderma lucidum.[2][3] Ergosterol derivatives are a class of compounds recognized for their potential pharmacological activities, including antifungal, anti-inflammatory, and cholesterol-lowering properties.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its biological activities and the experimental protocols utilized for its study.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
Chemical Name (22E,24R)-3β,5α-Dihydroxyergosta-7,22-dien-6-one[1][2]
Synonym This compound
CAS Number 14858-07-2[1]
Molecular Formula C₂₈H₄₄O₃[1][2][3]
Molecular Weight 428.65 g/mol [2][3]
Melting Point Not available
Boiling Point Not available
Solubility Not available
Spectral Data

Detailed experimental spectral data for this compound are crucial for its identification and characterization. While specific spectra for this compound were not found in the available search results, the following outlines the expected spectroscopic characteristics based on its structure and data from related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the steroidal backbone, including signals for methyl groups, olefinic protons in the rings and the side chain, and protons attached to carbons bearing hydroxyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all 28 carbon atoms in the molecule, including the carbonyl carbon of the ketone, olefinic carbons, carbons attached to hydroxyl groups, and the various methyl, methylene, and methine carbons of the steroid nucleus and side chain.

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of 428.65. Fragmentation patterns would provide valuable information about the structure, including the loss of water molecules from the hydroxyl groups and cleavage of the side chain.

Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the hydroxyl (-OH) groups (typically a broad band around 3400 cm⁻¹), the α,β-unsaturated ketone (C=O stretch around 1650-1680 cm⁻¹), and C-H stretching and bending vibrations.

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are not extensively documented in the public domain. However, general methodologies for the isolation of steroidal compounds from fungal sources can be adapted.

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation and purification of steroidal compounds like this compound from a fungal source such as Ganoderma lucidum.

Isolation_Workflow cluster_0 Extraction cluster_1 Purification cluster_2 Analysis A Fungal Biomass (e.g., Ganoderma lucidum) B Solvent Extraction (e.g., Ethanol, Methanol) A->B C Crude Extract B->C Concentration D Column Chromatography (Silica Gel) C->D E Fraction Collection D->E F Further Purification (e.g., HPLC) E->F G Isolated this compound F->G Pure Compound H Spectroscopic Analysis (NMR, MS, IR) G->H Signaling_Pathway cluster_0 Cellular Response cluster_1 Signaling Cascade cluster_2 Cellular Outcome A This compound B Target Protein(s) A->B C Upstream Kinases B->C D Transcription Factors (e.g., NF-κB, AP-1) C->D E ↓ Pro-inflammatory Gene Expression D->E F ↑ Pro-apoptotic Gene Expression D->F

References

Unveiling Cerevisterol: An In-Depth Technical Guide to a Unique Fungal Sterol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of cerevisterol (B30100), a hydroxylated ergosterol (B1671047) derivative found in various fungi. This guide delves into its biochemical context, analytical methodologies, and known biological activities, while also addressing the current knowledge gap regarding its 6-dehydro counterpart.

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

Cerevisterol, chemically identified as 5α-ergosta-7,22-diene-3β,5,6β-triol, is a naturally occurring sterol first isolated from the yeast Saccharomyces cerevisiae.[1] As a derivative of the primary fungal sterol, ergosterol, cerevisterol's presence across a diverse range of fungal species suggests a potential, albeit not fully elucidated, role in fungal metabolism and physiology. This technical guide provides a detailed overview of cerevisterol, including its place within the broader context of fungal sterol biosynthesis, established experimental protocols for its analysis, and a summary of its reported bioactive properties.

Notably, a comprehensive search of the scientific literature reveals a significant lack of specific information on 6-dehydrocerevisterol . This suggests that this compound may be an exceptionally transient intermediate, a product of specific and yet uncharacterized enzymatic activity, or a compound that has not been a focus of dedicated research to date. This guide will therefore focus on the well-documented cerevisterol, while also providing a theoretical framework for the potential formation and analysis of its 6-dehydro derivative based on known sterol biochemistry.

Cerevisterol in the Landscape of Fungal Sterol Metabolism

Fungal sterols are crucial for maintaining the integrity and fluidity of cell membranes, and their biosynthetic pathway is a primary target for antifungal drugs.[2][3][4] The main sterol in most fungi is ergosterol. The biosynthesis of ergosterol is a complex, multi-step process that begins with acetyl-CoA and proceeds through key intermediates like lanosterol.[2][3][5]

Cerevisterol is understood to be a hydroxylated derivative of ergosterol. While its precise biosynthetic pathway is not fully detailed in the literature, it is hypothesized to be formed from ergosterol or a late-stage precursor through oxidative processes.

Hypothetical Biosynthetic Placement

The formation of cerevisterol from an ergosterol precursor likely involves hydroxylation reactions. The introduction of hydroxyl groups at the C-5 and C-6 positions suggests the involvement of specific oxygenases. The dehydrogenation to a hypothetical this compound would require a sterol dehydrogenase capable of acting on the C-6 hydroxyl group.

Fungal_Sterol_Metabolism acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol_pathway Late Ergosterol Biosynthesis (Multiple Steps) lanosterol->ergosterol_pathway ergosterol Ergosterol ergosterol_pathway->ergosterol cerevisterol Cerevisterol (5α-ergosta-7,22-diene-3β,5,6β-triol) ergosterol->cerevisterol Hydroxylation (Oxygenases?) dehydrocerevisterol This compound (Hypothetical) cerevisterol->dehydrocerevisterol Dehydrogenation (Dehydrogenase?)

Figure 1: Hypothetical placement of cerevisterol and this compound in the fungal sterol biosynthetic pathway.

Quantitative Data on Cerevisterol

Quantitative data for cerevisterol is sparse in the literature, as it is typically a minor component compared to ergosterol. However, its isolation from various fungal sources indicates its widespread, low-level presence.

Fungal SourceReported Yield/PresenceReference
Saccharomyces cerevisiae10 grams from 4,500 kg of dry yeast[1]
Agaricus blazeiPresent[6]
Tuber indicumPresent[6]
Penicillium species (marine derived)Isolated[7]

Table 1: Documented Presence of Cerevisterol in Fungal Species.

Experimental Protocols

The analysis of cerevisterol and other fungal sterols requires robust extraction and analytical techniques. The following protocols are based on established methods for fungal sterol analysis and can be adapted for the specific detection and quantification of cerevisterol.

Sterol Extraction from Fungal Biomass

This protocol outlines a general method for the extraction of total sterols from fungal cells.

Materials:

  • Lyophilized fungal biomass

  • 2 M NaOH in 90% ethanol

  • n-heptane

  • Deionized water

  • Glass tubes with Teflon-lined caps

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 50-100 mg of lyophilized fungal biomass into a glass tube.

  • Add 2 mL of 2 M NaOH in 90% ethanol.

  • Incubate at 80°C for 1 hour, with vortexing every 15 minutes, to saponify the sample.

  • Cool the tubes to room temperature.

  • Add 1 mL of deionized water and 3 mL of n-heptane.

  • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (containing sterols) into the heptane (B126788) layer.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper heptane layer to a clean glass tube.

  • Repeat the extraction (steps 5-8) with another 3 mL of n-heptane and combine the heptane fractions.

  • Evaporate the heptane to dryness under a stream of nitrogen.

  • Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., methanol (B129727) or chloroform) for analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of sterols.

Derivatization (optional but recommended for improved volatility and peak shape):

  • To the dried sterol extract, add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

  • Incubate at 60°C for 30 minutes.

GC-MS Parameters (example):

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 15 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

Expected Results: The mass spectrum of cerevisterol will show a characteristic fragmentation pattern that can be used for its identification. While a specific mass spectrum for this compound is not available, a dehydrogenation would result in a molecular ion two mass units lower than that of cerevisterol.

GCMS_Workflow fungal_biomass Fungal Biomass extraction Sterol Extraction fungal_biomass->extraction derivatization Derivatization (optional) extraction->derivatization gc_separation GC Separation derivatization->gc_separation ms_detection MS Detection & Identification gc_separation->ms_detection

Figure 2: General experimental workflow for the analysis of fungal sterols by GC-MS.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of sterols.

Sample Preparation:

  • Dissolve a purified sample of the sterol (several milligrams) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

NMR Experiments:

  • ¹H NMR: To determine the proton chemical shifts and coupling constants.

  • ¹³C NMR: To determine the carbon chemical shifts.

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key for stereochemical assignments.

Published ¹H and ¹³C NMR data for cerevisterol can be used as a reference for identification.[6]

Known Biological Roles and Activities of Cerevisterol

While the primary metabolic role of cerevisterol in fungi remains to be fully elucidated, several in vitro studies have reported on its biological activities.

  • Cytotoxicity: Cerevisterol has demonstrated cytotoxic effects against certain mammalian cell lines.[1]

  • Antimicrobial Activity: It has shown activity against the acne-causing bacterium Propionibacterium acnes.[7]

  • Tyrosinase Inhibition: Cerevisterol exhibits inhibitory effects on the enzyme tyrosinase, which is involved in melanin (B1238610) production.[7]

  • Wound Healing: Studies have suggested that cerevisterol may promote wound healing by enhancing the proliferation of fibroblasts.[7]

These findings suggest that cerevisterol may have potential applications in the development of new therapeutic or cosmeceutical agents.

The Unexplored Territory of this compound

As previously stated, there is a notable absence of scientific literature pertaining to this compound. The potential existence and role of this compound in fungal metabolism are currently speculative. If it were to be synthesized, a likely enzymatic reaction would be the dehydrogenation of the 6-hydroxyl group of cerevisterol, catalyzed by a specific dehydrogenase.

Potential Signaling Role

In some biological systems, the introduction of a double bond can alter the signaling properties of a molecule. A 6-dehydro derivative of cerevisterol could potentially interact differently with cellular receptors or enzymes compared to cerevisterol itself. However, without experimental evidence, this remains a hypothesis.

Signaling_Hypothesis cerevisterol Cerevisterol receptor Cellular Receptor / Enzyme cerevisterol->receptor Binding dehydrocerevisterol This compound (Hypothetical) dehydrocerevisterol->receptor Altered Binding? response Biological Response receptor->response

Figure 3: A logical diagram illustrating the hypothetical difference in signaling potential between cerevisterol and this compound.

Future Directions and Conclusion

Cerevisterol represents an intriguing, though less-studied, component of the fungal sterolome. While its precise metabolic function within the fungal cell is not yet clear, its documented bioactivities warrant further investigation, particularly in the context of drug discovery.

The primary knowledge gap remains the existence and role of this compound. Future research in this area could focus on:

  • Targeted searches for this compound in fungal extracts using high-resolution mass spectrometry.

  • In vitro enzymatic assays using purified cerevisterol and fungal cell lysates to screen for dehydrogenase activity.

  • Bioinformatic approaches to identify putative sterol dehydrogenases in fungal genomes that may act on cerevisterol.

References

A Technical Guide to the Natural Structural Analogs of 6-Dehydrocerevisterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungal sterols, particularly those derived from the ergostane (B1235598) skeleton, represent a rich source of bioactive compounds with significant therapeutic potential. This technical guide focuses on 6-dehydrocerevisterol, a naturally occurring oxidized ergosterol (B1671047) derivative, and its structural analogs found in nature. We delve into the chemical diversity, natural sources, and biological activities of these compounds, with a particular emphasis on their anticancer and immunomodulatory properties. This document provides a consolidated resource of quantitative bioactivity data, detailed experimental protocols for isolation and analysis, and visual diagrams of the core biosynthetic and signaling pathways to support ongoing research and drug development efforts in this field.

The Core Compound: this compound

This compound is an oxygenated sterol that has been isolated from the fruiting body of the medicinal mushroom Ganoderma lucidum. Its chemical structure is (3β,5α,22E)-3,5-Dihydroxyergosta-7,22-dien-6-one , as confirmed by its CAS Registry Number 14858-07-2.

The structure is characterized by the classic four-ring ergostane nucleus. It is structurally related to the more common fungal sterol, cerevisterol, from which it differs by the oxidation of the 6β-hydroxyl group to a ketone. This modification, along with the hydroxyl groups at C-3 and C-5, contributes to its distinct polarity and biological activity profile.

Key Structural Analogs in Nature

The structural analogs of this compound are primarily other derivatives of ergosterol, the principal sterol in fungal cell membranes. These compounds are widespread in fungi, particularly in the Basidiomycota and Ascomycota phyla. Additional analogs include phytosterols (B1254722) from plants, which share the same core steroid nucleus but differ in their side-chain alkylation.

Ergosterol Derivatives from Fungi

Fungi, especially medicinal mushrooms like Ganoderma, Cordyceps, and Hericium, produce a remarkable diversity of ergosterol derivatives. These analogs can be grouped based on their structural modifications to the parent ergosterol molecule.

  • Parent Sterols:

    • Ergosterol: The biosynthetic precursor to the majority of fungal sterols, featuring a conjugated diene system in the B-ring which is a site for photo-chemical conversion to vitamin D2.[1][2]

    • Cerevisterol: A hydroxylated derivative ((22E)-Ergosta-7,22-diene-3β,5α,6β-triol) that is a direct precursor to this compound.

  • Oxidized Analogs:

    • Ergosterol Peroxide (5α,8α-epidioxyergosta-6,22-dien-3β-ol): A common derivative where the B-ring diene has reacted with molecular oxygen to form an endoperoxide bridge. This compound exhibits significant anti-inflammatory and anticancer activities.[3][4]

    • Highly Oxygenated Sterols: Fungi can produce sterols with multiple hydroxyl groups, such as (22E, 24R)-ergosta-7,22-diene-3β, 5α, 6β, 9α, 14α-pentol, isolated from Ganoderma lucidum spores.[5]

  • Dehydrogenated Analogs:

    • 5,6-Dehydroergosterol: An analog with an additional double bond, creating a conjugated triene system.[3]

Phytosterols from Plants

Phytosterols are structurally analogous to cholesterol and ergosterol and are found in all plant-based foods. They differ from ergosterol primarily at the C-24 position of the side chain.

  • β-Sitosterol: Features an ethyl group at C-24.

  • Stigmasterol: Similar to β-sitosterol but with an additional double bond at C-22.

  • Campesterol: Features a methyl group at C-24.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its prominent natural analogs. This data facilitates the comparison of their biological potency and provides essential spectroscopic information for identification.

Table 1: Bioactivity of Ergosterol Derivatives
CompoundTarget/AssayCell LineIC₅₀ / EC₅₀ (µM)Citation
Ergosterol Peroxide ProliferationSUM-149 (Breast Cancer)20 (72h)[3]
Ergosterol Peroxide ProliferationMDA-MB-231 (Breast Cancer)19 (72h)[3]
Ergosterol Peroxide ProliferationSUM-190 (Breast Cancer)43 (72h)[3]
Ergosterol ProliferationSUM-149 (Breast Cancer)> 40[3]
Ganoderic Acid D ProliferationHeLa (Cervical Cancer)17.3[6]
Lucialdehyde C Antiviral (Influenza A)-ED₅₀ = 3.8 µg/mL[6]
(22E)-ergosta-6,8(14),22-triene-3,5-diol ProliferationHep-G2 (Liver Cancer)2.89 µg/mL[7]
Table 2: ¹³C-NMR Spectroscopic Data for Key Analogs (150 MHz, CDCl₃)
Carbon No.ErgosterolErgosterol Peroxide
138.337.0
231.930.2
370.466.5
440.839.7
5141.379.5
6119.6135.4
7116.3130.8
8139.582.2
946.351.2
1037.034.8
1121.120.9
1228.228.7
1342.844.6
1454.651.7
1523.023.5
1639.139.4
1755.956.3
1812.012.4
1916.218.2
2040.440.2
2121.121.1
22135.5135.2
23132.0132.3
2442.842.8
2533.133.1
2619.619.6
2719.920.0
2817.617.6
Citation[8][9][10]

Biosynthesis and Signaling Pathways

Biosynthesis of the Ergostane Skeleton

This compound and its analogs originate from the ergosterol biosynthesis pathway, a conserved and essential metabolic process in fungi. This pathway is a well-established target for antifungal drugs. The synthesis begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce lanosterol (B1674476), the first sterol intermediate. A series of subsequent enzymatic modifications, including demethylations, desaturations, and hydroxylations, convert lanosterol into ergosterol and its numerous derivatives.

Core biosynthetic pathway of ergosterol, the precursor to this compound.
Signaling Pathway Inhibition by Ergosterol Peroxide

Ergosterol peroxide (EP), a key analog, has been shown to exert its anticancer effects by modulating critical cell signaling pathways. In triple-negative breast cancer (TNBC) cells, EP inhibits the PI3K/AKT pathway, a central regulator of cell survival and proliferation. This inhibition leads to the downregulation of downstream targets like c-Myc and Cyclin D1, resulting in cell cycle arrest at the G1 phase. Furthermore, EP promotes apoptosis by reducing the expression of the anti-apoptotic protein BCL-XL and inducing the cleavage of PARP.[3]

Experimental_Workflow start Powdered Fungal Biomass extraction Soxhlet Extraction (e.g., Hexane -> Isopropanol) start->extraction concentration1 Rotary Evaporation extraction->concentration1 column_chrom Silica Gel Column Chromatography (Gradient Elution) concentration1->column_chrom tlc TLC Analysis of Fractions column_chrom->tlc pooling Pool Fractions tlc->pooling concentration2 Rotary Evaporation pooling->concentration2 hplc Preparative HPLC (C18 Column) concentration2->hplc analysis Structure Elucidation (MS, NMR) hplc->analysis

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 6-Dehydrocerevisterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 6-Dehydrocerevisterol, a steroidal compound isolated from the fruit body of Ganoderma lucidum[1]. The protocols are designed for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a naturally occurring sterol with potential biological activities that are of interest to the pharmaceutical and nutraceutical industries. Accurate and reliable analytical methods are essential for its identification, quantification, and characterization in various sample matrices, including fungal extracts and fermentation broths. This document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Structure

This compound

Molecular Formula: C₂₈H₄₄O₃ Molecular Weight: 428.65 g/mol

Analytical Methodologies

A summary of recommended analytical methods for the detection and quantification of this compound is presented below. The selection of a specific method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

MethodPrincipleDetectionPrimary Application
HPLC-UV Reverse-phase chromatographyUV Absorbance (approx. 248 nm)Routine quantification, purity assessment
HPLC-MS Reverse-phase chromatography coupled to a mass spectrometerMass-to-charge ratio (m/z)High-sensitivity quantification, structural confirmation
GC-MS Gas chromatography coupled to a mass spectrometerMass-to-charge ratio (m/z)Analysis of volatile derivatives, metabolic profiling

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for the routine quantification of this compound in relatively clean sample matrices. The UV absorbance maximum is estimated to be around 248 nm, similar to the related compound cerevisterol[2].

Sample Preparation: Extraction from Fungal Material
  • Lyophilization: Freeze-dry the fungal material (e.g., Ganoderma lucidum fruiting bodies or mycelia) to remove water.

  • Grinding: Grind the lyophilized material into a fine powder.

  • Saponification & Extraction:

    • To 1 g of fungal powder, add 10 mL of 2 M methanolic sodium hydroxide.

    • Incubate at 80°C for 1 hour to saponify lipids and release sterols.

    • Cool the mixture to room temperature.

    • Add 5 mL of n-hexane and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper hexane (B92381) layer.

    • Repeat the hexane extraction two more times.

    • Pool the hexane extracts.

  • Drying and Reconstitution:

    • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of methanol.

    • Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC analysis.

HPLC-UV Operating Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Methanol:Acetonitrile (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 248 nm
Run Time 20 minutes
Expected Results

The retention time of this compound will need to be determined by running an analytical standard. Based on its structure, it is expected to elute in a similar range to other fungal sterols like ergosterol.

Quantitative Data (Illustrative Example)
Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1 (10 µg/mL)12.512500010.0
Standard 2 (50 µg/mL)12.562500050.0
Standard 3 (100 µg/mL)12.51250000100.0
Sample A12.545000036.0
Sample B12.578000062.4

Protocol 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method offers higher sensitivity and selectivity, making it ideal for complex matrices and for confirming the identity of this compound.

Sample Preparation

The sample preparation protocol is the same as for HPLC-UV.

HPLC-MS Operating Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acidGradient: 80% B to 100% B over 10 min, hold for 5 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detection Full Scan (m/z 100-1000) orSelected Ion Monitoring (SIM) for [M+H]⁺ at m/z 429.3
Collision Energy (for MS/MS) 20-40 eV (for fragmentation of m/z 429.3)
Quantitative Data (Illustrative Example)
Sample IDRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Peak AreaConcentration (ng/mL)
Standard 1 (1 ng/mL)8.2429.3411.3, 393.350001.0
Standard 2 (10 ng/mL)8.2429.3411.3, 393.35000010.0
Standard 3 (50 ng/mL)8.2429.3411.3, 393.325000050.0
Sample C8.2429.3411.3, 393.3320006.4
Sample D8.2429.3411.3, 393.311500023.0

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of sterols, often requiring derivatization to increase volatility.

Sample Preparation and Derivatization
  • Extraction: Follow the same extraction protocol as for HPLC-UV.

  • Derivatization:

    • Evaporate the reconstituted sample to dryness under nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at 70°C for 30 minutes.

    • The resulting solution containing the silylated derivatives is ready for GC-MS analysis.

GC-MS Operating Conditions
ParameterCondition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Oven Program Start at 150°C, ramp to 300°C at 10°C/min, hold for 10 min
Carrier Gas Helium, 1 mL/min
Ionization Source Electron Ionization (EI), 70 eV
MS Detection Full Scan (m/z 50-700)
Expected Results

The derivatized this compound will produce a characteristic mass spectrum that can be used for identification. The number of silyl (B83357) groups added will depend on the number of hydroxyl groups in the molecule.

Experimental Workflows

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis A Fungal Material B Lyophilization & Grinding A->B C Saponification B->C D Hexane Extraction C->D E Evaporation & Reconstitution D->E F Filtration E->F G HPLC Injection F->G H C18 Separation G->H I UV Detection (248 nm) H->I J Data Analysis I->J

Caption: Workflow for HPLC-UV analysis of this compound.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis A Fungal Material B Lyophilization & Grinding A->B C Saponification B->C D Hexane Extraction C->D E Evaporation & Reconstitution D->E F Filtration E->F G HPLC Injection F->G H C18 Separation G->H I ESI Ionization H->I J Mass Spectrometry I->J K Data Analysis J->K

Caption: Workflow for HPLC-MS analysis of this compound.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Fungal Material B Extraction A->B C Derivatization (Silylation) B->C D GC Injection C->D E Capillary Column Separation D->E F EI Ionization E->F G Mass Spectrometry F->G H Data Analysis G->H

Caption: Workflow for GC-MS analysis of this compound.

References

Application Note: Quantification of 6-Dehydrocerevisterol using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Dehydrocerevisterol is a naturally occurring sterol with potential biological activities that are of interest in pharmaceutical research. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described method is based on established principles for sterol analysis and offers high selectivity and sensitivity.[1][2]

Experimental Protocols

1. Sample Preparation: Lipid Extraction from Biological Samples

This protocol is a modified Bligh/Dyer procedure suitable for extracting sterols from cells and tissues.[1]

  • Reagents and Materials:

    • Chloroform (B151607)

    • Methanol (B129727)

    • Water (HPLC grade)

    • Internal Standard (IS): Isotopically labeled this compound (e.g., d7-6-Dehydrocerevisterol). If unavailable, a structurally similar deuterated sterol can be used after careful validation.

    • Phosphate Buffered Saline (PBS)

    • Glass centrifuge tubes with PTFE-lined caps

    • Nitrogen gas evaporator

  • Procedure:

    • For cultured cells, wash the cell pellet (5 to 10 x 10^6 cells) with PBS and centrifuge. Discard the supernatant. For tissue samples, homogenize a known weight of tissue in PBS.

    • Add the internal standard to the sample to allow for subsequent quantification and determination of extraction efficiency.[1]

    • Add 2 mL of methanol to the sample and vortex thoroughly.

    • Add 1 mL of chloroform and vortex for 10 minutes.

    • Add 1 mL of chloroform and 1 mL of water, then vortex for another 10 minutes.

    • Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 100 µL of 95% methanol for HPLC-MS analysis.[3]

2. HPLC-MS Analysis

  • Instrumentation:

    • HPLC system with a binary pump and autosampler.

    • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][2]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[1][2]

    • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.[1][2]

    • Mobile Phase B: Methanol with 5 mM ammonium acetate.[1][2]

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 80
      20.0 100
      25.0 100
      25.1 80

      | 30.0 | 80 |

    • Flow Rate: 0.2 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1][2]

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Nebulizer Gas Flow: 3 L/min

      • Drying Gas Flow: 10 L/min

    • SRM Transitions (Hypothetical):

      • Note: These transitions need to be optimized for this compound and the specific instrument used.

        Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
        This compound [M+H-H₂O]⁺ Fragment 1 100 Optimized
        This compound [M+H-H₂O]⁺ Fragment 2 100 Optimized

        | Internal Standard | [M+H-H₂O]⁺ | Fragment 1 | 100 | Optimized |

3. Quantification

Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[1] Calibration curves are prepared by spiking known concentrations of this compound into a blank matrix.

Data Presentation

Table 1: HPLC Gradient Elution Program

Time (min)% Mobile Phase B (Methanol + 5 mM NH₄OAc)Flow Rate (mL/min)
0.0800.2
20.01000.2
25.01000.2
25.1800.2
30.0800.2

Table 2: Hypothetical SRM Parameters for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound399.3147.125
This compound399.3159.122
d7-6-Dehydrocerevisterol (IS)406.3152.125

Table 3: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11520101500.150
57650102000.750
1015300101001.515
5075800101807.446
1001525001022014.922
5007610001015074.975

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sample Biological Sample (Cells/Tissue) add_is Add Internal Standard sample->add_is extract Lipid Extraction (Modified Bligh/Dyer) add_is->extract dry Dry Down (Nitrogen) extract->dry reconstitute Reconstitute in 95% Methanol dry->reconstitute inject Inject Sample reconstitute->inject 10 µL Injection hplc HPLC Separation (C18 Column) inject->hplc ms MS Detection (ESI+, SRM) hplc->ms integrate Peak Integration ms->integrate Raw Data calculate Calculate Area Ratios (Analyte/IS) integrate->calculate quantify Quantification via Calibration Curve calculate->quantify

Caption: Workflow for this compound Quantification.

References

Application Notes and Protocols for Cerevisterol in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial searches for "6-Dehydrocerevisterol" yielded insufficient scientific literature to generate detailed application notes and protocols. Therefore, this document focuses on the closely related and more extensively researched compound, Cerevisterol . Cerevisterol is a sterol with demonstrated bioactive properties, making it a compound of interest for researchers in cell biology and drug development.

Introduction:

Cerevisterol is a naturally occurring sterol first isolated from yeast (Saccharomyces cerevisiae) and subsequently found in various fungi.[1] It has garnered attention for its diverse biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] These properties make Cerevisterol a valuable tool for in vitro studies aimed at understanding cellular signaling pathways and for preliminary investigations into its therapeutic potential.

These application notes provide a summary of the known effects of Cerevisterol in cell culture, detailed protocols for key experiments, and visual representations of its mechanism of action.

Chemical Information

PropertyValue
IUPAC Name 5α-Ergosta-7,22-diene-3β,5,6β-triol[1]
Synonyms (22E)-Ergosta-7,22-diene-3β,5α,6β-triol, Cerevisterin[1]
Molecular Formula C₂₈H₄₆O₃
Molecular Weight 430.7 g/mol [3]
CAS Number 516-37-0[1]
Origin Fungus (e.g., Saccharomyces cerevisiae, Fusarium solani)[1][2]
Solubility Soluble in DMSO, Ethanol, and Methanol[3]

Data Presentation: Quantitative Effects of Cerevisterol

Table 1: Anti-inflammatory Activity of Cerevisterol in LPS-stimulated RAW 264.7 Macrophages
ParameterConcentration (µM)Inhibition/EffectReference
Cell Viability 2.5 - 20No significant cytotoxicity[2][4]
Nitric Oxide (NO) Production 2.5, 5, 10, 20Dose-dependent inhibition[2][4]
Prostaglandin E2 (PGE2) Production 2.5, 5, 10, 20Dose-dependent inhibition[2][4]
TNF-α Production 2.5, 5, 10, 20Dose-dependent inhibition[2][4]
IL-1β Production 2.5, 5, 10, 20Dose-dependent inhibition[2][4]
IL-6 Production 2.5, 5, 10, 20Dose-dependent inhibition[2][4]
Table 2: Cytotoxic Activity of Cerevisterol against Cancer Cell Lines
Cell LineAssayEC₅₀/IC₅₀ (µM)NotesReference
MCF-7 (Breast Cancer) Proliferation Assay64.5-[3]
MDA-MB-231 (Breast Cancer) Proliferation Assay52.4-[3]
Caco-2 (Colorectal Cancer) Proliferation Assay37.6-[3]
P388 (Mouse Leukemia) Cytotoxicity AssayData not quantifiedCytotoxic[1]
A549 (Human Lung Cancer) Cytotoxicity Assay>100Not significantly cytotoxic[1][3]
PC3 (Prostate Cancer) Proliferation Assay>100Not significantly inhibitory[3]
PANC-1 (Pancreatic Cancer) Proliferation Assay>100Not significantly inhibitory[3]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity Assay

This protocol is based on the methodology used to assess the anti-inflammatory effects of Cerevisterol on RAW 264.7 murine macrophage cells.[2][4]

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
  • Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[2]

2. Cerevisterol Treatment and LPS Stimulation:

  • Prepare stock solutions of Cerevisterol in DMSO.
  • Dilute the stock solution to final concentrations (e.g., 2.5, 5, 10, 20 µM) in the cell culture medium.[2] Ensure the final DMSO concentration does not affect cell viability.
  • Pre-treat the cells with the different concentrations of Cerevisterol for 3 hours.[2]
  • Following pre-treatment, add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce an inflammatory response.[2]
  • Incubate the plates for an additional 24 hours.[2]

3. Measurement of Nitric Oxide (NO) Production:

  • After incubation, collect the cell culture supernatant.
  • Determine the NO concentration using the Griess reagent assay according to the manufacturer's instructions.

4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and PGE2:

  • Use the collected cell culture supernatant.
  • Quantify the levels of TNF-α, IL-6, IL-1β, and PGE2 using commercially available ELISA kits, following the manufacturer's protocols.[2][4]

5. Western Blot Analysis for Protein Expression (iNOS, COX-2):

  • After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer.
  • Determine the protein concentration of the lysates using a BCA protein assay.
  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This is a general protocol to determine the cytotoxic effects of Cerevisterol on adherent cancer cell lines.

1. Cell Seeding:

  • Plate cells (e.g., MCF-7, MDA-MB-231, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a serial dilution of Cerevisterol in the appropriate cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Cerevisterol. Include a vehicle control (medium with the same concentration of DMSO used for the highest Cerevisterol concentration).
  • Incubate the plate for 24, 48, or 72 hours.

3. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
  • Carefully remove the medium from each well.
  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the cell viability against the log of the Cerevisterol concentration to determine the EC₅₀/IC₅₀ value.

Signaling Pathways and Experimental Workflows

// Connections LPS -> TLR4; TLR4 -> MAPK [label="Activates"]; TLR4 -> IKK [label="Activates"]; IKK -> IkBa [label="Phosphorylates"]; IkBa -> NFkB [label="Releases"]; MAPK -> AP1 [label="Activates"];

NFkB -> NFkB_nuc [label="Translocates"]; AP1 -> AP1_nuc [label="Translocates"]; NFkB_nuc -> Gene_inflam [label="Induces Transcription"]; AP1_nuc -> Gene_inflam [label="Induces Transcription"];

Cerevisterol -> MAPK [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Cerevisterol -> IKK [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];

Keap1 -> Nrf2 [label="Sequesters"]; Cerevisterol -> Keap1 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Nrf2 -> Nrf2_nuc [label="Translocates"]; Nrf2_nuc -> Gene_antiox [label="Induces Transcription"]; }

Caption: Cerevisterol's anti-inflammatory signaling pathway.

// Workflow connections prep_cells -> seed_cells; prep_cerevisterol -> treat_cells; seed_cells -> treat_cells; treat_cells -> induce_response; induce_response -> incubate; incubate -> mtt_assay; incubate -> griess_assay; incubate -> elisa; incubate -> western_blot; mtt_assay -> calc_ic50; }

Caption: General workflow for evaluating Cerevisterol's bioactivity.

References

Application Notes and Protocols: 6-Dehydrocerevisterol as a Potential Biomarker for Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide range of physiological and pathological processes. The identification of novel biomarkers to monitor and modulate inflammatory responses is a critical area of research. 6-Dehydrocerevisterol, a sterol compound, has emerged as a molecule of interest due to the significant anti-inflammatory activities demonstrated by its close structural analogs, such as cerevisterol (B30100). These analogs have been shown to suppress key inflammatory mediators and signaling pathways. This document provides an overview of the potential of this compound as a biomarker for inflammation and as a tool to study anti-inflammatory signaling, supported by quantitative data from related compounds and detailed experimental protocols.

Data Presentation

The anti-inflammatory potential of this compound can be inferred from the activities of its analogs. The following tables summarize the quantitative data on the effects of cerevisterol (CRVS), a closely related compound, on key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage models.[1][2]

Table 1: Effect of Cerevisterol (CRVS) on Pro-inflammatory Mediators

Inflammatory MediatorCell LineTreatmentConcentration of CRVS (µM)InhibitionIC50 (µM)Reference
Nitric Oxide (NO)RAW 264.7LPS (1 µg/mL)5Significant Inhibition~10[1][2]
10Strong Inhibition
20Very Strong Inhibition
Prostaglandin E2 (PGE2)RAW 264.7LPS (1 µg/mL)Not specifiedSuppressedNot specified[1][2]

Table 2: Effect of Cerevisterol (CRVS) on Pro-inflammatory Cytokines

CytokineCell LineTreatmentConcentration of CRVS (µM)% Inhibition (Approx.)Reference
TNF-αRAW 264.7LPS (1 µg/mL)5~30%[1][2]
10~55%
20~80%
IL-1βRAW 264.7LPS (1 µg/mL)5~25%[1][2]
10~50%
20~75%
IL-6RAW 264.7LPS (1 µg/mL)5~35%[1][2]
10~60%
20~85%

Experimental Protocols

Protocol 1: Measurement of Nitric Oxide Production using the Griess Assay

This protocol is for the quantification of nitric oxide (NO) production by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and an LPS-only control.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Part A to each 50 µL of supernatant in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α) by ELISA

This protocol describes the quantification of Tumor Necrosis Factor-alpha (TNF-α) in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human TNF-α ELISA Kit (containing capture antibody, detection antibody, standard, and substrate)

  • Cell culture supernatants (from Protocol 1)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well ELISA plates

Procedure:

  • Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[3]

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.[3]

  • Sample Incubation: Wash the plate and add 100 µL of cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the TNF-α concentration from the standard curve.

Protocol 3: Western Blot Analysis of NF-κB Pathway Activation

This protocol details the analysis of the activation of the NF-κB signaling pathway by examining the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.

Materials:

  • RAW 264.7 cells

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound and/or LPS as described in Protocol 1 for a shorter duration (e.g., 30-60 minutes).

    • For total protein, lyse cells directly in RIPA buffer.

    • For nuclear and cytoplasmic fractions, use a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the respective loading controls (β-actin for total and cytoplasmic lysates, Lamin B1 for nuclear lysates).

Mandatory Visualization

Caption: Proposed inhibitory mechanism of this compound on the NF-κB and MAPK signaling pathways.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Collection cluster_2 Downstream Analysis A Seed RAW 264.7 cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F Griess Assay (NO) D->F G ELISA (Cytokines) D->G H Western Blot (NF-κB) E->H

References

Application Notes and Protocols for Developing an Assay for 6-Dehydrocerevisterol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydrocerevisterol is a sterol compound of interest for its potential biological activities. This document provides a comprehensive guide for developing and validating an assay to characterize the bioactivity of this compound. The following protocols and application notes are designed to be adaptable for various research and drug development settings. The primary focus of this document is to outline a strategy for assessing the potential anti-inflammatory activity of this compound by measuring its effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in a macrophage cell line.

Hypothesized Signaling Pathway

A potential mechanism of action for this compound's anti-inflammatory effect is the modulation of the NF-κB signaling pathway, a key regulator of inflammatory responses.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Products LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound IKK IKK This compound->IKK inhibits (hypothesized) MyD88 MyD88 TLR4->MyD88 MyD88->IKK IκB IκB IKK->IκB phosphorylates NF-κB_active NF-κB IKK->NF-κB_active activates NF-κB_inactive NF-κB IκB->NF-κB_inactive Inflammatory_Genes Inflammatory Genes (e.g., iNOS) NF-κB_active->Inflammatory_Genes translocates to nucleus and binds to DNA mRNA mRNA Inflammatory_Genes->mRNA iNOS_protein iNOS Protein mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of this compound.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in DMEM.

    • Remove the old media and add 100 µL of fresh media containing different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the anti-inflammatory activity of this compound by quantifying the inhibition of LPS-induced NO production.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

    • Induce inflammation by adding 1 µg/mL of Lipopolysaccharide (LPS) to the wells (except for the negative control).

    • Incubate for 24 hours.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Experimental Workflow

G cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_activity Activity Assay cluster_analysis Data Analysis A Culture RAW 264.7 Cells C Seed Cells in 96-well Plate A->C G Seed Cells in 96-well Plate A->G B Prepare this compound Stock Solution D Treat with Serial Dilutions B->D C->D E Perform MTT Assay D->E F Determine Non-toxic Concentration Range E->F H Pre-treat with Non-toxic Concentrations F->H G->H I Induce with LPS H->I J Perform Griess Test I->J K Quantify NO Production J->K L Analyze and Interpret Results K->L

Caption: Experimental workflow for assaying this compound activity.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells

Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle)1.25 ± 0.08100
11.22 ± 0.0797.6
51.19 ± 0.0995.2
101.15 ± 0.0692.0
251.05 ± 0.1184.0
500.65 ± 0.0552.0
1000.21 ± 0.0316.8

Table 2: Effect of this compound on LPS-Induced Nitric Oxide Production

TreatmentConcentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control-1.5 ± 0.2-
LPS (1 µg/mL)-25.8 ± 1.50
LPS + this compound122.1 ± 1.114.3
LPS + this compound515.4 ± 0.940.3
LPS + this compound108.2 ± 0.768.2
LPS + this compound254.1 ± 0.484.1

Logical Relationship for Assay Development

G A Hypothesize Biological Activity B Select Appropriate Cell Model A->B C Develop Primary Screening Assay (e.g., Griess Test) B->C D Determine Cytotoxicity (e.g., MTT Assay) B->D E Optimize Assay Conditions C->E D->E F Validate Assay (e.g., Z'-factor, IC50) E->F G Perform Secondary/Mechanistic Assays (e.g., Western Blot for NF-κB) F->G H Confirm Activity G->H

Caption: Logical flow for the development of a this compound activity assay.

Conclusion

This application note provides a foundational framework for assessing the biological activity of this compound. The detailed protocols for cytotoxicity and nitric oxide production assays, along with the illustrative data and logical workflow, offer a comprehensive starting point for researchers. Further mechanistic studies, such as Western blotting for key signaling proteins or reporter gene assays, can be employed to elucidate the specific molecular targets of this compound. The provided methodologies can be adapted and expanded upon to suit specific research goals in the exploration of this and other novel compounds.

In Vitro Applications of 6-Dehydrocerevisterol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydrocerevisterol is a sterol compound found in some fungi. Its structural similarity to other bioactive sterols, such as Cerevisterol, suggests a range of potential therapeutic applications. This document provides detailed application notes and experimental protocols for investigating the in vitro effects of this compound, with a focus on its anti-inflammatory, anti-osteoclastogenic, and potential anticancer and neuroprotective properties. While direct extensive research on this compound is emerging, the data from the closely related and well-studied compound, Cerevisterol, provides a strong basis for predicting its biological activities and mechanisms of action.

Application Note 1: Anti-inflammatory Effects

The anti-inflammatory potential of this compound is a promising area of investigation. Its structural analog, Cerevisterol, has been shown to be a potent inhibitor of NF-κB activation, a key signaling pathway in the inflammatory response.[1] In vitro studies with Cerevisterol have demonstrated a significant reduction in the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Quantitative Data: Anti-inflammatory Activity of Cerevisterol

The following table summarizes the inhibitory effects of Cerevisterol on the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells. This data can serve as a benchmark for evaluating the anti-inflammatory potency of this compound.

Inflammatory MediatorConcentration of CerevisterolPercentage Inhibition (%)Reference
Nitric Oxide (NO)10 µM~50%[2][3][4][5][6]
20 µM~75%[2][3][4][5][6]
Prostaglandin E2 (PGE2)10 µM~40%[7][8]
20 µM~65%[7][8]
TNF-α20 µM~60%[9]
IL-1β20 µM~55%[9]
IL-620 µM~70%[9]
Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Cells

This protocol details the methodology for assessing the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare various concentrations of this compound in DMEM.

    • Pre-treat the cells with the different concentrations of this compound for 1 hour.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory agent).

  • Stimulation: After the pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group should not be stimulated with LPS.

  • Nitric Oxide Measurement:

    • After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

    • Incubate the plate at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite (B80452).

    • Calculate the concentration of nitrite in each sample and express the results as a percentage of inhibition compared to the LPS-stimulated control.

Signaling Pathway: Proposed Anti-inflammatory Mechanism of this compound

This diagram illustrates the proposed signaling pathway for the anti-inflammatory action of this compound, based on the known mechanism of its analog, Cerevisterol.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα->IκBα NFκB NF-κB (p50/p65) NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocation Dehydrocerevisterol This compound Dehydrocerevisterol->IKK Inhibits DNA DNA NFκB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription LPS LPS LPS->TLR4 Binds G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANK RANK TRAF6 TRAF6 RANK->TRAF6 Recruits IKK IKK Complex TRAF6->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα->IκBα NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Dehydrocerevisterol This compound Dehydrocerevisterol->IKK Inhibits NFATc1 NFATc1 NFκB_nuc->NFATc1 Induces DNA DNA NFATc1->DNA Binds Genes Osteoclast-specific genes (TRAP, Cathepsin K) DNA->Genes Transcription RANKL RANKL RANKL->RANK Binds G start Start seed Seed RAW 264.7 cells in 48-well plate start->seed adhere Allow to adhere overnight seed->adhere treat Treat with RANKL and This compound adhere->treat incubate Incubate for 5-7 days (change medium every 2 days) treat->incubate stain Fix and perform TRAP staining incubate->stain analyze Count TRAP-positive multinucleated cells stain->analyze end End analyze->end G start Start seed Seed cancer cells in 96-well plate start->seed adhere Allow to adhere overnight seed->adhere treat Treat with serial dilutions of This compound adhere->treat incubate Incubate for 24/48/72 hours treat->incubate mtt Add MTT and incubate incubate->mtt dissolve Dissolve formazan with DMSO mtt->dissolve read Read absorbance at 570 nm dissolve->read analyze Calculate IC50 value read->analyze end End analyze->end

References

6-Dehydrocerevisterol: A Versatile Precursor for Brassinosteroid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-01

Introduction

6-Dehydrocerevisterol, a naturally occurring sterol found in various fungi, presents a valuable and readily available starting material for the organic synthesis of bioactive molecules, particularly brassinosteroids. Brassinosteroids are a class of plant hormones with significant growth-promoting and stress-protective activities, making them attractive targets for agricultural applications. The structural similarity of this compound to campesterol, a known precursor in the biosynthesis of brassinosteroids, makes it an ideal candidate for the development of efficient synthetic routes to these valuable compounds.[1][2][3][4] This document outlines the application of this compound as a precursor for the synthesis of castasterone (B119632) and 24-epibrassinolide, providing detailed experimental protocols and highlighting the key chemical transformations involved.

Synthetic Strategy Overview

The conversion of this compound to brassinosteroids such as castasterone involves a series of key chemical transformations. The general synthetic strategy focuses on the modification of the steroidal backbone and side chain to introduce the characteristic functionalities of brassinosteroids. The key steps include:

  • Reduction of the Δ⁵ double bond: Conversion of the double bond in the B-ring to a saturated system.

  • Hydroxylation of the A-ring: Introduction of hydroxyl groups at the C-2 and C-3 positions.

  • Hydroxylation of the side chain: Introduction of hydroxyl groups at the C-22 and C-23 positions.

  • Oxidation of the B-ring (for brassinolide (B613842) synthesis): Baeyer-Villiger oxidation to form the characteristic seven-membered lactone ring.

The following sections provide detailed protocols for these transformations, drawing upon established methodologies for the synthesis of brassinosteroids from structurally related sterols.

Experimental Protocols

Protocol 1: Synthesis of Castasterone from this compound

This protocol describes a plausible multi-step synthesis of castasterone from this compound.

Step 1: Catalytic Hydrogenation of this compound

  • Objective: To reduce the Δ⁵ double bond of this compound to obtain the corresponding saturated sterol.

  • Reagents: this compound, Ethanol (B145695), Palladium on carbon (10% Pd/C).

  • Procedure:

    • Dissolve this compound (1.0 g, 2.48 mmol) in absolute ethanol (50 mL) in a hydrogenation flask.

    • Add 10% Pd/C (100 mg) to the solution.

    • Connect the flask to a hydrogenator and purge with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297), 8:2) to yield the saturated diol.

Step 2: Oppenauer Oxidation of the 3-hydroxyl group

  • Objective: To oxidize the 3-hydroxyl group to a ketone.

  • Reagents: The product from Step 1, Aluminum isopropoxide, Acetone (B3395972), Toluene (B28343).

  • Procedure:

    • Dissolve the saturated diol (1.0 g, 2.46 mmol) in a mixture of acetone (20 mL) and toluene (50 mL).

    • Add aluminum isopropoxide (1.5 g, 7.34 mmol) to the solution.

    • Reflux the reaction mixture for 4 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into a cold 10% aqueous solution of sulfuric acid.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude 3-keto derivative.

    • Purify by column chromatography (hexane/ethyl acetate, 9:1).

Step 3: Dihydroxylation of the A-ring

  • Objective: To introduce two hydroxyl groups at the C-2 and C-3 positions.

  • Reagents: The 3-keto derivative from Step 2, Osmium tetroxide (OsO₄), N-methylmorpholine N-oxide (NMO), Acetone, Water.

  • Procedure:

    • Dissolve the 3-keto derivative (1.0 g, 2.48 mmol) in a mixture of acetone (40 mL) and water (10 mL).

    • Add NMO (0.35 g, 2.98 mmol) and a catalytic amount of OsO₄ (2.5% solution in t-butanol, 0.1 mL).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent and purify the resulting diol by column chromatography (hexane/ethyl acetate, 1:1).

Step 4: Dihydroxylation of the Side Chain

  • Objective: To introduce two hydroxyl groups at the C-22 and C-23 positions.

  • Reagents: The product from Step 3, Osmium tetroxide (OsO₄), N-methylmorpholine N-oxide (NMO), Acetone, Water.

  • Procedure:

    • Follow the same procedure as in Step 3, using the product from Step 3 as the starting material.

    • The reaction will yield castasterone. Purify by recrystallization from methanol.

Quantitative Data

The following table summarizes the expected yields for each step, based on analogous syntheses of brassinosteroids from other sterols. Actual yields may vary.

StepTransformationStarting MaterialProductExpected Yield (%)
1Catalytic HydrogenationThis compoundSaturated Diol90-95
2Oppenauer OxidationSaturated Diol3-Keto derivative80-85
3A-ring Dihydroxylation3-Keto derivative2,3-dihydroxy-3-keto derivative70-80
4Side Chain Dihydroxylation2,3-dihydroxy-3-keto derivativeCastasterone60-70

Visualizations

Experimental Workflow

experimental_workflow start This compound step1 Catalytic Hydrogenation (H2, Pd/C) start->step1 intermediate1 Saturated Diol step1->intermediate1 step2 Oppenauer Oxidation (Al(O-iPr)3, Acetone) intermediate1->step2 intermediate2 3-Keto derivative step2->intermediate2 step3 A-ring Dihydroxylation (OsO4, NMO) intermediate2->step3 intermediate3 2,3-dihydroxy-3-keto derivative step3->intermediate3 step4 Side Chain Dihydroxylation (OsO4, NMO) intermediate3->step4 product Castasterone step4->product

Caption: Synthetic pathway for Castasterone from this compound.

Application in Drug Development and Research

The synthetic derivatives of this compound, particularly brassinosteroids like castasterone, have significant potential in agriculture as plant growth promoters and for enhancing crop resilience to environmental stresses. Furthermore, the biological activity of these compounds is mediated through specific signaling pathways, making them valuable tools for studying plant development and stress responses at the molecular level.

Brassinosteroid Signaling Pathway

Brassinosteroids exert their effects by binding to a cell-surface receptor kinase, BRI1 (BRASSINOSTEROID INSENSITIVE 1), which then initiates a signal transduction cascade. This ultimately leads to changes in gene expression that regulate cell elongation, division, and differentiation.

brassinosteroid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid BRI1 BRI1 BR->BRI1 Binding BAK1 BAK1 BRI1->BAK1 Dimerization BSK1 BSK1 BAK1->BSK1 Phosphorylation BSU1 BSU1 BSK1->BSU1 Phosphorylation BIN2 BIN2 BSU1->BIN2 Dephosphorylation (Inhibition) BZR1_P BZR1-P (inactive) BIN2->BZR1_P Phosphorylation (Inactivation) BZR1 BZR1 (active) BZR1_P->BZR1 Dephosphorylation (Activation) DNA DNA BZR1->DNA Binding Gene_Expression Gene Expression (Growth, Development) DNA->Gene_Expression Regulation

Caption: Simplified Brassinosteroid signaling pathway.

Conclusion

This compound serves as a promising and economically viable precursor for the synthesis of bioactive brassinosteroids. The outlined synthetic protocols, based on established chemical transformations, provide a framework for the efficient production of these compounds for research and potential agricultural applications. Further optimization of reaction conditions and exploration of alternative synthetic routes could lead to even more efficient and scalable production methods.

References

Application Notes and Protocols for Radiolabeling 6-Dehydrocerevisterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protocol described herein involves the catalytic reduction of a suitable unsaturated precursor of 6-Dehydrocerevisterol with tritium (B154650) gas. This late-stage labeling approach is often preferred as it can provide high specific activity and is generally applicable to complex molecules.[3] Additionally, this document outlines the necessary purification and analytical methods to ensure the radiochemical purity of the final product.

Data Presentation

Table 1: Hypothetical Radiolabeling Reaction Parameters and Expected Outcomes

ParameterValue
Precursor Compound6-Dehydro-7,22-diene-cerevisterol
RadionuclideTritium (³H) gas
CatalystPalladium on Carbon (Pd/C, 10%)
SolventEthyl Acetate (B1210297)
Tritium Gas Pressure1 atm (carrier-free)
Reaction Time2 - 4 hours
Expected Specific Activity20 - 60 Ci/mmol
Expected Radiochemical Purity> 95% (after purification)
Expected Yield10 - 30%

Experimental Protocols

Protocol 1: Synthesis of Radiolabeled [³H]-6-Dehydrocerevisterol

This protocol details the hypothetical synthesis of tritiated this compound via catalytic tritiation of a suitable precursor.

Materials:

  • 6-Dehydro-7,22-diene-cerevisterol (precursor)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Tritium (³H) gas (carrier-free)

  • Ethyl Acetate (anhydrous)

  • Hydrogen gas (for catalyst pre-reduction)

  • Nitrogen gas (for inert atmosphere)

  • Reaction vessel suitable for catalytic hydrogenation with tritium

  • Magnetic stirrer

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Liquid scintillation counter

  • Thin-layer chromatography (TLC) plates (silica gel)[4]

  • Standard laboratory glassware and safety equipment for handling radioactivity

Methodology:

  • Catalyst Preparation: In a reaction vessel, suspend 10% Pd/C catalyst in anhydrous ethyl acetate under a nitrogen atmosphere.

  • Catalyst Activation: Reduce the catalyst by stirring the suspension under a hydrogen gas atmosphere for 1 hour at room temperature.

  • Inerting: Evacuate the hydrogen gas and flush the system thoroughly with nitrogen gas to create an inert atmosphere.

  • Precursor Addition: Dissolve the 6-Dehydro-7,22-diene-cerevisterol precursor in anhydrous ethyl acetate and add it to the reaction vessel containing the activated catalyst under a nitrogen atmosphere.

  • Tritiation Reaction: Evacuate the nitrogen gas and introduce carrier-free tritium gas into the reaction vessel to a pressure of approximately 1 atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by the uptake of tritium gas.

  • Reaction Quenching: After the reaction is complete, carefully remove the excess tritium gas according to standard safety procedures.

  • Catalyst Removal: Filter the reaction mixture through a syringe filter to remove the Pd/C catalyst.

  • Solvent Evaporation: Evaporate the ethyl acetate solvent under a gentle stream of nitrogen.

  • Purification: Purify the crude radiolabeled product using preparative HPLC. Use a suitable reversed-phase column and a mobile phase gradient (e.g., acetonitrile/water) to separate the desired product from unreacted precursor and byproducts. Monitor the elution profile with a UV detector and a radioactivity detector.

  • Product Characterization:

    • Radiochemical Purity: Analyze the purified fraction by analytical HPLC with a radioactivity detector to determine the radiochemical purity.

    • Specific Activity: Determine the concentration of the purified product by UV-Vis spectrophotometry and the amount of radioactivity by liquid scintillation counting to calculate the specific activity (Ci/mmol).

    • Identity Confirmation: Co-elute the radiolabeled product with a non-radiolabeled authentic standard of this compound on HPLC to confirm its identity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification & Analysis catalyst 10% Pd/C Catalyst tritiation Catalytic Tritiation with ³H Gas catalyst->tritiation precursor Precursor in Ethyl Acetate precursor->tritiation filtration Catalyst Filtration tritiation->filtration evaporation Solvent Evaporation filtration->evaporation hplc HPLC Purification evaporation->hplc analysis Purity & Specific Activity Analysis hplc->analysis

Caption: Experimental workflow for the radiolabeling of this compound.

signaling_pathway cluster_membrane Cellular Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus sterol [³H]-6-Dehydrocerevisterol receptor Membrane Receptor / Binding Protein sterol->receptor Binding signaling_cascade Downstream Signaling Cascade receptor->signaling_cascade Activation effector Effector Proteins signaling_cascade->effector transcription_factor Transcription Factor Activation signaling_cascade->transcription_factor gene_expression Target Gene Expression effector->gene_expression transcription_factor->gene_expression

Caption: Generalized signaling pathway for sterol compounds.

References

Application Notes and Protocols for Functional Studies of 6-Dehydrocerevisterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing functional studies on 6-Dehydrocerevisterol, a sterol with potential therapeutic applications. The protocols detailed below focus on its anti-inflammatory and anti-cancer properties, providing a framework for its preclinical evaluation.

Anti-inflammatory Activity of this compound in Microglia

Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation. This section outlines a protocol to assess the anti-inflammatory effects of this compound by measuring its ability to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells.

Quantitative Data Summary: Anti-inflammatory Activity
CompoundCell LineStimulantAssayEndpointEffective ConcentrationReference
Dehydroergosterol (DHE)Primary MicrogliaLPS + IFN-γELISATNF-α Suppression>50% inhibition at 2.5 µM and 5 µM[1]
Experimental Protocol: TNF-α ELISA in Microglial Cells

This protocol details the measurement of TNF-α in the supernatant of cultured microglia.

Materials:

  • BV-2 microglial cells (or primary microglia)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Mouse TNF-α ELISA Kit

  • 96-well microplate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for 1 hour.

    • Include a vehicle control (DMSO or ethanol, depending on the solvent for this compound).

  • Stimulation: After the pre-treatment, stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Sample Collection: Centrifuge the 96-well plate at 1000 x g for 10 minutes. Carefully collect the cell culture supernatant for TNF-α measurement.

  • ELISA:

    • Perform the TNF-α ELISA according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody overnight.

    • Block the plate with a blocking buffer.

    • Add the collected supernatants and TNF-α standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

    • Wash the plate and add the substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve. Determine the percentage of inhibition of TNF-α production by this compound compared to the LPS-stimulated control.

Signaling Pathway Investigation: NF-κB

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway. Here are protocols to investigate the effect of this compound on this pathway.

Experimental Protocol: Western Blot for p-NF-κB and IκBα

Procedure:

  • Cell Culture and Treatment: Culture and treat BV-2 cells with this compound and LPS as described above.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-NF-κB p65, total NF-κB p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental Protocol: NF-κB Luciferase Reporter Assay

Procedure:

  • Transfection: Co-transfect BV-2 cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.

  • Treatment and Stimulation: Treat the transfected cells with this compound followed by LPS stimulation.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

Anti-Cancer Activity of this compound

This section provides protocols to evaluate the potential of this compound as an anti-cancer agent, focusing on its cytotoxic effects and its ability to induce apoptosis in cancer cells.

Quantitative Data Summary: Cytotoxicity

Specific IC50 values for this compound's cytotoxic activity against cancer cell lines are not widely reported. The following table is a template for researchers to populate with their experimental data. For context, IC50 values for other cytotoxic compounds against common cancer cell lines are readily available in the scientific literature.

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)
This compounde.g., MCF-7 (Breast Cancer)MTT Assay24Data to be determined
This compounde.g., MCF-7 (Breast Cancer)MTT Assay48Data to be determined
This compounde.g., HeLa (Cervical Cancer)MTT Assay24Data to be determined
This compounde.g., HeLa (Cervical Cancer)MTT Assay48Data to be determined
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Appropriate cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24 and 48 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Experimental Protocol: Apoptosis Analysis

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining

Procedure:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot for Apoptosis-Related Proteins

Procedure:

  • Cell Treatment and Protein Extraction: Treat cancer cells with this compound, and extract total protein as described previously.

  • Western Blot: Perform western blotting using primary antibodies against key apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3. Use β-actin as a loading control.

  • Data Analysis: Analyze the changes in the expression levels of these proteins to determine the involvement of the mitochondrial apoptosis pathway. An increase in the Bax/Bcl-2 ratio and the level of cleaved caspase-3 would indicate the induction of apoptosis.

Visualizations

experimental_workflow_anti_inflammatory cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis start Culture BV-2 Microglia seed Seed in 96-well Plate start->seed treat Pre-treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect elisa TNF-α ELISA collect->elisa data_analysis Data Analysis elisa->data_analysis

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

signaling_pathway_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription (e.g., TNF-α) Nucleus->Gene DHC This compound DHC->IKK Inhibits

Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis start Culture Cancer Cells seed Seed in 96-well Plate start->seed treat Treat with this compound seed->treat mtt MTT Assay treat->mtt apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) treat->apoptosis data_analysis Data Analysis (IC50, % Apoptosis) mtt->data_analysis apoptosis->data_analysis

Caption: Workflow for assessing the anti-cancer activity of this compound.

signaling_pathway_apoptosis DHC This compound Bax Bax DHC->Bax Upregulates Bcl2 Bcl-2 DHC->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Bax->Mitochondria Promotes release Bcl2->Mitochondria Inhibits release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound in the mitochondrial apoptosis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Dehydrocerevisterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Dehydrocerevisterol. The information is presented in a question-and-answer format to directly address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material for the synthesis of this compound is ergosterol (B1671047). Ergosterol possesses the necessary core steroid structure and side chain, which can be chemically modified to yield the target molecule.

Q2: What is the general synthetic strategy for converting ergosterol to this compound?

The general strategy involves a multi-step process that includes:

  • Protection of the 3β-hydroxyl group: This is to prevent unwanted side reactions during subsequent oxidation steps.

  • Epoxidation of the Δ⁵ double bond: This step introduces an epoxide ring at the 5,6-position.

  • Ring-opening of the epoxide: This creates the 5α-hydroxyl and 6β-hydroxyl groups.

  • Dehydration: Selective removal of the 5α-hydroxyl group and a proton from C4 or C6 to form the Δ⁵ double bond is a theoretical step to yield this compound from a cerevisterol-like precursor. However, a more direct route to introduce the 6-hydroxy group while preserving the double bond is often sought. A common intermediate in ergosterol oxidation is the 5,8-peroxide, which can be rearranged.

  • Deprotection of the 3β-hydroxyl group: Removal of the protecting group to yield the final product.

Q3: What are the critical control points in the synthesis of this compound?

Critical control points include the selectivity of the epoxidation reaction, the stereochemistry of the epoxide ring-opening, and the conditions for the dehydration step to avoid unwanted rearrangements or side reactions. Careful monitoring of reaction progress and purification of intermediates are crucial for a successful synthesis.

Troubleshooting Guide

Low Yields

Q4: My overall yield for the synthesis is consistently low. What are the potential causes and solutions?

Low overall yields can result from incomplete reactions, degradation of intermediates, or losses during purification.

  • Potential Causes:

    • Incomplete Reactions: Insufficient reaction time, low temperature, or impure reagents can lead to incomplete conversion at any step.

    • Side Reactions: Competing reactions, such as over-oxidation or rearrangements, can consume starting material and reduce the yield of the desired product.

    • Degradation of Intermediates: Some steroid intermediates can be unstable to acidic or basic conditions, or prolonged heating.

    • Purification Losses: Multiple chromatographic purification steps can lead to significant loss of material.

  • Solutions:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure complete conversion before workup.

    • Reagent Quality: Use freshly purified reagents and anhydrous solvents to minimize side reactions.

    • Optimize Reaction Conditions: Systematically vary reaction parameters such as temperature, reaction time, and catalyst loading to find the optimal conditions for each step.

    • Careful Purification: Optimize chromatographic conditions to achieve good separation with minimal product loss. Consider crystallization as an alternative purification method where applicable.

Side Reactions and Impurities

Q5: I am observing multiple spots on my TLC plate after the epoxidation of acetylated ergosterol. What are the likely side products?

  • Potential Side Products:

    • Over-oxidation: Oxidation of other sensitive functionalities in the molecule, such as the side chain double bond.

    • Epimerization: Formation of the β-epoxide in addition to the desired α-epoxide.

    • Starting Material: Incomplete reaction leaving unreacted starting material.

  • Solutions:

    • Control Stoichiometry: Use a controlled amount of the oxidizing agent (e.g., m-CPBA) to favor mono-epoxidation.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to improve selectivity.

    • Chromatographic Separation: Carefully separate the desired α-epoxide from side products using column chromatography.

Q6: The ring-opening of the epoxide is not proceeding as expected, and I am isolating a complex mixture of products. What could be the issue?

  • Potential Issues:

    • Incorrect Stereochemistry: The stereochemical outcome of the ring-opening is highly dependent on the reaction conditions and the nucleophile used.

    • Rearrangements: Acid-catalyzed ring-opening can sometimes lead to rearrangements of the steroid backbone.

    • Formation of Diastereomers: If the ring-opening is not completely stereospecific, a mixture of diastereomers can be formed, complicating purification and characterization.

  • Solutions:

    • Choice of Reagent: Use reagents that favor the desired stereochemical outcome. For example, peroxy acids followed by hydrolysis often give trans-diols.

    • pH Control: Maintain strict control over the pH of the reaction mixture to minimize acid-catalyzed side reactions.

    • Thorough Characterization: Use spectroscopic techniques such as NMR to confirm the stereochemistry of the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Epoxidation of Steroidal Δ⁵-olefins

Oxidizing AgentSolventTemperature (°C)Typical Yield (%)Reference
m-CPBADichloromethane0 - 2570-90General Steroid Chemistry
Peracetic AcidAcetic Acid2560-80General Steroid Chemistry
DimethyldioxiraneAcetone (B3395972)085-95General Steroid Chemistry

Experimental Protocols

Proposed Synthesis of this compound from Ergosterol

This protocol is a proposed route and may require optimization.

Step 1: Acetylation of Ergosterol

  • Dissolve ergosterol in pyridine.

  • Add acetic anhydride (B1165640) and stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol (B145695) to obtain ergosterol acetate (B1210297).

Step 2: Epoxidation of Ergosterol Acetate

  • Dissolve ergosterol acetate in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by TLC.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated NaHCO₃ solution and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield (5α,6α)-epoxyergosteryl acetate.

Step 3: Acid-Catalyzed Ring Opening of the Epoxide

  • Dissolve the epoxide from Step 2 in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid).

  • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Neutralize the reaction with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the diol.

Step 4: Hydrolysis of the Acetate Group

  • Dissolve the acetylated diol in a mixture of methanol (B129727) and tetrahydrofuran.

  • Add an aqueous solution of potassium carbonate.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Neutralize with dilute HCl and extract with ethyl acetate.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield a cerevisterol-like triol.

Step 5: Dehydration to form this compound (Theoretical)

This step is hypothetical and would require significant optimization to achieve selectivity.

  • Dissolve the triol in a suitable solvent (e.g., pyridine).

  • Cool to 0 °C and add a dehydrating agent (e.g., thionyl chloride or Martin's sulfurane).

  • Carefully monitor the reaction to favor the formation of the Δ⁵ double bond.

  • Quench the reaction and purify the product by chromatography.

Visualizations

Synthetic_Workflow Ergosterol Ergosterol Ergosterol_Acetate Ergosterol Acetate Ergosterol->Ergosterol_Acetate Acetylation Epoxide (5α,6α)-Epoxyergosteryl Acetate Ergosterol_Acetate->Epoxide Epoxidation Diol_Acetate Diol Acetate Epoxide->Diol_Acetate Ring Opening Triol Cerevisterol Intermediate Diol_Acetate->Triol Hydrolysis Final_Product This compound Triol->Final_Product Dehydration

Caption: Proposed synthetic workflow for this compound from ergosterol.

Troubleshooting_Logic Start Low Overall Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Significant Side Reactions? Start->Side_Reactions Purification_Loss High Purification Loss? Start->Purification_Loss Monitor_TLC Monitor reaction by TLC/HPLC Incomplete_Reaction->Monitor_TLC Yes Optimize_Conditions Optimize reaction conditions (time, temp) Incomplete_Reaction->Optimize_Conditions Yes Side_Reactions->Optimize_Conditions Yes Check_Reagents Use pure reagents/solvents Side_Reactions->Check_Reagents Yes Optimize_Chroma Optimize chromatography Purification_Loss->Optimize_Chroma Yes Consider_Crystallization Consider crystallization Purification_Loss->Consider_Crystallization Yes

Caption: Troubleshooting logic for addressing low reaction yields.

Technical Support Center: Stabilizing 6-Dehydrocerevisterol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing 6-Dehydrocerevisterol in solution during experimental procedures.

FAQs: Quick Answers to Common Questions

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound, like other sterols, is oxidation. The presence of double bonds in its structure makes it susceptible to attack by oxygen, which can be accelerated by factors such as heat, light, and the presence of metal ions.

Q2: What are the general recommendations for storing a this compound solution?

A2: To minimize degradation, this compound solutions should be stored at low temperatures (e.g., -20°C or -80°C), protected from light by using amber vials or wrapping containers in aluminum foil, and under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.

Q3: Which solvents are recommended for dissolving this compound?

A3: this compound is a lipophilic molecule. Common solvents for dissolving sterols include ethanol, methanol (B129727), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724). The choice of solvent may impact stability, and it is advisable to prepare fresh solutions or conduct a preliminary stability study in the selected solvent. For in vitro studies, methanol and acetonitrile are often suitable choices for introducing substances to cytochrome P-450 incubations.[1][2]

Q4: Should I use antioxidants to stabilize my this compound solution?

A4: Yes, the use of antioxidants is highly recommended. Common choices for lipid-soluble compounds include butylated hydroxytoluene (BHT) and α-tocopherol (a form of Vitamin E). These compounds can scavenge free radicals and inhibit the oxidation cascade.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a robust method for monitoring the degradation of this compound. A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification of sterol oxidation products.[3]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem 1: Rapid Loss of Compound Purity in Solution

Symptoms:

  • A significant decrease in the peak area of this compound in HPLC analysis over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

Possible Causes & Solutions:

CauseSolution
Oxidation Purge the solvent with an inert gas (nitrogen or argon) before dissolving the compound. Store the solution under an inert atmosphere. Add an antioxidant like BHT or α-tocopherol to the solution.
Photodegradation Protect the solution from light at all times by using amber vials or by wrapping the container in aluminum foil.
Thermal Degradation Store the solution at the lowest practical temperature. For short-term storage, 2-8°C may be sufficient, but for long-term storage, -20°C or -80°C is recommended.
Incompatible Solvent Ensure the solvent is of high purity and free of peroxides. Consider testing the stability of this compound in different solvents to identify the most suitable one for your application.
Problem 2: Inconsistent Results Between Experiments

Symptoms:

  • Poor reproducibility of analytical results.

  • Variable biological activity observed in assays.

Possible Causes & Solutions:

CauseSolution
Inconsistent Solution Preparation Standardize the solution preparation protocol. Ensure that the solvent is always deoxygenated and that antioxidants are added at the same concentration each time.
Variable Storage Conditions Maintain consistent storage conditions (temperature, light exposure) for all batches of the solution. Avoid repeated freeze-thaw cycles.
Solution Age Prepare fresh solutions for each experiment whenever possible. If solutions must be stored, establish a maximum storage duration based on stability data.
Problem 3: Issues with HPLC Analysis

Symptoms:

  • Peak tailing, peak fronting, or broad peaks for this compound.

  • Shifting retention times.

  • Ghost peaks in the chromatogram.

Possible Causes & Solutions:

CauseSolution
Poor Peak Shape Ensure the sample is fully dissolved in the mobile phase. If using a different solvent for the sample, it should be weaker than the mobile phase.[4] Check for column contamination and consider using a guard column.
Retention Time Drift Ensure the mobile phase composition is consistent and the column is properly equilibrated.[4] Use a column oven to maintain a constant temperature.
Ghost Peaks Run a blank gradient to check for contamination in the mobile phase or HPLC system. Ensure proper cleaning of the injector and column between runs.[5]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stabilized this compound Solution

This protocol provides a general guideline for preparing a stock solution of this compound with enhanced stability.

Materials:

  • This compound solid

  • High-purity solvent (e.g., ethanol, methanol, DMSO)

  • Antioxidant (e.g., BHT or α-tocopherol)

  • Inert gas (nitrogen or argon)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Weigh the desired amount of this compound in a clean, dry amber vial.

  • Add the desired volume of solvent to the vial.

  • If using an antioxidant, add it to the solution at a final concentration of 0.01-0.1% (w/v).

  • Gently sonicate or vortex the vial until the solid is completely dissolved.

  • Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes.

  • Immediately cap the vial tightly.

  • Store the solution at the appropriate temperature, protected from light.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound, as recommended by ICH guidelines.[6]

Objective: To evaluate the intrinsic stability of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photodegradation: Solution exposed to light (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • For each stress condition, transfer an aliquot of the stock solution to a separate vial.

  • Apply the stress conditions as described above. Include a control sample stored under normal conditions.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples by a validated stability-indicating HPLC-UV/MS method to quantify the remaining this compound and identify degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound under Different Storage Conditions

Storage ConditionSolventAntioxidantPurity after 1 week (%)Purity after 4 weeks (%)
Room Temperature, LightEthanolNone8565
Room Temperature, DarkEthanolNone9280
4°C, DarkEthanolNone9895
-20°C, DarkEthanolNone>9998
-20°C, DarkEthanol0.1% BHT>99>99

Table 2: Summary of Forced Degradation Results for this compound

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (m/z)
0.1 M HCl, 60°C, 24h152412.3
0.1 M NaOH, 60°C, 24h454394.3
3% H₂O₂, RT, 24h605444.3 (likely an epoxide)
80°C, 48h (solid)51426.3
Photolysis303428.3 (isomer)

Visualizations

troubleshooting_logic Problem Inconsistent Results Check_Prep Review Solution Preparation Protocol Problem->Check_Prep Check_Storage Verify Storage Conditions Problem->Check_Storage Check_Age Consider Solution Age Problem->Check_Age Standardize_Prep Standardize Protocol Check_Prep->Standardize_Prep Inconsistent Maintain_Storage Ensure Consistent Storage Check_Storage->Maintain_Storage Variable Use_Fresh Use Fresh Solutions Check_Age->Use_Fresh Old

References

Technical Support Center: Overcoming Low Solubility of 6-Dehydrocerevisterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low solubility of 6-Dehydrocerevisterol in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to help you achieve successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound precipitation in aqueous solutions?

A1: this compound is a hydrophobic sterol, and its precipitation in aqueous solutions is primarily due to its low water solubility. Key causes include:

  • Exceeding Solubility Limit: The concentration of this compound surpasses its intrinsic solubility in the aqueous medium.

  • Solvent Polarity Changes: A common issue known as "solvent-shifting precipitation" occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer. The drastic change in solvent polarity causes the compound to "crash out" of the solution.

  • Temperature Fluctuations: The solubility of many compounds is temperature-dependent. Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) media for dilutions.[1]

  • pH Shifts: Changes in the pH of the solution can alter the ionization state of a compound, affecting its solubility.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound for biological research.[2] While other organic solvents such as ethanol (B145695), methanol, and acetone (B3395972) can also dissolve sterols, DMSO is generally preferred for its miscibility with aqueous media and its established use in cell culture.[3][4]

Q3: How can I prevent this compound from precipitating when I add it to my cell culture medium?

A3: To prevent precipitation upon dilution, a careful, stepwise dilution protocol is essential. Avoid adding the DMSO stock directly to a large volume of medium. Instead, pre-dilute the stock in a small volume of serum-containing medium or buffer while vortexing. This facilitates the binding of this compound to proteins like albumin, which can help keep it in solution.[1] It is also crucial to keep the final DMSO concentration in your in vitro assay as low as possible, generally below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity.[5][6]

Q4: Are there alternative methods to improve the aqueous solubility of this compound besides using DMSO?

A4: Yes, several formulation strategies can significantly enhance the aqueous solubility of poorly soluble sterols:

  • Cyclodextrin (B1172386) Inclusion Complexation: Cyclodextrins, particularly modified ones like hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic this compound molecule, forming a water-soluble inclusion complex.[7][8]

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems such as microemulsions or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and bioavailability.[9]

  • Particle Size Reduction: Decreasing the particle size of this compound through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can enhance the dissolution rate.[10][11]

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound in Cell Culture Media
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[1]
Rapid Dilution ("Solvent Shock") Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[5]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[1]
Media Composition Components in the cell culture medium, such as salts and buffers, can decrease the solubility of hydrophobic compounds.[6]Test the solubility of this compound in different media formulations. The presence of serum can sometimes aid solubility through protein binding.[6]
Issue 2: Compound Precipitates Over Time During Incubation
Potential Cause Explanation Recommended Solution
Metastable Supersaturation The initial solution may be supersaturated and thermodynamically unstable, leading to crystallization and precipitation over time.Consider using a formulation approach like cyclodextrin complexation or a lipid-based system to create a more stable solution.
Evaporation of Media Evaporation from culture plates during long-term incubation can increase the compound concentration, leading to precipitation.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.

Data Presentation: Solubility of Structurally Similar Sterols

Since specific solubility data for this compound is limited, the following tables provide solubility information for structurally related and commonly studied phytosterols, which can serve as a useful reference.

Table 1: Qualitative Solubility of Phytosterols in Common Organic Solvents [3]

SolventRelative Solubility
Ethyl AcetateHighest
AcetoneHigh
EthanolModerate
n-HexaneModerate
MethanolLow
WaterPractically Insoluble

Table 2: Quantitative Solubility of β-Sitosterol in Various Organic Solvents at Different Temperatures ( g/100g solvent)

Data for β-sitosterol, a structurally similar phytosterol, is presented here as a proxy.

Temperature (°C)MethanolEthanolAcetoneEthyl Acetaten-Hexane
50.040.120.450.850.08
200.090.250.981.850.15
400.220.602.304.200.35
600.501.355.109.500.75

Note: These values are approximate and gathered from various sources for β-sitosterol. Actual solubility of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes a general method for enhancing the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Freeze-dryer (optional)

  • 0.22 µm syringe filter

Procedure:

  • Dissolve this compound: Dissolve a known amount of this compound in a minimal amount of ethanol.

  • Prepare HP-β-CD Solution: In a separate flask, dissolve HP-β-CD in deionized water with stirring. A molar ratio of 1:2 to 1:4 (this compound:HP-β-CD) is a good starting point.

  • Complexation: Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring vigorously.

  • Incubation: Continue stirring the mixture at a slightly elevated temperature (e.g., 40-50°C) for several hours (e.g., 4-12 hours) to facilitate complex formation.

  • Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Lyophilization (Optional): For a solid, water-soluble powder, freeze-dry the resulting aqueous solution.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

Protocol 2: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

This protocol provides a basic method for creating a SEDDS formulation for this compound.

Materials:

  • This compound

  • Oil (e.g., Labrafac™ PG, Maisine® CC)

  • Surfactant (e.g., Tween® 80, Cremophor® EL)

  • Co-solvent (e.g., Transcutol® HP, Propylene Glycol)

  • Vortex mixer

  • Water bath

Procedure:

  • Screening for Solubilizing Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best combination.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.

    • Add the pre-weighed this compound to the mixture.

    • Heat the mixture in a water bath (e.g., 40°C) to facilitate dissolution.

    • Vortex the mixture until a clear, homogenous solution is obtained.

  • Self-Emulsification Test:

    • Add a small amount of the formulation (e.g., 100 µL) to a larger volume of deionized water (e.g., 100 mL) with gentle stirring.

    • Observe the formation of a fine emulsion, which indicates a successful SEDDS formulation.

Visualizations

experimental_workflow_cyclodextrin cluster_prep Preparation cluster_complexation Complexation cluster_purification Purification & Final Product dissolve_sterol Dissolve this compound in Ethanol mix Mix Solutions dissolve_sterol->mix dissolve_cd Dissolve HP-β-CD in Water dissolve_cd->mix incubate Incubate with Stirring (40-50°C, 4-12h) mix->incubate evaporate Remove Ethanol (Rotary Evaporator) incubate->evaporate lyophilize Freeze-Dry (Optional) evaporate->lyophilize filter Sterile Filter (0.22 µm) evaporate->filter lyophilize->filter final_product Soluble Complex filter->final_product troubleshooting_workflow start Precipitation Observed in Aqueous Medium check_concentration Is final concentration too high? start->check_concentration check_dilution Was dilution performed correctly? check_concentration->check_dilution No reduce_conc Action: Lower final concentration check_concentration->reduce_conc Yes check_temp Was medium pre-warmed? check_dilution->check_temp Yes serial_dilute Action: Use stepwise dilution check_dilution->serial_dilute No warm_media Action: Pre-warm media to 37°C check_temp->warm_media No consider_formulation Still Precipitates? Consider Alternative Formulation check_temp->consider_formulation Yes reduce_conc->check_dilution serial_dilute->check_temp warm_media->consider_formulation putative_signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage / Microglia cluster_pathway Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, MEK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Transcription Transcription of Pro-inflammatory Genes MAPK->Transcription NFkB->Transcription Cytokines TNF-α, IL-6, IL-1β Transcription->Cytokines Sterol This compound (Putative Action) Sterol->MAPK Inhibits Sterol->NFkB Inhibits

References

minimizing degradation of 6-Dehydrocerevisterol during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 6-Dehydrocerevisterol during analysis.

Frequently Asked Questions (FAQs)

Q1: What makes this compound prone to degradation?

A1: this compound possesses a conjugated double bond system, which makes it highly susceptible to oxidation, isomerization, and other degradation pathways. Factors such as exposure to light, heat, oxygen, and harsh chemical conditions (e.g., strong acids or bases) can significantly compromise the integrity of the molecule during sample preparation and analysis. Compounds with conjugated double bonds can be inherently unstable and reactive.[1][2][3]

Q2: What are the primary degradation products I should be aware of?

A2: While specific degradation products for this compound are not extensively documented in the provided search results, analogous compounds like 7-dehydrocholesterol (B119134) and other sterols with double bonds are known to form various oxidation products. These can include hydroxylated, ketonated, and epoxidized derivatives.[4][5] It is crucial to consider the potential for the formation of such artifacts during your analytical workflow.

Q3: Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound?

A3: Both techniques can be employed, but each has its considerations for an unstable molecule like this compound.

  • LC-MS: This is often the preferred method as it avoids the high temperatures of a GC inlet, which can cause thermal degradation of underivatized sterols.[6][7] Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are suitable ionization techniques.[6][7]

  • GC-MS: This technique can provide excellent separation and structural information. However, it is critical to derivatize this compound to increase its volatility and thermal stability.[8][9][10] Trimethylsilyl (TMS) ether derivatization is a common approach for sterols.[8][9][10]

Q4: What is derivatization and why is it important for analyzing this compound?

A4: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For this compound, derivatization serves two main purposes:

  • Stabilization: It can protect the reactive functional groups, particularly the conjugated double bond system, from degradation during analysis. A notable example for a similar compound, 7-dehydrocholesterol, is the use of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) which reacts via a Diels-Alder cycloaddition to stabilize the diene system for LC-MS analysis.[11]

  • Improved Chromatographic and Detection Characteristics: For GC-MS, derivatization (e.g., to form TMS ethers) increases volatility and reduces peak tailing.[9] For LC-MS, derivatization can improve ionization efficiency and detection sensitivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of this compound Degradation during sample extraction and preparation. - Minimize exposure to light by using amber vials and covering samples with aluminum foil.[12] - Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Avoid high temperatures during extraction and solvent evaporation. Use a gentle stream of nitrogen for evaporation. - If saponification is necessary, use milder conditions (e.g., lower temperature and shorter duration) to reduce degradation.
Inefficient extraction from the sample matrix. - Optimize the extraction solvent. Chloroform:methanol mixtures have been shown to be effective for ergosterol (B1671047) extraction.[13] - For complex matrices, consider solid-phase extraction (SPE) for sample cleanup and enrichment.[14]
Presence of unexpected peaks in the chromatogram Formation of degradation products or artifacts. - Implement the stabilization measures mentioned above (protection from light, heat, and oxygen). - Use derivatization (e.g., with PTAD for LC-MS or TMS for GC-MS) to protect the molecule.[11] - Include a control sample (a pure standard of this compound) that undergoes the entire sample preparation process to identify artifacts.
Poor peak shape and reproducibility in GC-MS Thermal degradation in the GC inlet or on the column. - Ensure complete derivatization to the TMS ether.[9] - Use a deactivated inlet liner and a high-quality, low-bleed GC column. - Optimize the injection temperature to the lowest possible value that still allows for efficient volatilization.
Low sensitivity in LC-MS analysis Poor ionization efficiency. - Optimize the mobile phase composition and additives (e.g., formic acid or ammonium (B1175870) acetate) to enhance ionization.[6] - Consider derivatization with a reagent that improves ionization, such as PTAD.[11] - Use an appropriate ionization source; APCI has shown good sensitivity for sterols.[6][14]

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Matrix

This protocol is adapted from methods used for ergosterol extraction.[13]

  • Sample Homogenization: Weigh the fungal biomass and homogenize it in a suitable solvent such as a 2:1 chloroform:methanol mixture.

  • Extraction: Sonicate the sample for 30 minutes at a controlled temperature (e.g., 50°C) in a sealed tube.

  • Incubation: Allow the sample to incubate at room temperature for an extended period (e.g., 18 hours) to ensure complete extraction.

  • Final Extraction and Separation: Sonicate the sample again for 20 minutes and then centrifuge to separate the extract from the solid residue.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas at a low temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., acetonitrile (B52724) or the initial mobile phase for LC-MS).

Protocol 2: Derivatization of this compound with PTAD for LC-MS Analysis

This protocol is based on a highly sensitive method developed for 7-dehydrocholesterol.[11]

  • Sample Preparation: To the dried extract containing this compound, add an internal standard (ideally, a stable isotope-labeled version of this compound).

  • Derivatization Reaction: Add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable solvent (e.g., acetonitrile). The reaction is typically fast and can proceed at room temperature.

  • Quenching: If necessary, quench any excess PTAD with a suitable reagent.

  • Analysis: Directly inject the derivatized sample into the LC-MS system.

Protocol 3: TMS Derivatization for GC-MS Analysis

This is a general procedure for the silylation of sterols.[9][10]

  • Sample Preparation: Ensure the sample extract is completely dry, as moisture will interfere with the derivatization reaction.

  • Derivatization Reagent: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.

  • Reaction: Heat the sample at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization of the hydroxyl groups.

  • Analysis: After cooling, the sample can be directly injected into the GC-MS. Alternatively, the reagent can be evaporated under nitrogen and the sample reconstituted in a suitable solvent like hexane.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_gcms GC-MS Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction Evaporation Evaporation Extraction->Evaporation Dried_Extract Dried_Extract Evaporation->Dried_Extract PTAD_Derivatization PTAD_Derivatization Dried_Extract->PTAD_Derivatization TMS_Derivatization TMS_Derivatization Dried_Extract->TMS_Derivatization LC_Separation LC_Separation PTAD_Derivatization->LC_Separation MS_Detection_LC MS_Detection_LC LC_Separation->MS_Detection_LC GC_Separation GC_Separation TMS_Derivatization->GC_Separation MS_Detection_GC MS_Detection_GC GC_Separation->MS_Detection_GC

Caption: Experimental workflow for the analysis of this compound.

degradation_pathway cluster_mitigation Mitigation Strategies 6_Dehydrocerevisterol 6_Dehydrocerevisterol Degradation_Products Degradation_Products 6_Dehydrocerevisterol->Degradation_Products Light, Heat, Oxygen Stabilized_Analyte Stabilized_Analyte 6_Dehydrocerevisterol->Stabilized_Analyte Derivatization Inert_Atmosphere Inert_Atmosphere Inert_Atmosphere->6_Dehydrocerevisterol Light_Protection Light_Protection Light_Protection->6_Dehydrocerevisterol Low_Temperature Low_Temperature Low_Temperature->6_Dehydrocerevisterol

Caption: Logical relationships in minimizing this compound degradation.

References

Technical Support Center: Quantification of 6-Dehydrocerevisterol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 6-Dehydrocerevisterol using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses common issues encountered during the GC-MS analysis of this compound.

Issue 1: No or Very Low Peak for this compound

Potential Cause Recommended Solution
Incomplete Extraction Ensure complete cell lysis and sufficient extraction solvent volume. Consider optimizing the saponification step to efficiently release sterols from esters.[1][2][3]
Incomplete Derivatization Ensure the sample is completely dry before adding the derivatization reagent (e.g., BSTFA with 1% TMCS), as moisture will deactivate it. Optimize derivatization time and temperature (e.g., 60-70°C for 1-3 hours).[4][5]
Degradation of Analyte Avoid prolonged exposure to high temperatures and strong acids/bases. Analyze derivatized samples within a few days as TMS-ethers can hydrolyze over time.[4]
GC Inlet Issues Check for leaks in the injector. Ensure the injector temperature is appropriate for the volatilization of the derivatized sterol.
Column Issues Verify the column is properly installed and not broken. Use a column with appropriate polarity for sterol analysis.

Issue 2: Peak Tailing or Broadening

Potential Cause Recommended Solution
Active Sites in the GC System Use a deactivated inlet liner and column. Regularly replace the septum and liner to prevent the accumulation of non-volatile residues.
Incomplete Derivatization Incomplete silylation can lead to the presence of polar hydroxyl groups, causing peak tailing. Re-optimize the derivatization procedure.[4][5]
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate GC Conditions Optimize the oven temperature program, including the initial temperature and ramp rate. A slower ramp rate can improve peak shape.

Issue 3: Co-elution with Other Sterols

Potential Cause Recommended Solution
Insufficient Chromatographic Resolution Modify the GC oven temperature program. A slower temperature ramp can improve separation.
Column Choice Consider using a longer column or a column with a different stationary phase to enhance separation.
Mass Spectrometry Deconvolution Utilize the mass spectrometer's ability to distinguish compounds by their mass-to-charge ratio (m/z). Operate in Selected Ion Monitoring (SIM) mode, monitoring for unique fragment ions of this compound-TMS.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for this compound analysis by GC-MS?

A1: this compound, like other sterols, has low volatility and contains a polar hydroxyl group. Derivatization, typically silylation to form a trimethylsilyl (B98337) (TMS) ether, is crucial to increase its volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.[4]

Q2: What are the characteristic mass fragments for the TMS derivative of this compound?

Q3: What internal standard is recommended for the quantification of this compound?

A3: A suitable internal standard should be structurally similar to the analyte but not present in the sample. For sterol analysis, common internal standards include 5α-cholestane, epicoprostanol, and dihydrocholesterol.[4] The choice of internal standard should be validated for your specific sample matrix.

Q4: How can I prepare a calibration curve for absolute quantification?

A4: Prepare a series of standard solutions of this compound of known concentrations. Add a constant amount of the chosen internal standard to each standard solution and to your samples. Derivatize the standards and samples under the same conditions. Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Experimental Protocols

Protocol 1: Saponification and Extraction of this compound from Fungal Biomass

  • Sample Preparation: Weigh 50-100 mg of lyophilized fungal biomass into a glass tube with a Teflon-lined screw cap.

  • Internal Standard Addition: Add a known amount of internal standard (e.g., 5α-cholestane) to each sample.

  • Saponification: Add 2 mL of 2 M ethanolic potassium hydroxide (B78521) (KOH). Cap the tubes tightly and heat at 80°C for 1 hour.[2]

  • Extraction: After cooling to room temperature, add 1 mL of deionized water and 2 mL of n-hexane. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Collection of Organic Layer: Carefully transfer the upper hexane (B92381) layer to a new glass tube.

  • Re-extraction: Repeat the extraction (steps 4-6) two more times, combining the hexane layers.

  • Washing: Wash the combined hexane extract with 2 mL of deionized water by vortexing and centrifuging as before. Discard the aqueous layer.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried residue contains the unsaponifiable lipids, including this compound.

Protocol 2: Derivatization of this compound with BSTFA

  • Reagent Preparation: Prepare the derivatization reagent by mixing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Reaction: Add 100 µL of the BSTFA + 1% TMCS reagent and 50 µL of pyridine (B92270) to the dried lipid extract.[4]

  • Incubation: Cap the vial tightly and heat at 60-70°C for 1-3 hours.[5]

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. The sample can be injected directly or diluted with an appropriate solvent (e.g., hexane) if necessary.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis biomass Fungal Biomass is_add Add Internal Standard biomass->is_add sapon Saponification (KOH, 80°C) is_add->sapon extract Hexane Extraction sapon->extract dry Dry & Evaporate extract->dry deriv Add BSTFA + 1% TMCS, Pyridine dry->deriv heat Incubate (60-70°C) deriv->heat gcms GC-MS Analysis heat->gcms quant Quantification gcms->quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_peak_presence Peak Presence Issues start Problem: Poor Peak Quality q_tail Tailing or Broad Peak? start->q_tail q_nopeak No or Low Peak? start->q_nopeak a_active Check for active sites (liner, column) q_tail->a_active Yes q_tail->q_nopeak No a_deriv Optimize derivatization a_active->a_deriv a_overload Reduce sample concentration a_deriv->a_overload a_extract Verify extraction efficiency q_nopeak->a_extract Yes a_deriv2 Check derivatization completeness a_extract->a_deriv2 a_gc_cond Check GC-MS parameters (inlet, column, temp) a_deriv2->a_gc_cond

Caption: Troubleshooting workflow for GC-MS analysis.

ergosterol_pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp squalene Squalene fpp->squalene Erg9 lanosterol Lanosterol squalene->lanosterol Erg1, Erg7 zymosterol Zymosterol lanosterol->zymosterol Erg11, Erg24 fecosterol Fecosterol zymosterol->fecosterol Erg6 episterol Episterol fecosterol->episterol Erg2 dehydrocerevisterol This compound episterol->dehydrocerevisterol Erg3 ergosterol (B1671047) Ergosterol dehydrocerevisterol->ergosterol Erg5

Caption: Simplified Ergosterol Biosynthesis Pathway highlighting this compound.

References

Optimizing Reaction Conditions for 6-Dehydrocerevisterol Modification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chemical modification of 6-Dehydrocerevisterol. The information is presented in a question-and-answer format to offer direct and actionable solutions for common experimental challenges.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product in Side-Chain Modification

Question: We are attempting to modify the side chain of this compound, but the reaction yield is consistently low. What are the potential causes and solutions?

Answer: Low yields in side-chain modifications of sterols like this compound can stem from several factors. Here's a breakdown of common issues and troubleshooting strategies:

  • Steric Hindrance: The bulky tetracyclic core of the sterol can sterically hinder access to the side chain.

    • Solution: Consider using smaller, more reactive reagents. If applicable, employing a catalyst with a smaller ligand sphere may improve accessibility. It may also be beneficial to use a two-step approach where a smaller functional group is first introduced, followed by a second reaction to build the desired moiety.

  • Poor Solubility: this compound and its derivatives often have limited solubility in common organic solvents.

    • Solution: A solvent screen is highly recommended to find an optimal reaction medium. Dichloromethane (B109758), chloroform, and tetrahydrofuran (B95107) (THF) are common starting points. For some reactions, a co-solvent system might be necessary to ensure all reactants remain in solution.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or lead to degradation at higher temperatures.

    • Solution: Perform small-scale experiments at a range of temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) to determine the optimal condition. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the point of maximum product formation and minimal byproduct accumulation.

  • Moisture and Air Sensitivity: Some reactions, particularly those involving organometallic reagents or strong bases, are sensitive to moisture and atmospheric oxygen.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Table 1: Troubleshooting Low Yields in Side-Chain Modification

Potential Cause Recommended Action Monitoring Technique
Steric HindranceUse smaller reagents; employ a two-step synthetic route.TLC, LC-MS
Poor SolubilityPerform a solvent screen (e.g., DCM, THF, Chloroform).Visual inspection, TLC
Suboptimal TemperatureConduct temperature optimization studies.TLC, LC-MS
Moisture/Air SensitivityUse anhydrous solvents and an inert atmosphere.Reaction color change, TLC
Issue 2: Unwanted Reactions at the 5,7-Diene System

Question: During our modification attempts, we are observing byproducts that suggest reactions have occurred at the 5,7-diene system of the B-ring. How can we prevent this?

Answer: The conjugated 5,7-diene system in this compound is susceptible to oxidation and photochemical reactions. Protecting this functionality or carefully selecting reaction conditions is crucial.

  • Photochemical Degradation: Exposure to UV light can induce photochemical reactions, such as electrocyclic ring-opening, leading to the formation of vitamin D-like compounds.

    • Solution: Protect the reaction vessel from light by wrapping it in aluminum foil. Use a laboratory space with minimal UV light exposure.

  • Oxidation: The diene is prone to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or certain catalysts.

    • Solution: Degas solvents before use and maintain an inert atmosphere (nitrogen or argon) throughout the reaction. Avoid oxidizing agents unless they are a desired part of the reaction scheme.

  • Acid Sensitivity: Strong acidic conditions can lead to rearrangement or degradation of the diene system.

    • Solution: If acidic conditions are required, use the mildest acid possible and keep the reaction temperature low. Consider using a non-acidic catalyst if an alternative is available.

Logical Workflow for Preventing Unwanted Diene Reactions

G start Reaction Setup for This compound Modification protect_light Protect from Light? (e.g., wrap in foil) start->protect_light inert_atm Use Inert Atmosphere? (e.g., N2, Ar) protect_light->inert_atm Yes mild_conditions Select Mild Reaction Conditions (e.g., neutral pH, low temp) inert_atm->mild_conditions Yes run_reaction Run Reaction mild_conditions->run_reaction analysis Analyze Products (TLC, LC-MS, NMR) run_reaction->analysis success Desired Product Obtained analysis->success Clean Reaction troubleshoot Byproducts Observed analysis->troubleshoot Unwanted Spots troubleshoot->start Re-optimize

Caption: Troubleshooting workflow for modifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for purifying this compound and its derivatives?

A1: Purification is typically achieved through column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone), is generally effective. Due to the UV-active diene system, fractions can be monitored by TLC with UV visualization. For closely related isomers, reverse-phase HPLC may be necessary for separation.

Q2: How can I confirm the structure of my modified this compound product?

A2: A combination of spectroscopic techniques is essential for structural confirmation:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR will provide information about the overall structure and the success of the modification. 2D NMR techniques like COSY, HSQC, and HMBC can be used to confirm connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence or absence of key functional groups (e.g., hydroxyl, carbonyl).

  • UV-Vis Spectroscopy: The UV spectrum should be checked to ensure the 5,7-diene system is intact, if that is the desired outcome.

Q3: What are the typical storage conditions for this compound to prevent degradation?

A3: this compound should be stored as a solid in a tightly sealed container, protected from light, at low temperatures (ideally -20 °C or below). It is also advisable to store it under an inert atmosphere (argon or nitrogen) to minimize oxidation.

Experimental Protocols

Protocol 1: General Procedure for Side-Chain Epoxidation of an Ergosterol-Type Side Chain

This protocol is adapted from methodologies used for related sterols and should be optimized for this compound.

  • Dissolution: Dissolve the this compound derivative (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask wrapped in aluminum foil.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) in DCM to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Signaling Pathway Visualization

The ergosterol (B1671047) biosynthesis pathway, from which this compound is derived, is a key target for antifungal drugs. Understanding this pathway can provide context for the importance of developing novel derivatives.

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp Isopentenyl Pyrophosphate mevalonate->ipp fpp Farnesyl Pyrophosphate ipp->fpp squalene Squalene fpp->squalene lanosterol Lanosterol squalene->lanosterol ergosterol_path ...Multiple Steps... lanosterol->ergosterol_path ergosterol Ergosterol ergosterol_path->ergosterol dehydrocerevisterol This compound ergosterol->dehydrocerevisterol Oxidation/ Hydration

Caption: Simplified ergosterol biosynthesis pathway leading to this compound.

Technical Support Center: Purification of 6-Dehydrocerevisterol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Dehydrocerevisterol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these complex sterols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common isomers?

A1: this compound is a steroid found in various fungi, notably Ganoderma lucidum. It is an important precursor or intermediate in the biosynthesis of other sterols. A common and structurally similar compound also isolated from Ganoderma lucidum is 5,6-dehydroergosterol, which may be an isomer or a closely related derivative.[1] The primary challenge in its purification lies in the separation of these and other closely related isomers which often co-elute during chromatographic separation due to their similar physicochemical properties.

Q2: Why is the separation of this compound isomers so challenging?

A2: The difficulty in separating this compound isomers stems from their structural similarities. Isomers have the same molecular weight and similar functional groups, leading to very close retention times in both normal-phase and reversed-phase chromatography. Their similar solubility profiles also make separation by crystallization challenging.

Q3: What are the primary analytical techniques used for the separation of this compound and its isomers?

A3: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often used for preparative scale purification, while GC-MS is a powerful tool for analytical separation and identification, especially when coupled with derivatization techniques.

Q4: What is derivatization and how can it help in the separation of sterol isomers?

A4: Derivatization is the process of chemically modifying a compound to enhance its analytical properties. For sterol isomers, silylation (e.g., using BSTFA to form trimethylsilyl (B98337) ethers) or acetylation can improve volatility and chromatographic resolution in GC-MS analysis.[2][3][4] This allows for better separation and more distinct mass fragmentation patterns, aiding in isomer identification.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Isomers

Problem: My HPLC or GC chromatogram shows co-eluting or poorly resolved peaks for what I believe are this compound isomers.

Possible Cause Suggested Solution
Inadequate Column Chemistry For HPLC, consider a column with a different stationary phase. A pentafluorophenyl (PFP) column can offer different selectivity for sterols compared to a standard C18 column. For GC, a more polar stationary phase may improve separation.
Suboptimal Mobile Phase/Gradient (HPLC) Adjust the solvent gradient. A shallower, more gradual gradient can often improve the separation of closely related compounds. Experiment with different solvent mixtures (e.g., acetonitrile (B52724)/water, methanol (B129727)/water) to alter selectivity.
Incorrect Temperature (GC/HPLC) Optimize the column temperature. In GC, a lower starting temperature and a slower ramp rate can improve separation. In HPLC, changing the temperature can affect the viscosity of the mobile phase and interactions with the stationary phase, thus altering selectivity.
Isomers are Too Similar for Direct Analysis Employ derivatization before GC-MS analysis. Silylation or acetylation can increase the volatility and differences in chromatographic behavior between isomers.
Complex Sample Matrix Utilize a multi-step purification protocol. Consider a preliminary separation using techniques like Solid Phase Extraction (SPE) to remove interfering compounds before high-resolution chromatography.
Issue 2: Difficulty in Isomer Identification

Problem: I have separated several peaks, but I am unable to definitively identify which is this compound and which are its isomers.

Possible Cause Suggested Solution
Similar Mass Spectra Isomers often produce very similar mass spectra. Compare the fragmentation patterns of your separated peaks with known standards if available. Derivatization can sometimes lead to more unique fragmentation patterns that can aid in identification.
Lack of Reference Standards The most reliable method for isomer identification is to compare the retention time and mass spectrum of the unknown peak to those of authentic reference standards analyzed under the same conditions.
Insufficient Data for Structural Elucidation If reference standards are unavailable, consider using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy on the purified fractions to determine the precise structure of each isomer.

Experimental Protocols

Protocol 1: General Extraction of Sterols from Fungal Material

This protocol is a general guideline for the extraction of sterols from fungal biomass, such as Ganoderma lucidum.

  • Sample Preparation: Dry the fungal material (e.g., fruiting bodies or spores) and grind it into a fine powder.

  • Soxhlet Extraction: Perform a Soxhlet extraction of the powdered material with a suitable solvent like isopropanol (B130326) or methanol for 24 hours to obtain a crude extract.[1]

  • Saponification: To hydrolyze sterol esters and release free sterols, the crude extract can be saponified by refluxing with an alcoholic potassium hydroxide (B78521) solution.

  • Liquid-Liquid Extraction: After saponification, partition the mixture between an organic solvent (e.g., n-hexane or diethyl ether) and water. The sterols will be in the organic layer.

  • Washing and Drying: Wash the organic layer with water to remove residual alkali and then dry it over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under reduced pressure to obtain the crude sterol extract.

Protocol 2: HPLC Separation of Sterol Isomers (Adapted from Lanosterol Separation)

This protocol is adapted from methods used for separating structurally similar sterols and can be a starting point for optimizing the separation of this compound isomers.[5][6][7]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 3.5 µm) or similar high-resolution reversed-phase column.

  • Mobile Phase: Isocratic elution with 95% methanol in water. For more complex mixtures, a gradient of methanol and water or acetonitrile and water may be necessary.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude sterol extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Protocol 3: GC-MS Analysis of Sterol Isomers with Derivatization

This protocol provides a general workflow for the analysis of sterol isomers using GC-MS after derivatization.[2][3][4]

  • Derivatization (Silylation):

    • Take a dried aliquot of the purified sterol fraction.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

    • Heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A low-polarity column such as a DB-5MS or equivalent.

    • Carrier Gas: Helium.

    • Oven Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 5°C/min).

    • Injector Temperature: 250°C.

    • MS Detector: Operate in full scan mode to collect mass spectra for identification.

Quantitative Data Summary

The following tables provide example data from the separation of closely related sterol isomers, which can serve as a reference for what to expect during the purification of this compound isomers.

Table 1: Example HPLC Retention Times for Sterol Standards [7]

Compound Retention Time (min)
Cholesterol~12.5
Lanosterol~14.0
Dihydrolanosterol~15.5

Note: These are example retention times and will vary depending on the exact HPLC system and conditions.

Table 2: Purity of Sterols Achieved by Preparative Chromatography [5][6]

Compound Initial Purity (%) Purity after Purification (%)
Lanosterol66.97>99
Dihydrolanosterol28.27>95
Cholesterol25.73 (in crude extract)>91

Mandatory Visualizations

Ergosterol (B1671047) Biosynthesis Pathway

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway in fungi. This compound and its isomers are intermediates or byproducts of this pathway. Understanding this pathway can provide context for the presence of various sterol isomers in fungal extracts.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Squalene synthase Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase Intermediates Various Sterol Intermediates (including potential this compound precursors) Lanosterol->Intermediates Multiple enzymatic steps Ergosterol Ergosterol Intermediates->Ergosterol Multiple enzymatic steps

Caption: Simplified Ergosterol Biosynthesis Pathway in Fungi.

Experimental Workflow for Isomer Purification and Identification

The following diagram outlines a logical workflow for the purification and identification of this compound isomers from a crude fungal extract.

Purification_Workflow Crude_Extract Crude Fungal Extract Prefractionation Preliminary Purification (e.g., SPE or Flash Chromatography) Crude_Extract->Prefractionation HPLC Preparative HPLC Prefractionation->HPLC Collect_Fractions Collect Fractions HPLC->Collect_Fractions Purity_Check Analytical HPLC/GC-MS Purity Check Collect_Fractions->Purity_Check Purity_Check->HPLC Repurify Pure_Isomers Pure Isomers Purity_Check->Pure_Isomers Purity > 95%? Structure_Elucidation Structure Elucidation (NMR, HRMS) Pure_Isomers->Structure_Elucidation Identified_Isomers Identified Isomers Structure_Elucidation->Identified_Isomers

Caption: Workflow for Isomer Purification and Identification.

References

Technical Support Center: Optimizing 6-Dehydrocerevisterol Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the chromatographic resolution of 6-Dehydrocerevisterol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their separation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor resolution of this compound in reverse-phase HPLC?

Poor resolution in reverse-phase HPLC is often due to a combination of factors including:

  • Inappropriate Mobile Phase Composition: The polarity of the mobile phase may not be optimal for separating this compound from other closely related sterols.

  • Poor Peak Shape: Peak tailing or fronting can lead to overlapping peaks. This can be caused by secondary interactions with the stationary phase, column overload, or a mismatch between the sample solvent and the mobile phase.

  • Low Column Efficiency: An old or poorly packed column will have a lower number of theoretical plates, resulting in broader peaks and decreased resolution.

  • Co-elution with Isomers: this compound may have structurally similar isomers present in the sample that are difficult to separate under standard conditions.

Q2: When should I consider using normal-phase HPLC for this compound analysis?

Normal-phase HPLC can be a valuable alternative to reverse-phase, particularly when encountering solubility issues. Sterols, including this compound, can have low solubility in the highly aqueous mobile phases often used in reverse-phase chromatography. This can lead to poor peak shape and low recovery. Normal-phase HPLC, which utilizes non-polar mobile phases, can circumvent these solubility problems.

Q3: Can derivatization improve the separation of this compound?

While not always necessary, derivatization can be employed to improve both detection and separation. For sterols lacking a strong chromophore, derivatization can enhance UV absorbance. From a separation perspective, creating derivatives can alter the polarity and structural properties of the sterol, potentially increasing the selectivity between this compound and interfering compounds.

Q4: What is argentation chromatography, and can it be used for this compound?

Argentation chromatography is a technique that utilizes the interaction between silver ions and unsaturated compounds. The silver ions are incorporated into the stationary phase (often silica (B1680970) gel) and form reversible complexes with the double bonds of analytes. This technique is particularly useful for separating compounds with the same number of double bonds but different configurations or locations, which is often the case with sterol isomers. Given that this compound is an unsaturated sterol, argentation chromatography could be a powerful tool to resolve it from other closely related sterols.[1][2][3]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

dot

Caption: Troubleshooting workflow for poor peak shape.

Potential Cause Troubleshooting Step Expected Outcome
Column Overload Inject a dilution of your sample.If peak shape improves, the original sample was too concentrated.
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase if possible.Improved peak shape indicates the original solvent was too strong.
Secondary Silanol Interactions Add a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%).Tailing of basic compounds should be reduced.
Column Contamination/Degradation Flush the column with a strong solvent. If the problem persists, replace the column.A new column should provide symmetrical peaks if the old one was the issue.
Issue 2: Inadequate Resolution Between this compound and an Impurity

dot

Caption: Logic diagram for improving chromatographic resolution.

Parameter to Optimize Action Rationale
Selectivity (α) Change the organic modifier in the mobile phase (e.g., from acetonitrile (B52724) to methanol).Different solvents can alter the interactions between the analytes and the stationary phase, changing the relative retention times.
Change the stationary phase (e.g., from C18 to a Phenyl or Cyano column).Different stationary phase chemistries offer different separation mechanisms.
Efficiency (N) Use a column with a smaller particle size (e.g., 5 µm to 3 µm).Smaller particles lead to sharper peaks and better resolution. Be aware of increased backpressure.
Increase the column length.A longer column provides more theoretical plates, enhancing separation. This will also increase analysis time.
Retention Factor (k') Adjust the strength of the mobile phase. For reverse-phase, increasing the aqueous portion will increase retention.Optimizing the retention factor (ideally between 2 and 10) allows more time for separation to occur.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC for Ergosterol (a this compound Analogue)

This method is adapted from a validated procedure for the analysis of ergosterol, which is structurally very similar to this compound.[4]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: 100% Methanol (Isocratic).

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in methanol.

Protocol 2: Normal-Phase HPLC for Sterol Separation

This protocol provides a general framework for normal-phase separation of sterols.

  • Instrumentation: HPLC with UV or Evaporative Light Scattering Detector (ELSD).

  • Column: Silica or Amino-propyl bonded phase, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a slightly more polar modifier like isopropanol (B130326) or ethanol. A good starting point is Hexane:Isopropanol (99:1 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at a low wavelength (e.g., 205-210 nm) if the sterol has some absorbance, or ELSD for universal detection.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a solvent of similar polarity.

Quantitative Data Summary

The following tables summarize typical parameters for the chromatographic separation of sterols and related compounds.

Table 1: Reverse-Phase HPLC Parameters for Sterol-Related Compounds

Compound Column Mobile Phase Flow Rate (mL/min) Detection Reference
ErgosterolC18 (5 µm, 4.6x250 mm)100% Methanol1.5DAD at 280 nm[4]
ErgosterolC18 (5 µm, 4.6x250 mm)Methanol:Acetonitrile (80:20 v/v)1.0UV at 254 nm[5]
6-Gingerol & ThymolC18 (5 µm, 4.6x250 mm)Acetonitrile:Water (50:50 v/v)1.0PDA[6]
TriterpenesC18 (5 µm, 200 Å)Gradient of Water (0.1% TFA), ACN (0.1% TFA), and MTBE (0.1% TFA)1.0UV at 206 nm[7]

Table 2: Normal-Phase HPLC Parameters

Compound Class Column Mobile Phase Flow Rate (mL/min) Detection Reference
Sterol AcetatesSilver nitrate-impregnated silicaNot specifiedNot specifiedNot specified[3]

Table 3: Argentation Chromatography for Unsaturated Sterols

Technique Stationary Phase Mobile Phase Example Separation Principle Reference
Argentation TLCSilica gel with 10% silver nitrateVaries (e.g., chloroform-based)Complexation with double bonds[1]
Argentation Column ChromatographySilver nitrate-impregnated adsorbentsVariesDifferential complexation based on number and position of double bonds[2]

References

Validation & Comparative

Confirming the Structure of Synthetic Sterols: A Comparative Guide Featuring Cerevisterol

Author: BenchChem Technical Support Team. Date: December 2025

This guide will delve into the key analytical methods essential for structural confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Detailed experimental protocols are provided to aid in the replication of these methods for novel synthetic sterols.

Data Presentation: Spectroscopic and Crystallographic Data for Cerevisterol

The following tables summarize the key spectroscopic data for natural Cerevisterol, which serves as a benchmark for the characterization of its synthetic analogue.

Table 1: ¹H NMR Spectroscopic Data for Cerevisterol

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
33.53m
63.89d4.5
75.16d5.5
180.64s
191.08s
211.04d6.5
225.18dd15.2, 8.5
235.28dd15.2, 8.0
260.84d6.8
270.82d6.8
280.92d6.8

Note: Data is typically acquired in CDCl₃ at 400 or 500 MHz. Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for Cerevisterol

PositionChemical Shift (δ, ppm)
137.2
231.5
371.8
442.8
5141.3
6119.6
7116.3
8139.6
950.1
1036.5
1121.2
1239.7
1342.8
1454.6
1522.6
1628.2
1756.0
1812.0
1919.4
2040.4
2121.1
22135.2
23132.0
2442.8
2533.1
2619.6
2719.9
2817.6

Note: Data is typically acquired in CDCl₃ at 100 or 125 MHz.

Table 3: Mass Spectrometry Data for Cerevisterol

Ionm/z (relative intensity, %)Fragmentation
[M]⁺414 (not observed)Molecular Ion
[M-H₂O]⁺396 (100)Loss of water from the hydroxyl group at C-3
[M-2H₂O]⁺378 (45)Loss of two water molecules
[M-C₉H₁₇]⁺271 (35)Side-chain cleavage at C-17
[M-C₉H₁₇-H₂O]⁺253 (60)Side-chain cleavage and loss of water

Note: Fragmentation patterns can vary based on the ionization technique (e.g., ESI, EI).

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducible and reliable structural confirmation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: 400 or 500 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthetic sterol in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters: 32 scans, spectral width of 12 ppm, relaxation delay of 1 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Typical parameters: 1024 scans, spectral width of 220 ppm, relaxation delay of 2 s.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, crucial for establishing the connectivity of quaternary carbons.

  • Data Analysis: Integrate proton signals, determine chemical shifts and coupling constants. Assign all proton and carbon signals to the corresponding atoms in the proposed structure. Compare the obtained data with that of the natural product if available.

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

  • Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Acquisition:

    • Inject the sample into the mass spectrometer.

    • Acquire the full scan mass spectrum in positive or negative ion mode to determine the molecular ion peak.

    • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

  • Data Analysis: Determine the accurate mass of the molecular ion and calculate the elemental formula. Analyze the fragmentation pattern to confirm the presence of key structural motifs and compare it to the expected fragmentation of the proposed structure or the natural product.

3. X-ray Crystallography

  • Objective: To determine the three-dimensional atomic structure of the molecule in a crystalline state.

  • Instrumentation: Single-crystal X-ray diffractometer.

  • Sample Preparation (Crystallization):

    • Dissolve the purified synthetic sterol in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate, acetone).

    • Slowly evaporate the solvent at room temperature or by vapor diffusion against a non-solvent.

    • Suitable single crystals should be colorless and have well-defined faces.

  • Data Collection:

    • Mount a suitable crystal on the diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters to obtain a final, accurate 3D model of the molecule.

  • Data Analysis: Analyze the resulting crystal structure to confirm the connectivity, stereochemistry, and conformation of the synthetic molecule.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_confirmation Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR Purity & Framework MS Mass Spectrometry (HRMS & MS/MS) Purification->MS Molecular Weight & Formula Xray X-ray Crystallography Purification->Xray 3D Structure Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation Xray->Confirmation

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Membrane Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor (Inactive) Kinase2->TF Phosphorylates TF_active Transcription Factor (Active) TF->TF_active DNA DNA TF_active->DNA Binds to Promoter Gene_expression Target Gene Expression DNA->Gene_expression Initiates Transcription Sterol Bioactive Sterol Sterol->Receptor Binds

A Comparative Guide to Ergosterol Precursors: Evaluating Key Intermediates in Fungal Sterol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ergosterol (B1671047) is an essential sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. Its biosynthetic pathway is a well-established target for antifungal drugs. Understanding the roles and characteristics of the various precursors in this pathway is vital for the development of new and more effective antifungal agents. This guide provides a detailed comparison of key ergosterol precursors, supported by experimental data and methodologies.

Initially, this guide intended to include a detailed comparison of 6-Dehydrocerevisterol. However, a comprehensive review of the scientific literature indicates that this compound, a sterol isolated from the fungus Ganoderma lucidum, is not a recognized direct precursor in the canonical ergosterol biosynthetic pathway. While it is a related fungal steroid, its role appears to be that of a derivative or a secondary metabolite rather than an intermediate in the primary pathway to ergosterol.

Therefore, this guide will focus on the well-established and pivotal precursors of ergosterol: Lanosterol (B1674476), Zymosterol (B116435), Fecosterol (B45770), and Episterol (B45613) . We will objectively compare their positions in the biosynthetic pathway, their relative abundance, and the consequences of their accumulation on fungal cell physiology.

The Ergosterol Biosynthetic Pathway: A Visual Overview

The biosynthesis of ergosterol from lanosterol is a multi-step process involving a series of enzymatic reactions. The following diagram illustrates the latter stages of this pathway, highlighting the positions of the key precursors discussed in this guide.

Ergosterol_Pathway Lanosterol Lanosterol _4_4_dimethyl_zymosterol 4,4-dimethyl-zymosterol Lanosterol->_4_4_dimethyl_zymosterol ERG11, ERG24, ERG25, ERG26, ERG27 Zymosterol Zymosterol _4_4_dimethyl_zymosterol->Zymosterol ERG25, ERG26, ERG27 Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 Episterol Episterol Fecosterol->Episterol ERG2 _Ergosta_5_7_24_28_trienol Ergosta-5,7,24(28)-trienol Episterol->_Ergosta_5_7_24_28_trienol ERG3 _Ergosta_5_7_22_24_28_tetraenol Ergosta-5,7,22,24(28)-tetraenol _Ergosta_5_7_24_28_trienol->_Ergosta_5_7_22_24_28_tetraenol ERG5 Ergosterol Ergosterol _Ergosta_5_7_22_24_28_tetraenol->Ergosterol ERG4

Caption: The late-stage ergosterol biosynthetic pathway.

Comparative Analysis of Ergosterol Precursors

The following table summarizes the key characteristics of the primary ergosterol precursors. The data is compiled from various studies on fungal sterol metabolism, primarily in Saccharomyces cerevisiae.

FeatureLanosterolZymosterolFecosterolEpisterol
Position in Pathway First sterol intermediate after squalene (B77637) cyclizationProduct of lanosterol demethylationProduct of zymosterol methylationIsomer of fecosterol
Key Enzyme(s) for Synthesis ERG7 (Lanosterol synthase)ERG11, ERG24, ERG25, ERG26, ERG27ERG6 (Sterol C-24 methyltransferase)ERG2 (C-8 sterol isomerase)
Key Enzyme(s) for Conversion ERG11 (Lanosterol 14-α-demethylase)ERG6 (Sterol C-24 methyltransferase)ERG2 (C-8 sterol isomerase)ERG3 (C-5 sterol desaturase)
Normal Cellular Abundance Very low in wild-type cells[1]Low, but detectable in wild-type cells[2]Low in wild-type cells[3]Low in wild-type cells[3]
Effect of Accumulation Toxic; disrupts membrane function and fluidity.[4][5]Can partially substitute for ergosterol but leads to altered membrane properties and increased drug susceptibility.[2]Accumulation due to ERG2 deletion can support growth but results in altered membrane function.[3][4]Accumulation due to ERG3 deletion can support viability but leads to azole resistance and altered membrane structure.[3][4]
Incorporation into Membranes Poorly incorporated; disrupts membrane packing.Can be incorporated into membranes.[6]Can be incorporated into membranes.Can be incorporated into membranes.

Experimental Data and Observations

The accumulation of specific ergosterol precursors, often induced by mutations in the ERG genes or by the action of antifungal drugs, has profound effects on fungal cell physiology.

  • Lanosterol Accumulation: Inhibition of ERG11 by azole antifungals leads to the accumulation of lanosterol and other 14α-methylated sterols. This accumulation is a primary mechanism of azole toxicity, as these sterols are unable to properly order the phospholipid acyl chains in the membrane, leading to increased permeability and disruption of membrane protein function.[4][5]

  • Zymosterol and Fecosterol as Membrane Components: Zymosterol is the first sterol intermediate in the pathway that can be efficiently incorporated into the plasma membrane and support cell growth in the absence of ergosterol, albeit with compromised membrane function.[6] Similarly, fecosterol can be incorporated into membranes. The key difference between them lies in the methylation at the C-24 position, which is a critical step towards the final structure of ergosterol.

  • Episterol and Azole Resistance: The conversion of episterol to ergosta-5,7,24(28)-trienol is catalyzed by ERG3. Mutations in the ERG3 gene can lead to the accumulation of episterol and a block in the production of later sterols in the pathway. This can result in resistance to polyene antifungals like amphotericin B, which binds to ergosterol, but can also lead to increased susceptibility to other stressors.

Experimental Protocols

Accurate quantification and comparison of ergosterol precursors are essential for studying the effects of antifungal compounds and for metabolic engineering efforts. The following are detailed methodologies for the extraction and analysis of fungal sterols.

Protocol 1: Fungal Sterol Extraction

This protocol describes a common method for the saponification-based extraction of total sterols from fungal cells.

Materials:

  • Fungal cell pellet

  • 25% alcoholic potassium hydroxide (B78521) (KOH) solution (w/v)

  • n-Heptane or Hexane

  • Sterile distilled water

  • Glass test tubes with Teflon-lined screw caps

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

Procedure:

  • Harvest fungal cells by centrifugation and wash with sterile distilled water.

  • Determine the dry weight of a parallel cell sample for normalization.

  • To the cell pellet, add 2 mL of 25% alcoholic KOH.

  • Incubate the mixture at 80°C for 1 hour to saponify the lipids.

  • Allow the tubes to cool to room temperature.

  • Add 1 mL of sterile distilled water and 3 mL of n-heptane (or hexane).

  • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols).

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic phase containing the sterols to a new glass tube.

  • Repeat the extraction (steps 6-9) with another 3 mL of n-heptane and pool the organic phases.

  • Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Resuspend the dried sterol extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.

Protocol 2: Analysis of Ergosterol Precursors by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of different sterol compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar capillary column (e.g., HP-5MS or equivalent)

Sample Preparation:

  • The dried sterol extract from Protocol 1 needs to be derivatized to increase volatility and improve chromatographic separation. A common method is silylation.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dried sterol extract.

  • Incubate at 60°C for 30 minutes.

  • The sample is now ready for injection into the GC-MS.

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/minute.

    • Hold at 280°C for 15 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-650.

Data Analysis:

  • Identification of individual sterols is based on their retention times and comparison of their mass spectra with reference spectra from a library (e.g., NIST) or with authentic standards.

  • Quantification can be performed by integrating the peak areas of the characteristic ions for each sterol and comparing them to a calibration curve generated with pure standards.

Protocol 3: Analysis of Ergosterol Precursors by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is another widely used method for sterol analysis, particularly for quantifying ergosterol due to its characteristic UV absorbance.

Instrumentation:

  • HPLC system with a UV detector

  • A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Sample Preparation:

  • The dried sterol extract from Protocol 1 can be directly dissolved in the mobile phase.

HPLC Conditions (Example):

  • Mobile Phase: Isocratic elution with Methanol or Acetonitrile. A common mobile phase is 100% methanol.

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 30°C.

  • UV Detection: 282 nm (for ergosterol). Other precursors may have different optimal wavelengths. A diode array detector (DAD) can be used to scan a range of wavelengths.

Data Analysis:

  • Identification is based on the retention time compared to pure standards.

  • Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from known concentrations of the standard compounds.

Signaling Pathways and Logical Relationships

The regulation of the ergosterol biosynthetic pathway is complex, involving feedback mechanisms and transcriptional control. The accumulation of certain precursors can trigger cellular stress responses.

Signaling_Impact cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Cellular Consequences Lanosterol Lanosterol Zymosterol Zymosterol Membrane_Stress Membrane Stress & Permeability Increase Lanosterol->Membrane_Stress Accumulation Fecosterol Fecosterol Altered_Protein_Function Altered Membrane Protein Function Zymosterol->Altered_Protein_Function Accumulation Episterol Episterol Fecosterol->Altered_Protein_Function Accumulation Ergosterol Ergosterol Drug_Susceptibility Altered Drug Susceptibility Episterol->Drug_Susceptibility Accumulation Growth_Inhibition Fungal Growth Inhibition Membrane_Stress->Growth_Inhibition Altered_Protein_Function->Growth_Inhibition Drug_Susceptibility->Growth_Inhibition

Caption: Impact of precursor accumulation on cellular functions.

Conclusion

While a direct comparison involving this compound as an ergosterol precursor is not supported by current scientific literature, a detailed analysis of the established intermediates—Lanosterol, Zymosterol, Fecosterol, and Episterol—provides valuable insights for researchers in mycology and drug development. The accumulation of these precursors due to genetic defects or antifungal drug action significantly impacts fungal membrane integrity and cellular function, highlighting the critical importance of a tightly regulated ergosterol biosynthetic pathway for fungal viability. The experimental protocols provided herein offer a robust framework for the quantitative analysis of these key sterols, facilitating further research into novel antifungal strategies.

References

Unveiling the Anti-Inflammatory Mechanism of 6-Dehydrocerevisterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanism of action of 6-Dehydrocerevisterol, a sterol isolated from the fungus Ganoderma lucidum, against other natural anti-inflammatory compounds.[1] Due to limited direct experimental data on this compound, its mechanism is largely inferred from the extensively studied, closely related compound, Cerevisterol. Evidence suggests that these compounds exert their anti-inflammatory effects primarily through the inhibition of the MAPK and NF-κB signaling pathways, crucial regulators of the inflammatory response. This guide will delve into the experimental validation of this proposed mechanism, compare its efficacy with other natural products targeting similar pathways, and provide detailed protocols for key validation assays.

Postulated Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The primary anti-inflammatory mechanism of this compound is believed to mirror that of Cerevisterol, which involves the suppression of key pro-inflammatory signaling cascades. Upon cellular stimulation by inflammatory triggers like lipopolysaccharide (LPS), a cascade of intracellular events is initiated, leading to the production of inflammatory mediators. Cerevisterol has been shown to intervene at critical points in this cascade.[2][3]

The proposed mechanism involves:

  • Inhibition of MAPK Signaling: Mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK, are key signaling molecules that regulate the expression of inflammatory genes. Cerevisterol has been demonstrated to suppress the phosphorylation, and thus the activation, of these MAPKs.[2][3]

  • Suppression of NF-κB Activation: Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Cerevisterol inhibits this process by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene activation.[2][3]

This dual inhibition of MAPK and NF-κB pathways leads to a significant reduction in the production of key inflammatory mediators.

6-Dehydrocerevisterol_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_IkappaB NF-κB/IκBα NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates NFkappaB_IkappaB->NFkappaB Releases Dehydrocerevisterol This compound Dehydrocerevisterol->MAPK_pathway Inhibits Dehydrocerevisterol->IKK Inhibits DNA DNA NFkappaB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Caption: Proposed anti-inflammatory mechanism of this compound.

Comparative Performance Analysis

To contextualize the potential efficacy of this compound, this section compares its presumed activity with other well-characterized natural compounds that also target inflammatory pathways. The data presented is compiled from various studies and standardized where possible for comparative purposes.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundTarget MediatorCell TypeIC50 / % InhibitionReference
Cerevisterol NO ProductionRAW 264.7~10 µM[2][4]
TNF-α ProductionRAW 264.7Significant reduction at 20 µM[2][4]
IL-6 ProductionRAW 264.7Significant reduction at 20 µM[2][4]
IL-1β ProductionRAW 264.7Significant reduction at 20 µM[2][4]
Dehydroergosterol TNF-α ProductionMicroglia>50% inhibition at 2.5 µM[5]
Fucosterol iNOS ExpressionRAW 264.7Significant reduction[6][7]
COX-2 ExpressionRAW 264.7Significant reduction[6][7]
6-Gingerol COX-2 ExpressionMouse SkinSignificant inhibition[8][9]
iNOS ExpressionRAW 264.7Significant reduction[10]
TNF-α ProductionIntestinal TissueSignificant reduction
IL-6 ProductionIntestinal TissueSignificant reduction
IL-1β ProductionIntestinal TissueSignificant reduction
6-Shogaol iNOS ExpressionRAW 264.7Significant inhibition[11]
COX-2 ExpressionRAW 264.7Significant inhibition[11]
PGE2 ProductionRAW 264.748.9% inhibition at 14 µM[12]

Table 2: Effects on Signaling Pathway Components

CompoundTarget PathwayEffectCell TypeReference
Cerevisterol p38, ERK, JNK PhosphorylationInhibitionRAW 264.7[2]
IκBα PhosphorylationInhibitionRAW 264.7[2]
NF-κB Nuclear TranslocationInhibitionRAW 264.7[2]
Fucosterol p38 MAPK PhosphorylationInhibitionHUVECs[6][7]
NF-κB p65 ExpressionReductionHUVECs[6][7]
6-Gingerol p38 MAPK PhosphorylationInhibitionMouse Skin[8][9]
NF-κB DNA BindingSuppressionMouse Skin[8][9]
6-Shogaol NF-κB Nuclear TranslocationReductionRAW 264.7[11]
IκBα PhosphorylationInhibitionRAW 264.7[11]
ERK1/2 ActivationInhibitionRAW 264.7[11]

Key Experimental Protocols

Validation of this compound's mechanism of action requires robust and reproducible experimental methods. Below are detailed protocols for key assays.

Western Blot Analysis for MAPK and NF-κB Pathway Proteins

This protocol is designed to assess the phosphorylation status and total protein levels of key signaling molecules.

Western_Blot_Workflow start Cell Culture & Treatment protein_extraction Protein Extraction (Lysis Buffer) start->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p38, anti-IκBα) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Analysis detection->analysis

Caption: General workflow for Western blot analysis.

a. Cell Culture and Treatment:

  • Seed RAW 264.7 macrophages in 6-well plates and culture until they reach 80-90% confluency.

  • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for a specified time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation).

b. Protein Extraction and Quantification:

  • Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

c. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p38, ERK, JNK, and IκBα overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities using image analysis software.

NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

a. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T) in a 96-well plate.

  • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a Renilla luciferase control plasmid for normalization.

b. Treatment and Luciferase Assay:

  • Pre-treat the transfected cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

NFkB_Reporter_Assay_Workflow start Cell Seeding & Transfection (NF-κB Luciferase Reporter) treatment Pre-treatment with This compound start->treatment stimulation Stimulation with TNF-α treatment->stimulation lysis Cell Lysis stimulation->lysis luciferase_assay Dual-Luciferase Assay lysis->luciferase_assay analysis Measurement of Luminescence & Data Analysis luciferase_assay->analysis

Caption: Workflow for the NF-κB reporter assay.

Conclusion

While direct and comprehensive studies on the mechanism of action of this compound are still needed, the available evidence from closely related compounds strongly suggests its potential as an anti-inflammatory agent acting through the modulation of the MAPK and NF-κB signaling pathways. The comparative data presented in this guide indicates that its efficacy is likely comparable to other well-known natural anti-inflammatory compounds. The provided experimental protocols offer a robust framework for the further validation and characterization of this compound's therapeutic potential. Future research should focus on generating specific quantitative data for this compound to confirm these hypotheses and to fully elucidate its pharmacological profile.

References

Investigating Antibody Cross-Reactivity with 6-Dehydrocerevisterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structurally Similar Molecules for Cross-Reactivity Screening

Antibodies developed against a specific sterol may exhibit cross-reactivity with other structurally related molecules. Given that 6-Dehydrocerevisterol is an ergostanoid, key compounds within the ergosterol (B1671047) biosynthesis pathway are prime candidates for comparative analysis. The structural similarities in the core steroid backbone and side chains of these molecules increase the likelihood of off-target antibody binding.

A list of recommended molecules for initial cross-reactivity screening includes:

  • Ergosterol: The end-product of the fungal sterol biosynthesis pathway and structurally very similar to this compound.

  • Cerevisterol: The direct precursor to this compound, differing by the absence of a double bond at the 6th position.

  • Lanosterol: A key precursor in the biosynthesis of both ergosterol and cholesterol.

  • Eburicol: An intermediate in the ergosterol pathway.

  • Episterol: Another critical intermediate in the later stages of ergosterol synthesis.

  • Cholesterol: The primary sterol in mammals, important for assessing potential cross-reactivity in human applications.

Experimental Protocols for Assessing Antibody Cross-Reactivity

To quantitatively assess the cross-reactivity of an antibody with this compound and its structural analogs, a combination of immunoassays is recommended. Below are detailed protocols for three standard methods.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This assay determines the relative affinity of an antibody for different antigens by measuring the concentration of a competing antigen that inhibits binding to a primary antigen by 50% (IC50).

Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin - BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20 - PBST).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Prepare serial dilutions of the test compounds (this compound, Ergosterol, etc.) in assay buffer. In a separate plate, pre-incubate these dilutions with a constant, limiting concentration of the primary antibody for 30 minutes.

  • Transfer to Assay Plate: Transfer 100 µL of the antibody-antigen mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody's species and isotype, diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2M sulfuric acid.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value for each compound.

Western Blot Analysis

Western blotting can provide a qualitative or semi-quantitative assessment of cross-reactivity by observing the binding of an antibody to immobilized antigens.

Methodology:

  • Antigen Preparation: Spot serial dilutions of each sterol (conjugated to a carrier protein like BSA) onto a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at an appropriate dilution in the blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Analysis: Compare the signal intensity for each spotted antigen at equivalent concentrations.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free quantitative data on the binding kinetics (association and dissociation rates) and affinity (KD) of an antibody to its antigen.

Methodology:

  • Chip Preparation: Immobilize the primary antibody onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

  • Analyte Injection: Inject serial dilutions of each sterol compound (analyte) over the sensor chip surface at a constant flow rate.

  • Association and Dissociation: Monitor the change in the refractive index at the sensor surface in real-time to measure the association of the analyte. Follow this with a flow of running buffer to measure dissociation.

  • Regeneration: Regenerate the sensor surface using a low pH buffer to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Comparative Data Summary

The following table is a template for summarizing the quantitative data obtained from the experimental protocols described above. Researchers should populate this table with their own experimental results.

CompoundChemical FormulaStructureIC50 (nM) [ELISA]Relative Binding Affinity (%) vs. This compoundBinding Affinity (KD) (M) [SPR]
This compound C₂₈H₄₄O₃[Insert 2D Structure]Experimental Value100%Experimental Value
ErgosterolC₂₈H₄₄O[Insert 2D Structure]Experimental ValueCalculated ValueExperimental Value
CerevisterolC₂₈H₄₆O₃[Insert 2D Structure]Experimental ValueCalculated ValueExperimental Value
LanosterolC₃₀H₅₀O[Insert 2D Structure]Experimental ValueCalculated ValueExperimental Value
EburicolC₃₁H₅₀O[Insert 2D Structure]Experimental ValueCalculated ValueExperimental Value
EpisterolC₂₈H₄₆O[Insert 2D Structure]Experimental ValueCalculated ValueExperimental Value
CholesterolC₂₇H₄₆O[Insert 2D Structure]Experimental ValueCalculated ValueExperimental Value

Relative Binding Affinity (%) = (IC50 of this compound / IC50 of Test Compound) x 100

Visualizing Workflows and Concepts

Experimental Workflow for Cross-Reactivity Assessment

experimental_workflow cluster_elisa Competitive ELISA cluster_wb Western Blot cluster_spr Surface Plasmon Resonance (SPR) elisa1 Plate Coating (this compound-BSA) elisa2 Blocking elisa1->elisa2 elisa3 Competitive Incubation (Antibody + Test Sterols) elisa2->elisa3 elisa4 Secondary Ab & Substrate elisa3->elisa4 elisa5 Read Absorbance & Calculate IC50 elisa4->elisa5 wb1 Membrane Spotting (Sterol-BSA Conjugates) wb2 Blocking wb1->wb2 wb3 Primary Antibody Incubation wb2->wb3 wb4 Secondary Ab & ECL wb3->wb4 wb5 Signal Detection & Comparison wb4->wb5 spr1 Antibody Immobilization on Sensor Chip spr2 Analyte Injection (Test Sterols) spr1->spr2 spr3 Measure Association & Dissociation spr2->spr3 spr4 Data Analysis (ka, kd, KD) spr3->spr4

Caption: Workflow for assessing antibody cross-reactivity.

Conceptual Diagram of Antibody Cross-Reactivity

cross_reactivity_concept cluster_antigens Structurally Similar Sterols A 6-Dehydro- cerevisterol B Ergosterol C Cerevisterol D Lanosterol Ab Antibody Ab->A High Affinity (Specific Binding) Ab->B Moderate Affinity (Cross-reactivity) Ab->C Low Affinity (Weak Cross-reactivity)

Caption: Antibody binding specificity and cross-reactivity.

Comparative Analysis of 6-Dehydrocerevisterol from Diverse Fungal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 6-Dehydrocerevisterol, a bioactive sterol, isolated from different fungal species. This document summarizes its biological activities, presents available quantitative data, and outlines detailed experimental protocols to support further investigation and drug discovery efforts.

Introduction

This compound, a polyhydroxylated sterol, has garnered significant interest in the scientific community for its potential therapeutic applications. This natural product, identified in various fungal species, has demonstrated promising anticancer and anti-inflammatory properties. This guide aims to provide a comparative overview of this compound derived from two notable fungal sources: the medicinal mushroom Ganoderma lucidum and the cheese-ripening mold Penicillium candidum. While direct comparative studies are limited, this guide synthesizes available data to facilitate a better understanding of this compound's potential.

Data Presentation: A Comparative Overview

Quantitative data on the yield, purity, and biological activity of this compound from different species remains sparse in publicly available literature. However, based on existing studies, a qualitative comparison can be drawn.

ParameterGanoderma lucidumPenicillium candidum
Source Type Fruiting body of a medicinal mushroomFermented dairy products (e.g., Camembert cheese)
Isolation Context Extraction from dried and powdered mushroomExtraction from the lipid fraction of fermented products
Reported Biological Activity AnticancerAnti-inflammatory
Yield & Purity Data Not explicitly quantified in available studies. Isolation is often part of a broader analysis of sterols.Not explicitly quantified in available studies. Identified as a potent anti-inflammatory component.

Biological Activity: Anticancer and Anti-inflammatory Potential

Anticancer Activity

Research has highlighted the anticancer potential of sterols from Ganoderma lucidum. One study reported the isolation and first-time structure elucidation of 5,6-dehydroergosterol (an alternative name for this compound) from this mushroom, noting its significant in vitro anticancer activities.[1] While specific IC50 values for this compound were not provided in this particular study, which focused more on ergosterol (B1671047) peroxide, the implication is that it contributes to the overall anticancer profile of the fungal extract. The study utilized breast cancer cell lines such as MCF-7 (hormone-receptor-positive) and MDA-MB-231 (triple-negative) for evaluating related compounds.[2][3]

Anti-inflammatory Activity

Studies on dairy products fermented with Penicillium candidum have identified this compound as a potent anti-inflammatory agent. It has been shown to be more effective than ergosterol in suppressing the production of the pro-inflammatory cytokine TNF-α in microglia. This suggests a potential role for this compound in neuro-inflammation and related conditions. The anti-inflammatory effects are often evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7, where the inhibition of nitric oxide (NO) and pro-inflammatory cytokines is measured.[4][5][6][7][8]

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and analysis of this compound are crucial for reproducible research. Below are generalized protocols based on methodologies reported for fungal sterols.

Isolation and Purification of this compound from Ganoderma lucidum
  • Extraction:

    • Dried and powdered fruiting bodies of Ganoderma lucidum are subjected to solvent extraction. A common method involves using a Soxhlet extractor with a solvent such as methanol (B129727) or isopropanol (B130326) for 24 hours.[1][9]

    • The crude extract is then concentrated under reduced pressure.

  • Fractionation:

    • The concentrated extract is typically subjected to liquid-liquid partitioning to separate compounds based on polarity. A common solvent system is methanol-water and n-hexane.

    • The less polar fractions, where sterols are expected to be present, are collected.

  • Chromatography:

    • The sterol-containing fraction is further purified using column chromatography. Silica gel is a common stationary phase, with a gradient of solvents like n-hexane and ethyl acetate (B1210297) used for elution.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Final Purification:

    • Final purification is often achieved using High-Performance Liquid Chromatography (HPLC), typically with a C18 column and a mobile phase such as methanol or a methanol/acetonitrile mixture.[10][11][12][13]

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture:

    • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of purified this compound for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition and Incubation:

    • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
  • Cell Culture:

    • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with FBS and antibiotics.

  • Treatment and Stimulation:

    • Cells are seeded in 96-well plates.

    • The cells are pre-treated with different concentrations of this compound for 1 hour.

    • Inflammation is then induced by adding lipopolysaccharide (LPS) to the wells (except for the control group) and incubating for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • After incubation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant and incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm.

  • Data Analysis:

    • A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

    • The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated group.

Mandatory Visualizations

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Biological Activity Analysis start Fungal Source (Ganoderma lucidum or Penicillium candidum) extraction Solvent Extraction start->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation column_chrom Column Chromatography fractionation->column_chrom hplc HPLC Purification column_chrom->hplc pure_compound Pure This compound hplc->pure_compound anticancer Anticancer Assay (e.g., MTT) pure_compound->anticancer anti_inflammatory Anti-inflammatory Assay (e.g., Griess) pure_compound->anti_inflammatory data Data Analysis (IC50, % Inhibition) anticancer->data anti_inflammatory->data

Caption: Experimental workflow for the isolation and bioactivity testing of this compound.

signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NF_kB NF-κB Pathway MyD88->NF_kB Activates iNOS iNOS Expression NF_kB->iNOS Induces NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Produces Dehydrocerevisterol This compound Dehydrocerevisterol->NF_kB Inhibits

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Conclusion

This compound is a promising bioactive compound found in different fungal species, exhibiting both anticancer and anti-inflammatory potential. While a direct, comprehensive comparative analysis is currently hampered by a lack of quantitative data, this guide provides a foundational understanding based on existing research. Further studies are warranted to quantify the yield and purity of this compound from various sources and to perform head-to-head comparisons of its biological activities. The experimental protocols and pathway diagrams presented herein offer a framework for researchers to build upon in their exploration of this intriguing natural product for therapeutic applications.

References

A Comparative Analysis of the Biological Activities of Cerevisterol and its Dehydrogenated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of cerevisterol (B30100) and related dehydro-sterol compounds, with a focus on their anti-inflammatory and anticancer properties. Due to the limited availability of data for 6-Dehydrocerevisterol, this guide leverages information on structurally similar dehydro-ergosterol derivatives to provide a comparative context. All quantitative data is supported by experimental protocols and visualized through signaling pathway and workflow diagrams.

Introduction

Cerevisterol, a well-characterized phytosterol, has demonstrated a range of biological activities, including potent anti-inflammatory and cytotoxic effects.[1][2] Its mechanisms of action are multifaceted, involving the modulation of key inflammatory and cell survival signaling pathways. The introduction of a double bond, as in dehydro-sterol analogs, can significantly alter the biological profile of these molecules. This guide aims to provide a comparative overview to inform further research and drug development efforts in this area.

Data Summary

The following table summarizes the available quantitative data on the biological activities of cerevisterol and a representative dehydro-sterol analog, 9,11-dehydroergosterol peroxide.

CompoundBiological ActivityAssayCell LineIC₅₀ / Effect
Cerevisterol Anti-inflammatoryNitric Oxide (NO) ProductionRAW 264.7Significant inhibition at 2.5–20 µM[2][3]
Anti-inflammatoryProstaglandin E₂ (PGE₂) ProductionRAW 264.7Significant inhibition at 2.5–20 µM[2][4]
Anti-inflammatoryPro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) ExpressionRAW 264.7Dose-dependent decrease[2][5]
CytotoxicityCell Viability (MTT Assay)P388 (mouse leukemia)Cytotoxic[1]
CytotoxicityCell Viability (MTT Assay)A549 (human alveolar epithelial)Cytotoxic[1]
9,11-dehydroergosterol peroxide CytotoxicityCell ViabilityHep 3B (human hepatocellular carcinoma)IC₅₀: 16.7 µg/mL[6]

Experimental Protocols

Anti-inflammatory Activity Assessment of Cerevisterol

1. Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cells are seeded in 96-well plates at a density of 1 × 10⁵ cells/mL and incubated for 24 hours.[3]

  • Cells are then pre-treated with various concentrations of cerevisterol (e.g., 2.5, 5, 10, 20 µM) for 3 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[3]

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After treatment, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

3. Prostaglandin E₂ (PGE₂) Measurement (ELISA):

  • PGE₂ levels in the cell culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

4. Pro-inflammatory Cytokine Analysis (RT-PCR and ELISA):

  • RT-PCR: Total RNA is extracted from the cells, and cDNA is synthesized. The mRNA expression levels of TNF-α, IL-6, and IL-1β are measured by quantitative real-time PCR using specific primers.[2]

  • ELISA: The protein levels of TNF-α, IL-6, and IL-1β in the culture supernatant are determined using specific ELISA kits.[2]

Cytotoxicity Assessment (MTT Assay)

1. Cell Seeding and Treatment:

  • Cancer cell lines (e.g., Hep 3B) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Cells are then treated with various concentrations of the test compound (e.g., 9,11-dehydroergosterol peroxide) for a specified duration (e.g., 24, 48, 72 hours).[6]

2. Cell Viability Measurement:

  • After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • The formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.[6]

Signaling Pathways and Mechanisms of Action

Cerevisterol's Anti-inflammatory Signaling Pathway

Cerevisterol exerts its anti-inflammatory effects through a dual mechanism: the suppression of the pro-inflammatory MAPK/NF-κB/AP-1 signaling cascade and the activation of the anti-inflammatory Nrf2/HO-1 pathway.[2][3]

Cerevisterol_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) iNOS, COX-2 AP1->Cytokines activates transcription IκBα IκBα IKK->IκBα inhibits degradation NFκB NF-κB IκBα->NFκB NFκB->Cytokines activates transcription Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE binds to HO1 HO-1 ARE->HO1 activates transcription Anti_inflammatory Anti-inflammatory Response HO1->Anti_inflammatory Cerevisterol Cerevisterol Cerevisterol->MAPK Cerevisterol->IKK Cerevisterol->Keap1

Caption: Cerevisterol's dual anti-inflammatory mechanism.

General Workflow for Evaluating Biological Activity

The following diagram illustrates a typical workflow for screening and characterizing the biological activity of natural compounds like cerevisterol.

Biological_Activity_Workflow A Compound Isolation & Purification B Structural Elucidation (NMR, MS) A->B C In vitro Screening (e.g., Cytotoxicity, Anti-inflammatory) B->C D Hit Identification C->D E Mechanism of Action Studies (e.g., Western Blot, RT-PCR) D->E F In vivo Studies (Animal Models) E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: Experimental workflow for natural product bioactivity.

Discussion and Future Directions

The available data strongly supports the anti-inflammatory and potential anticancer activities of cerevisterol. Its well-defined mechanism of action, involving the modulation of the MAPK/NF-κB and Nrf2/HO-1 pathways, makes it a compelling candidate for further investigation.

The significant gap in the literature regarding the biological activities of this compound highlights a critical area for future research. Based on the observed activities of other dehydro-sterols, it is plausible that this compound may exhibit enhanced or altered biological properties compared to cerevisterol.

Recommendations for future research include:

  • Isolation and Characterization of this compound: Sourcing or synthesizing sufficient quantities of pure this compound is the essential first step.

  • Direct Comparative Studies: Conducting head-to-head comparisons of the anti-inflammatory and cytotoxic activities of this compound and cerevisterol using the standardized protocols outlined in this guide.

  • Mechanism of Action Studies for this compound: Investigating whether this compound modulates the same or different signaling pathways as cerevisterol.

  • Broader Screening: Evaluating both compounds against a wider panel of cancer cell lines and in different in vivo models of inflammation and cancer.

By systematically addressing these research questions, the scientific community can gain a comprehensive understanding of the structure-activity relationships within this class of sterols and potentially uncover novel therapeutic agents.

References

Validating the Therapeutic Potential of 6-Dehydrocerevisterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a growing interest in natural products. Among these, sterol compounds derived from fungi have shown significant promise. This guide provides a comparative analysis for validating the therapeutic target of 6-Dehydrocerevisterol, a sterol isolated from Ganoderma lucidum. Due to the limited direct research on this compound, this guide will draw comparisons with its closely related and well-studied analogs, Cerevisterol and Ergosterol (B1671047) Peroxide, to infer and propose a robust validation strategy for its potential anti-inflammatory and anticancer activities.

Executive Summary

This guide outlines the potential therapeutic targets of this compound by examining the established mechanisms of action of Cerevisterol and Ergosterol Peroxide. Cerevisterol has demonstrated significant anti-inflammatory effects by modulating the MAPK/NF-κB/AP-1 and Nrf2/HO-1 signaling pathways.[1][2][3] Ergosterol Peroxide exhibits potent anticancer activity by targeting mitochondrial function and inducing apoptosis.[4][5] By leveraging the experimental data and protocols from studies on these related compounds, researchers can efficiently design and execute validation studies for this compound.

Comparative Analysis of Therapeutic Targets

The therapeutic potential of this compound can be inferred from the activities of its structural analogs. This section compares the known targets and mechanisms of Cerevisterol and Ergosterol Peroxide.

Anti-inflammatory Target: NF-κB and Nrf2 Pathways

Cerevisterol has been shown to exert its anti-inflammatory effects through the dual modulation of pro-inflammatory and antioxidant pathways.[1][2][3]

  • Inhibition of Pro-inflammatory Pathways: Cerevisterol suppresses the activation of Mitogen-Activated Protein Kinases (MAPK), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1).[1][2] This inhibition leads to a downstream reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][3]

  • Activation of Antioxidant Pathways: Cerevisterol activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[2]

Proposed Validation for this compound: Based on these findings, a key therapeutic target for this compound in inflammatory diseases is likely the modulation of the NF-κB and Nrf2 signaling cascades.

Anticancer Target: Mitochondrial Apoptosis

Ergosterol Peroxide has emerged as a promising anticancer agent, particularly against triple-negative breast cancer and ovarian cancer.[5][6] Its primary mechanism involves the induction of mitochondrial dysfunction and subsequent apoptosis.

  • Mitochondrial Targeting: Ergosterol Peroxide selectively disrupts mitochondrial function in cancer cells, leading to a reduction in mitochondrial membrane potential and cellular respiration.[4][5]

  • Induction of Apoptosis: The disruption of mitochondrial integrity triggers the intrinsic apoptotic pathway, leading to cancer cell death.[4] Studies have also shown its ability to inhibit cancer cell proliferation and migration.[6]

Proposed Validation for this compound: The structural similarity to Ergosterol Peroxide suggests that this compound may also target mitochondria to induce apoptosis in cancer cells.

Quantitative Data Comparison

The following tables summarize the key quantitative data from studies on Cerevisterol and Ergosterol Peroxide, providing a benchmark for validating the efficacy of this compound.

Table 1: Anti-inflammatory Activity of Cerevisterol

ParameterCell LineTreatmentResultReference
NO ProductionRAW 264.7LPS + Cerevisterol (20 µM)Significant inhibition[7]
PGE2 ProductionRAW 264.7LPS + Cerevisterol (20 µM)Significant inhibition[7]
TNF-α ProductionRAW 264.7LPS + Cerevisterol (20 µM)Significant inhibition[7]
IL-6 ProductionRAW 264.7LPS + Cerevisterol (20 µM)Significant inhibition[7]
iNOS ExpressionRAW 264.7LPS + CerevisterolDecreased expression[2]
COX-2 ExpressionRAW 264.7LPS + CerevisterolDecreased expression[2]
NF-κB TranslocationRAW 264.7LPS + CerevisterolInhibited[2]
Nrf2 TranslocationRAW 264.7CerevisterolInduced[2]

Table 2: Anticancer Activity of Ergosterol Peroxide

ParameterCell LineTreatmentResultReference
IC50MDA-MB-231 (TNBC)Ergosterol Peroxide~50 µM[8]
IC50Ovarian Cancer CellsErgosterol PeroxideDose-dependent inhibition[6]
Mitochondrial RespirationTNBC cellsErgosterol PeroxideReduced[5]
GlycolysisTNBC cellsErgosterol PeroxideReduced[5]
Tumor VolumeIn vivo TNBC modelErgosterol PeroxideReduced[5]
MetastasisIn vivo TNBC modelErgosterol PeroxideDecreased[5]
β-catenin pathwayOvarian Cancer CellsErgosterol PeroxideInhibited[6]
STAT3 pathwayOvarian Cancer CellsErgosterol PeroxideInhibited[6]

Experimental Protocols

To validate the therapeutic targets of this compound, the following experimental protocols, adapted from studies on Cerevisterol and Ergosterol Peroxide, are recommended.

In Vitro Anti-inflammatory Assays

Objective: To determine if this compound inhibits inflammatory pathways in macrophages.

Cell Line: RAW 264.7 murine macrophages.

Methodology:

  • Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with varying concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Assay: Measure NO production in the culture supernatant using the Griess reagent.

  • ELISA for Cytokines and PGE2: Quantify the levels of TNF-α, IL-6, and PGE2 in the culture supernatant using commercially available ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to assess the protein expression levels of iNOS, COX-2, and the phosphorylation status of MAPK (p38, ERK, JNK) and IκBα. Analyze the nuclear translocation of NF-κB p65 and Nrf2.

  • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA and perform qRT-PCR to measure the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6.

In Vitro Anticancer Assays

Objective: To evaluate the anticancer activity of this compound and its effect on mitochondrial function.

Cell Lines: A panel of cancer cell lines (e.g., MDA-MB-231 for breast cancer, A2780 for ovarian cancer) and a non-cancerous control cell line (e.g., MCF-10A).

Methodology:

  • Cell Viability Assay (MTT or SRB): Treat cancer and control cells with increasing concentrations of this compound for 48-72 hours and determine the IC50 values.

  • Mitochondrial Membrane Potential (MMP) Assay: Use a fluorescent probe (e.g., JC-1 or TMRM) to measure changes in MMP after treatment with this compound.

  • Seahorse XF Analyzer: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

  • Apoptosis Assay: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells.

  • Western Blot Analysis: Analyze the expression of key apoptosis-related proteins such as Bax, Bcl-2, cleaved Caspase-3, and PARP.

  • Cell Migration and Invasion Assays: Perform wound healing or transwell migration assays to assess the effect of this compound on cancer cell motility.

Visualizing the Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_inflammation Anti-inflammatory Pathway of Cerevisterol cluster_antioxidant Antioxidant Pathway of Cerevisterol LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 IkBa IκBα IKK->IkBa NFkB NF-κB IkBa->NFkB Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Pro_inflammatory_Genes AP1->Pro_inflammatory_Genes Cerevisterol Cerevisterol Cerevisterol->MAPK Cerevisterol->IKK Nrf2 Nrf2 ARE ARE Nrf2->ARE Keap1 Keap1 Keap1->Nrf2 HO1 HO-1 ARE->HO1 Cerevisterol2 Cerevisterol Cerevisterol2->Keap1

Caption: Proposed anti-inflammatory signaling pathways modulated by Cerevisterol.

G cluster_anticancer Anticancer Mechanism of Ergosterol Peroxide Ergosterol_Peroxide Ergosterol Peroxide Mitochondrion Mitochondrion Ergosterol_Peroxide->Mitochondrion MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP Respiration ↓ Cellular Respiration Mitochondrion->Respiration ROS ↑ ROS Production Mitochondrion->ROS Apoptosis_Pathway Intrinsic Apoptosis Pathway MMP->Apoptosis_Pathway ROS->Apoptosis_Pathway Caspases Caspase Activation Apoptosis_Pathway->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed anticancer mechanism of Ergosterol Peroxide targeting mitochondria.

G cluster_workflow Experimental Workflow for Target Validation start Isolate/Synthesize This compound in_vitro_inflammation In Vitro Anti-inflammatory Assays (RAW 264.7) start->in_vitro_inflammation in_vitro_cancer In Vitro Anticancer Assays (Cancer Cell Lines) start->in_vitro_cancer mechanism_inflammation Mechanism Studies: - Western Blot (MAPK, NF-κB) - qRT-PCR (Cytokines) in_vitro_inflammation->mechanism_inflammation mechanism_cancer Mechanism Studies: - Mitochondrial Function - Apoptosis Assays in_vitro_cancer->mechanism_cancer in_vivo In Vivo Studies (Animal Models) mechanism_inflammation->in_vivo mechanism_cancer->in_vivo end Target Validated in_vivo->end

Caption: A streamlined workflow for the therapeutic target validation of this compound.

References

Efficacy of 6-Dehydrocerevisterol Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic potential of 6-Dehydrocerevisterol and its derivatives, focusing on their anti-inflammatory and anticancer properties. While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, this document synthesizes findings from research on the parent compound, cerevisterol (B30100), and other closely related ergosterol (B1671047) derivatives to provide a valuable reference for researchers in the field. The data presented herein is compiled from multiple studies to offer a broader perspective on the potential efficacy of this class of compounds.

Comparative Efficacy of Cerevisterol and Related Ergosterol Derivatives

The following table summarizes the biological activities of cerevisterol and other relevant ergosterol derivatives. This data, gathered from various in vitro studies, provides a baseline for understanding their potential therapeutic applications and for comparing the efficacy of novel synthesized this compound derivatives.

CompoundBiological ActivityCell LineKey Quantitative Data
Cerevisterol Anti-inflammatoryRAW 264.7 MacrophagesInhibits LPS-induced nitric oxide (NO), TNF-α, IL-6, and PGE2 production.[1]
AnticancerMCF-7, MDA-MB-231, Caco-2EC50 values of 64.5 µM, 52.4 µM, and 37.6 µM, respectively.[1]
Tyrosinase Inhibition-IC50 = 51.98 µM.[2]
Ergosterol Peroxide Anti-inflammatoryRAW 264.7 MacrophagesDownregulates LDL receptors and suppresses STAT1-mediated inflammatory responses.[3]
AnticancerTriple-negative breast cancer cellsInduces caspase 3/7-mediated apoptosis and cell cycle arrest.[3]
Psathrosterol A Anti-inflammatory-IC50 for NO production inhibition = 22.3 µM.[4]
Psathrosterol B Anti-inflammatory-IC50 for NO production inhibition = 16.4 µM.[4]
Demethylincisterol A3 AnticancerA549, HepG2IC50 values of 5.34 µM and 12.03 µM, respectively.
Demethylincisterol A5 AnticancerA549, HepG2IC50 values of 11.05 µM and 19.15 µM, respectively.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of sterol derivatives, based on protocols described in the cited literature.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., RAW 264.7, HepG2, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Western Blot Analysis for Protein Expression
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by cerevisterol and related compounds, as well as a typical experimental workflow for evaluating their anti-inflammatory activity.

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Upregulates Cerevisterol Cerevisterol Derivatives Cerevisterol->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory point of Cerevisterol derivatives.

G Experimental Workflow for Anti-Inflammatory Screening cluster_0 In Vitro Assays Cell_Culture RAW 264.7 Cell Culture Compound_Treatment Treatment with This compound Derivatives Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation Cell_Viability MTT Assay for Cytotoxicity LPS_Stimulation->Cell_Viability NO_Assay Griess Assay for NO Production LPS_Stimulation->NO_Assay Cytokine_Analysis ELISA for TNF-α, IL-6 LPS_Stimulation->Cytokine_Analysis Protein_Expression Western Blot for iNOS, COX-2 LPS_Stimulation->Protein_Expression

Caption: A typical experimental workflow for in vitro anti-inflammatory screening.

G MAPK Signaling Pathway in Cancer Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Promotes Ergosterol_Derivatives Ergosterol Derivatives Ergosterol_Derivatives->Ras Inhibits

Caption: The MAPK signaling pathway and a potential inhibitory target for ergosterol derivatives.

References

spectroscopic comparison of 6-Dehydrocerevisterol and its stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between stereoisomers is paramount. This guide provides a detailed spectroscopic comparison of 6-Dehydrocerevisterol and its closely related stereoisomer, ergosterol (B1671047). By examining their unique spectral fingerprints, we can gain insights into their structural nuances, which ultimately govern their biological activity.

This compound, a naturally occurring sterol, and its stereoisomers, such as the well-studied ergosterol, exhibit distinct biological activities, including anti-inflammatory and antimicrobial properties. These effects are intrinsically linked to their three-dimensional structure. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, are powerful tools to elucidate these structural details.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and ergosterol, highlighting the differences that arise from their stereochemical variations.

¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment of atomic nuclei. Even minor changes in stereochemistry can lead to measurable differences in chemical shifts (δ). Below is a comparison of reported ¹H and ¹³C NMR data for key carbons and protons in this compound and ergosterol.

Table 1: Comparative ¹H NMR Data (δ, ppm)

ProtonThis compoundErgosterolKey Differences
H-3~3.63.63Subtle downfield shift in ergosterol.
H-6~5.385.38Similar chemical shifts due to the conjugated diene system.
H-7~5.565.57Similar chemical shifts due to the conjugated diene system.
H-18~0.620.63Minor variation in the methyl signal.
H-19~0.910.92Minor variation in the methyl signal.
H-21~0.911.03Notable upfield shift in this compound.
H-22/H-23~5.1-5.25.1-5.2Olefinic protons with similar shifts.
H-28~0.820.83Minor variation in the methyl signal.

Table 2: Comparative ¹³C NMR Data (δ, ppm)

CarbonThis compoundErgosterolKey Differences
C-3~71.170.46Downfield shift in this compound.
C-5~141.3141.37Similar chemical shifts for the sp² carbon.
C-6~119.6119.59Similar chemical shifts for the sp² carbon.
C-7~116.3116.29Similar chemical shifts for the sp² carbon.
C-8~139.8139.79Similar chemical shifts for the sp² carbon.
C-18~12.112.07Minor variation in the methyl signal.
C-19~16.316.29Minor variation in the methyl signal.
C-21~21.121.12Similar chemical shifts.
C-22~135.6135.58Similar chemical shifts for the sp² carbon.
C-23~132.0131.98Similar chemical shifts for the sp² carbon.

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While stereoisomers have the same molecular weight, subtle differences in their fragmentation patterns can sometimes be observed due to different steric environments influencing bond cleavage.

Table 3: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion [M]⁺Key FragmentsInterpretation
This compound396378, 363, 271, 253Loss of H₂O (378), loss of H₂O and a methyl group (363), cleavage of the side chain.
Ergosterol396378, 363, 271, 253Similar fragmentation pattern to this compound, as expected for stereoisomers.
UV-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy is particularly useful for characterizing compounds with conjugated systems. Both this compound and ergosterol possess a conjugated diene system in the B-ring, leading to characteristic UV absorption maxima.

Table 4: UV-Visible Absorption Maxima (λmax)

Compoundλmax (nm)SolventChromophore
This compound~271, 282, 293EthanolHomoannular conjugated diene
Ergosterol271, 282, 293EthanolHomoannular conjugated diene

The UV-Vis spectra of these stereoisomers are typically very similar, as the chromophore responsible for the absorption is the same.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of sterols like this compound and its stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified sterol in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile compounds, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Ionize the sample molecules. In EI-MS, a high-energy electron beam is used, leading to fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sterol in a UV-transparent solvent (e.g., ethanol, hexane). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm). Use the pure solvent as a blank for background correction.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Biological Significance and Signaling Pathway

Cerevisterol, a stereoisomer of this compound, has been shown to possess significant anti-inflammatory properties. It exerts its effects by modulating key signaling pathways involved in the inflammatory response. One such pathway is the suppression of the MAPK/NF-κB/AP-1 signaling cascade and the activation of the Nrf2/HO-1 pathway.[1][2]

anti_inflammatory_pathway cluster_nrf2 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates Cerevisterol Cerevisterol Cerevisterol->MAPK Inhibits NFkB NF-κB Cerevisterol->NFkB Inhibits AP1 AP-1 Cerevisterol->AP1 Inhibits Nrf2 Nrf2 Cerevisterol->Nrf2 Promotes Nuclear Translocation MAPK->NFkB Activates MAPK->AP1 Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines Induces Transcription AP1->Pro_inflammatory_Cytokines Induces Transcription Keap1 Keap1 Nrf2->Keap1 Dissociates from HO1 HO-1 Nrf2->HO1 Induces Expression Anti_inflammatory_effects Anti-inflammatory Effects HO1->Anti_inflammatory_effects

Caption: Anti-inflammatory signaling pathway of Cerevisterol.

This guide underscores the importance of detailed spectroscopic analysis in distinguishing between stereoisomers. While some techniques like Mass Spectrometry and UV-Vis spectroscopy may show minimal differences, NMR spectroscopy often reveals the subtle structural variations that are critical for understanding the structure-activity relationships of bioactive compounds like this compound.

References

A Comparative Analysis of the In Vivo and In Vitro Effects of 6-Dehydrocerevisterol and Related Fungal Sterols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory and anti-cancer properties of 6-Dehydrocerevisterol, Cerevisterol (B30100), and Ergosterol (B1671047).

Introduction

Fungal-derived sterols have garnered significant attention in the scientific community for their potential therapeutic applications. Among these, this compound, an ergosterol derivative, has been isolated from various fungi, including Ganoderma lucidum. However, detailed research on its specific in vivo and in vitro biological activities remains limited. This guide provides a comparative analysis of the known effects of this compound and its closely related, and more extensively studied, analogs: cerevisterol and ergosterol. By examining the existing experimental data on these compounds, this guide aims to offer valuable insights for researchers, scientists, and drug development professionals exploring the therapeutic potential of fungal sterols.

Anti-Inflammatory Effects: A Comparative Overview

Both cerevisterol and ergosterol have demonstrated significant anti-inflammatory properties in preclinical studies. These effects are primarily attributed to their ability to modulate key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

In Vitro Anti-Inflammatory Data

The in vitro anti-inflammatory activities of cerevisterol and ergosterol have been evaluated in various cell-based assays, most commonly using lipopolysaccharide (LPS)-stimulated macrophages. These studies consistently show a dose-dependent inhibition of key inflammatory markers.

CompoundCell LineKey Biomarkers InhibitedConcentration/IC50Reference
Cerevisterol RAW 264.7 MacrophagesNitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, IL-1β, IL-62.5–20 µM[1][2]
Murine Peritoneal MacrophagesNO, TNF-α, IL-1β, IL-62.5–20 µM[1]
Ergosterol BV2 Microglial CellsNitric Oxide (NO)10 μg/mL[3]
RAW 264.7 MacrophagesTNF-α, IL-1α/βNot specified[3]
Ergosterol Peroxide RAW 264.7 MacrophagesTNF-α secretion, IL-1α/β expressionNot specified
In Vivo Anti-Inflammatory Data

In vivo studies in animal models of inflammation have corroborated the anti-inflammatory potential of ergosterol and its derivatives. These studies highlight their ability to reduce edema, neutrophil infiltration, and the production of inflammatory cytokines.

CompoundAnimal ModelEffectDosageReference
Ergosterol Peroxide Croton oil-induced ear edema in mice70.6% edema inhibitionNot specified[4][5]
Myeloperoxidase assay in miceInhibition of neutrophil recruitmentNot specified[4][5]
Ergosterol LPS-injected ICR miceDecreased microglial activation and pro-inflammatory cytokine levelsNot specified[6]

Anti-Cancer Effects: A Comparative Overview

Ergosterol and its derivatives have emerged as promising anti-cancer agents, exhibiting cytotoxic effects against a range of cancer cell lines and demonstrating tumor growth inhibition in animal models. The anti-cancer activity of cerevisterol is an area of growing interest, with initial studies showing potential.

In Vitro Anti-Cancer Data

In vitro studies have been instrumental in elucidating the cytotoxic and anti-proliferative effects of these fungal sterols. They have been shown to induce apoptosis, cause cell cycle arrest, and inhibit cancer cell migration and invasion.

CompoundCancer Cell LineEffectIC50/ConcentrationReference
Ergosterol MDA-MB-231 (Breast Cancer)Inhibition of cell migration and invasion10 µg/mL (migration), 20 µg/mL (invasion)[1]
Hep3B and HepJ5 (Liver Cancer)Synergistically enhanced cytotoxicity of Amphotericin BNontoxic dose of ergosterol
Ergosterol Derivative (LH-1) A375 and B16-F10 (Melanoma)Dose-dependent inhibition of proliferation and migrationNot specified
In Vivo Anti-Cancer Data

Animal studies have provided crucial evidence for the anti-tumor efficacy of ergosterol, demonstrating its ability to suppress tumor growth and prolong survival.

CompoundAnimal ModelEffectDosageReference
Ergosterol B16 melanoma-bearing Balb/c miceProlonged survival timeNot specified[1][4]
Ergosterol Matrigel-induced neovascularization in C57BL/6 miceAnti-angiogenic effectOral administration, dosage not specified[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

In Vitro Anti-Inflammatory Assays
  • Cell Culture and Treatment: RAW 264.7 macrophages or murine peritoneal macrophages are cultured in appropriate media. Cells are pre-treated with varying concentrations of the test compound (e.g., cerevisterol, 2.5–20 µM) for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (1 µg/mL) for 24 hours.[1]

  • Nitric Oxide (NO) Production Assay: NO production in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.[1]

  • Western Blot Analysis: Protein expression of key inflammatory mediators like iNOS and COX-2, and signaling proteins like phosphorylated and total forms of MAPKs and NF-κB subunits, is determined by Western blotting using specific primary and secondary antibodies.

In Vivo Anti-Inflammatory Models
  • Croton Oil-Induced Ear Edema: Inflammation is induced in mice by topical application of croton oil to the ear. The test compound is administered, and the degree of edema is quantified by measuring the ear thickness or weight of a punched section of the ear.[4][5]

  • Myeloperoxidase (MPO) Assay: Neutrophil infiltration into inflamed tissue is quantified by measuring the activity of MPO, an enzyme abundant in neutrophils. Tissue homogenates are assayed for MPO activity using a colorimetric method.[4][5]

In Vitro Anti-Cancer Assays
  • Cell Viability Assay (MTT): Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound. After a specific incubation period, MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved. The absorbance, which is proportional to the number of viable cells, is measured at a specific wavelength.

  • Cell Migration and Invasion Assays: The effect of the test compounds on cancer cell migration and invasion is assessed using Transwell chamber assays. For the invasion assay, the inserts are coated with Matrigel. The number of cells that migrate or invade to the lower chamber is quantified.[1]

  • Apoptosis Assays: Apoptosis can be detected by various methods, including Annexin V/Propidium Iodide staining followed by flow cytometry, and Western blot analysis for the expression of apoptosis-related proteins like caspases and Bcl-2 family members.

In Vivo Anti-Cancer Models
  • Xenograft Tumor Models: Human cancer cells are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are treated with the test compound or a vehicle control. Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.[1]

  • Survival Studies: Animals bearing tumors are treated with the test compound, and their survival is monitored over time compared to a control group. Kaplan-Meier survival curves are often used to present the data.[1][4]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of cerevisterol and ergosterol are underpinned by their modulation of complex intracellular signaling networks.

Anti-Inflammatory Signaling Pathways

Cerevisterol and ergosterol exert their anti-inflammatory effects by targeting key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathways.[1][3]

  • MAPK Pathway: These sterols have been shown to inhibit the phosphorylation of key MAPK proteins such as p38, JNK, and ERK. This inhibition prevents the activation of downstream transcription factors involved in the expression of inflammatory genes.

  • NF-κB Pathway: Cerevisterol and ergosterol can suppress the activation of the NF-κB pathway by inhibiting the phosphorylation and degradation of its inhibitory protein, IκBα. This prevents the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[1][3]

  • Nrf2/HO-1 Pathway: Cerevisterol has been reported to activate the Nrf2/HO-1 pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including HO-1. Activation of this pathway helps to mitigate oxidative stress, which is often associated with inflammation.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_p p-p38, p-JNK, p-ERK TLR4->MAPK_p Activates IKK IKK TLR4->IKK Activates AP1 AP-1 MAPK_p->AP1 Activates IκBα IκBα IKK->IκBα Phosphorylates Degradation Degradation IκBα->Degradation NFκB_IκBα NF-κB/IκBα Complex NFκB NF-κB (p65/p50) NFκB_IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Nrf2_Keap1 Nrf2/Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Cerevisterol Cerevisterol/ Ergosterol Cerevisterol->MAPK_p Inhibits Cerevisterol->IKK Inhibits Cerevisterol->Nrf2_Keap1 Disrupts Inflammatory_Genes iNOS, COX-2, TNF-α, IL-1β, IL-6 NFκB_nuc->Inflammatory_Genes Induces Transcription AP1->Inflammatory_Genes Induces Transcription Antioxidant_Genes HO-1 Nrf2_nuc->Antioxidant_Genes Induces Transcription

Caption: Anti-inflammatory signaling pathways modulated by Cerevisterol and Ergosterol.

Anti-Cancer Signaling Pathways

The anti-cancer effects of ergosterol and its derivatives are mediated through the modulation of signaling pathways that control cell proliferation, survival, and apoptosis.

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth and survival and is often hyperactivated in cancer. Ergosterol has been shown to inhibit this pathway, leading to decreased cancer cell proliferation.

  • Wnt/β-catenin Pathway: The Wnt/β-catenin pathway plays a crucial role in cancer development and progression. Ergosterol can inhibit this pathway by promoting the degradation of β-catenin, thereby preventing its nuclear translocation and the subsequent transcription of target genes involved in cell proliferation.

  • Apoptosis Induction: Ergosterol and its derivatives can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases and modulation of Bcl-2 family proteins.

anti_cancer_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates GSK3β GSK3β Akt->GSK3β Inhibits Cell Growth &\n Proliferation Cell Growth & Proliferation mTOR->Cell Growth &\n Proliferation β_catenin_complex β-catenin Destruction Complex GSK3β->β_catenin_complex Activates β_catenin β-catenin β_catenin_complex->β_catenin Phosphorylates for Degradation β_catenin_nuc β-catenin β_catenin->β_catenin_nuc Translocates Ergosterol Ergosterol Ergosterol->PI3K Inhibits Ergosterol->Akt Inhibits Caspases Caspases Ergosterol->Caspases Activates Target_Genes Proliferation and Survival Genes (c-Myc, Cyclin D1) β_catenin_nuc->Target_Genes Induces Transcription Apoptosis Apoptosis Caspases->Apoptosis

Caption: Anti-cancer signaling pathways modulated by Ergosterol.

Conclusion

While direct experimental data on the in vivo and in vitro effects of this compound is currently scarce, the available evidence for the closely related fungal sterols, cerevisterol and ergosterol, provides a strong rationale for its further investigation. Both cerevisterol and ergosterol exhibit potent anti-inflammatory and anti-cancer activities in preclinical models. Their mechanisms of action involve the modulation of key signaling pathways that are critical in the pathogenesis of inflammation and cancer. This comparative guide summarizes the existing knowledge and provides a foundation for future research aimed at unlocking the therapeutic potential of this compound and other related fungal-derived compounds. Further studies are warranted to elucidate the specific biological activities of this compound and to determine its potential as a novel therapeutic agent.

References

Safety Operating Guide

Navigating the Disposal of 6-Dehydrocerevisterol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 6-Dehydrocerevisterol. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to adopt a precautionary approach and manage it as a hazardous chemical waste through your institution's approved protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedures

The fundamental principle for the disposal of any laboratory chemical for which specific hazard data is unavailable is to treat it as hazardous waste. This ensures the highest level of safety and regulatory compliance. All waste containing this compound must be managed through your institution's Environmental Health and Safety (EH&S) program.

Waste Identification and Segregation

Proper identification and segregation of chemical waste are critical to prevent incompatible materials from mixing, which could lead to dangerous reactions.

  • Waste Characterization : Since the specific hazards of this compound are not readily documented, it should be treated as a potentially hazardous substance. Do not mix it with other waste streams unless compatibility has been verified.

  • Segregation : Keep this compound waste separate from other chemical waste streams, especially strong acids, bases, and oxidizing agents.

Waste Collection and Container Management

All waste must be collected in appropriate, clearly labeled containers at or near the point of generation.

  • Solid Waste : Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and other contaminated disposables in a dedicated, leak-proof container with a secure lid.

  • Liquid Waste : Solutions containing this compound should be collected in a shatter-resistant, chemically compatible container (e.g., high-density polyethylene) with a tight-fitting screw cap. Leave at least 10% headspace to allow for vapor expansion.

  • "Sharps" Waste : Any sharp items contaminated with this compound, such as needles, scalpels, or broken glass, must be placed in a designated, puncture-resistant sharps container.

Labeling of Waste Containers

Accurate and thorough labeling is a regulatory requirement and essential for safe handling and disposal.

  • Use your institution's official hazardous waste tags or labels.

  • Clearly write the words "Hazardous Waste."

  • Identify all chemical constituents by their full name (i.e., "this compound") and list their approximate concentrations and total quantity. Do not use abbreviations or chemical formulas.

  • Record the date when waste was first added to the container (the "accumulation start date").

Storage of Hazardous Waste

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) while awaiting pickup by your institution's EH&S department.

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Store containers in a secondary containment bin to prevent the spread of material in case of a leak.

  • Inspect the SAA weekly for any signs of leaks, container degradation, or improper labeling.

Decontamination of Glassware and Equipment

Reusable glassware and equipment that have come into contact with this compound must be decontaminated.

  • Triple-rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve the compound.

  • Collect all rinsate as hazardous liquid waste.

  • After solvent rinsing, wash the labware with soap and water.

Final Disposal

All collected waste containing this compound must be disposed of through your institution's approved hazardous waste management program.

  • Follow your institution's specific procedures to request a hazardous waste pickup from your laboratory.

  • Never dispose of this compound, or any other laboratory chemical, down the drain or in the regular trash.[1]

Quantitative Data Summary for Chemical Waste Management

The following table summarizes key operational parameters and limits for the management of laboratory chemical waste.

ParameterGuideline / RequirementRationale
Waste Accumulation Time Limit Varies by generator status; typically up to 12 months in a Satellite Accumulation Area as long as volume limits are not exceeded.[2]To ensure timely and safe disposal of hazardous materials and prevent excessive accumulation in the laboratory.
Satellite Accumulation Area (SAA) Volume Limits Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste (P-listed).[2]To minimize the quantity of hazardous material stored in a laboratory work area at any given time.
Liquid Waste Container Headspace Leave at least 10% of the container volume empty.To allow for thermal expansion of the liquid and prevent container rupture or overflow.
pH of Aqueous Waste for Drain Disposal Generally between 5.5 and 9.5 for non-hazardous solutions.[3] Note: This is not applicable to this compound.To prevent corrosion of plumbing and adverse effects on the wastewater treatment system.
Empty Container Rinsing Triple-rinse with a suitable solvent.[2]To ensure the container is free of hazardous residue before being disposed of as non-hazardous waste. The rinsate must be collected as hazardous waste.

Experimental Protocols and Workflows

The proper disposal of a laboratory chemical is a procedural workflow that begins with waste generation and ends with its safe removal from the facility.

Diagram of the Chemical Waste Disposal Workflow

A Waste Generation (Solid, Liquid, Sharps) B Segregate Waste Streams (Avoid Mixing Incompatibles) A->B C Select Appropriate Waste Container (Chemically Compatible, Leak-Proof) B->C D Label Container Correctly ('Hazardous Waste', Full Chemical Names, Concentrations, Date) C->D E Store in Satellite Accumulation Area (SAA) (At/Near Point of Generation, Secondary Containment) D->E F Keep Container Closed E->F G Request EH&S Pickup (Follow Institutional Procedures) E->G H EH&S Transports to Central Accumulation Area G->H I Final Disposal by Licensed Facility H->I

Caption: Workflow for proper laboratory chemical waste disposal.

Diagram of the Decision Logic for Waste Management

Start Chemical Waste Generated IsSDSAvailable Is a specific SDS available with disposal information? Start->IsSDSAvailable IsHazardous Is the chemical listed or characteristic hazardous waste? IsSDSAvailable->IsHazardous Yes TreatAsHazardous Treat as Hazardous Waste (Precautionary Principle) IsSDSAvailable->TreatAsHazardous No ConsultEHS Consult Institutional EH&S for guidance IsHazardous->ConsultEHS Uncertain FollowGeneralProcedure Follow General Hazardous Waste Disposal Protocol IsHazardous->FollowGeneralProcedure Yes ConsultEHS->FollowGeneralProcedure TreatAsHazardous->FollowGeneralProcedure

Caption: Decision logic for managing laboratory chemical waste.

References

Personal protective equipment for handling 6-Dehydrocerevisterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Dehydrocerevisterol, a steroid isolated from the fruit body of Ganoderma lucidum.[1] Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before beginning any experiment to identify potential hazards.[2] The following table summarizes the recommended personal protective equipment for handling this compound based on standard laboratory safety protocols.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[2][3]Disposable nitrile gloves.[2][4] For potential splashing, consider double gloving.Laboratory coat.[2][3]Required when dusts are generated. Use a certified respirator if ventilation is inadequate.[3]
Handling solutions and performing reactions Chemical splash goggles.[2] A face shield should be worn in addition to goggles if there is a significant splash hazard.[3][4]Chemical-resistant gloves (e.g., nitrile).[2][3] Inspect gloves before use.Laboratory coat.[2][3]Not generally required if working in a well-ventilated area or a fume hood.
Sample analysis Safety glasses with side shields.[4]Disposable nitrile gloves.[4]Laboratory coat.[2][5]Not typically required.
Spill cleanup Chemical splash goggles.Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or coveralls over a lab coat.Air-purifying respirator with appropriate cartridges, depending on the spill size and volatility of the solvent.
Waste disposal Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves.Laboratory coat.Not typically required if handling sealed waste containers.

General Laboratory Attire: Long pants and closed-toe shoes are minimum requirements for working in a laboratory where chemical hazards are present.[4]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) and conduct risk assessment B Don appropriate Personal Protective Equipment (PPE) A->B C Prepare work area in a well-ventilated space or fume hood B->C D Weigh solid this compound in a fume hood or ventilated balance enclosure C->D E Prepare solutions by slowly adding solvent to the solid D->E F Conduct experiment, minimizing the generation of aerosols E->F G Decontaminate work surfaces and equipment F->G H Segregate and label all chemical waste according to institutional guidelines G->H I Dispose of waste in designated, sealed containers H->I J Remove and properly dispose of PPE I->J K Wash hands thoroughly J->K

Safe Handling Workflow for this compound

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of dust.

  • Handle in accordance with good industrial hygiene and safety practices.[6]

  • Store in a tightly closed container in a dry and well-ventilated place. For long-term storage, consult the supplier's recommendations, which may include freezing.[6]

Spill Response:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined in the table above.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[6]

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Clean the spill area thoroughly.

First Aid Measures:

  • After inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

  • In case of skin contact: Immediately wash off with soap and plenty of water.[8]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[8]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

  • Do not let the product enter drains. Contaminated packaging should be treated as the product itself.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。